Product packaging for Probenecid(Cat. No.:CAS No. 57-66-9)

Probenecid

Katalognummer: B1678239
CAS-Nummer: 57-66-9
Molekulargewicht: 285.36 g/mol
InChI-Schlüssel: DBABZHXKTCFAPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Probenecid is a well-characterized organic anion transporter (OAT) inhibitor and a versatile pharmacological tool with broad research applications. Initially developed to prolong the plasma concentration of antibiotics like penicillin by inhibiting their renal excretion, its utility in research has expanded significantly into virology, immunology, and neuroscience. In antiviral research, this compound has demonstrated broad-spectrum efficacy, potently inhibiting the replication of viruses including SARS-CoV-2 and its variants, influenza, and respiratory syncytial virus (RSV) in vitro and in vivo . Its host-directed mechanism of action, which involves regulating the MAPK signaling pathways (specifically ERK and JNK), makes it a promising candidate for investigating therapies that are less susceptible to viral mutation . In immunology and inflammation research, this compound is a valuable inhibitor of the NLRP3 inflammasome, a key component of the innate immune response . Studies show it blocks the activation of caspase-1, thereby suppressing the maturation of pro-inflammatory cytokines like IL-1β and the induction of pyroptosis, a form of inflammatory cell death . This action is partly attributed to its ability to block pannexin-1 (Panx1) hemichannels, which are implicated in exacerbating inflammatory reactions . Furthermore, this compound is widely used in neuroscience and neuropharmacology research due to its ability to cross the blood-brain barrier . It is employed to investigate neuroinflammatory pathways and as an adjuvant to increase the central nervous system bioavailability of various drugs and compounds by inhibiting their efflux transport from the brain and cerebrospinal fluid . Its neuroprotective properties are being explored in models of neurological disorders such as Parkinson's and Alzheimer's disease . Mechanism of Action: this compound's primary mechanisms include the inhibition of organic anion transporters (OAT1 and OAT3) in the kidney and other tissues, and the blockade of pannexin-1 hemichannels . It also modulates specific MAPK pathways (JNK and ERK) and inhibits the P2X7 receptor and NLRP3 inflammasome complex activation . Chemical Information: • CAS RN: 57-66-9 • Molecular Formula: C13H19NO4S • Molecular Weight: 285.36 g/mol • Purity: >98.0% This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO4S B1678239 Probenecid CAS No. 57-66-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(dipropylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBABZHXKTCFAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Record name PROBENECID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20951
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021188
Record name Probenecid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Probenecid appears as odorless white or almost white crystalline powder. Slightly bitter taste; pleasant aftertaste. (NTP, 1992), Solid
Record name PROBENECID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20951
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Probenecid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015166
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), FREELY SOL IN WATER /SODIUM SALT/, SOL IN DIL ALKALI, ALCOHOL, CHLOROFORM & ACETONE; PRACTICALLY INSOL IN WATER & DIL ACIDS, 4.25e-01 g/L
Record name SID855953
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name PROBENECID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20951
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Probenecid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01032
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROBENECID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3387
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Probenecid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015166
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

CRYSTALS FROM DIL ALCOHOL, WHITE OR NEARLY WHITE, FINE, CRYSTALLINE POWDER

CAS No.

57-66-9
Record name PROBENECID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20951
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Probenecid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Probenecid [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Probenecid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01032
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name probenecid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757292
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name probenecid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18786
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-[(dipropylamino)sulfonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Probenecid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Probenecid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.313
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROBENECID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO572Z7917
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROBENECID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3387
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Probenecid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015166
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

381 to 385 °F (NTP, 1992), 194-196 °C, 195 °C
Record name PROBENECID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20951
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Probenecid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01032
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROBENECID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3387
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Probenecid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015166
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Probenecid's Mechanism of Action on Organic Anion Transporters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Probenecid, a drug historically used for the treatment of gout and as an adjunct to antibiotic therapy, exerts its primary effects through the competitive inhibition of organic anion transporters (OATs). This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's interaction with OATs, detailing its inhibitory kinetics, the experimental methodologies used for its characterization, and the subsequent impact on cellular signaling pathways. Beyond its classical role as an OAT inhibitor, this document elucidates this compound's function as a pannexin 1 channel blocker, a key aspect of its mechanism that influences ATP release, purinergic signaling, and intracellular calcium homeostasis. Furthermore, the guide explores the downstream effects on the MAPK signaling cascade, providing a holistic view of this compound's cellular impact. Quantitative data on its inhibitory potency are presented in structured tables, and key experimental workflows and signaling pathways are visualized through detailed diagrams to facilitate a deeper understanding for research and drug development applications.

Core Mechanism: Competitive Inhibition of Organic Anion Transporters

This compound's principal mechanism of action involves the competitive inhibition of organic anion transporters, which are a family of transmembrane proteins crucial for the transport of a wide range of endogenous and exogenous organic anions. This inhibition primarily occurs at the basolateral membrane of renal proximal tubule cells, where OATs mediate the uptake of organic anions from the blood into the cells for subsequent secretion into the urine.[1][2][3] By competitively binding to these transporters, this compound reduces the renal clearance of substrates that share this elimination pathway.

The most significantly affected transporters are Organic Anion Transporter 1 (OAT1; SLC22A6) and Organic Anion Transporter 3 (OAT3; SLC22A8) .[1][2][3] this compound also notably inhibits Urate Transporter 1 (URAT1; SLC22A12) , which is located on the apical membrane of renal proximal tubule cells and is responsible for the reabsorption of uric acid from the glomerular filtrate back into the blood.[1] This inhibition of URAT1 is the basis for this compound's uricosuric effect in the treatment of gout. Evidence also suggests that this compound can interact with Organic Anion Transporter 4 (OAT4; SLC22A11) .

The inhibitory effect of this compound is not limited to OATs. It has been shown to inhibit other transporters and channels, most notably pannexin 1 (Panx1) channels , which has significant implications for its broader pharmacological effects.[1][4][5]

Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory potency of this compound against various organic anion transporters has been quantified in numerous studies, typically reported as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. These values can vary depending on the experimental system, substrate used, and assay conditions. The following tables summarize the reported quantitative data for this compound's inhibition of key transporters.

TransporterIC50 (µM)Ki (µM)Experimental SystemSubstrateReference(s)
OAT1 8.3 - 15.94.3 - 18.6HEK293 cells, Human kidney slices6-Carboxyfluorescein, Adefovir[6][7][8]
OAT3 2.8 - 5.121.3 - 12.6HEK293 cells, Human kidney slices6-Carboxyfluorescein, Enalaprilat, Benzylpenicillin[6][7][9]
URAT1 ~150-OocytesUrate[4]
Pannexin 1 ~150-Oocytes-[4]

Note: The variability in IC50 and Ki values reflects the different experimental conditions and substrates used across studies.

Experimental Protocols for Assessing this compound's Interaction with OATs

The characterization of this compound's inhibitory effects on OATs relies on robust in vitro assays. The most common approach is a cell-based transport assay using a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, engineered to overexpress a specific OAT.[8][10]

General Protocol for an OAT Inhibition Assay

Objective: To determine the IC50 value of this compound for the inhibition of a specific OAT-mediated transport.

Materials:

  • HEK293 cell line stably expressing the human OAT of interest (e.g., hOAT1 or hOAT3).

  • Mock-transfected HEK293 cells (as a negative control).

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • A fluorescent or radiolabeled OAT substrate (e.g., 6-carboxyfluorescein [6-CF] for OAT1/OAT3, or [³H]estrone-3-sulfate for OAT3).[10][11]

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • 96-well black, clear-bottom cell culture plates.

  • Fluorescence plate reader or liquid scintillation counter.

Methodology:

  • Cell Seeding: Seed the OAT-expressing and mock-transfected HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO₂.

  • Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Also, prepare the substrate solution in assay buffer at a concentration close to its Km value for the specific transporter.

  • Assay Initiation:

    • Wash the cell monolayers with warm assay buffer to remove the culture medium.

    • Pre-incubate the cells with the different concentrations of this compound or vehicle control for a short period (e.g., 10-30 minutes) at 37°C.

    • Initiate the transport assay by adding the substrate solution (containing the fluorescent or radiolabeled probe) to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes), ensuring the transport is in the linear range.

  • Assay Termination:

    • Rapidly terminate the uptake by aspirating the substrate solution.

    • Wash the cell monolayers multiple times with ice-cold assay buffer to remove any extracellular substrate.

  • Quantification:

    • Lyse the cells using a suitable lysis buffer.

    • For fluorescent substrates, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • For radiolabeled substrates, measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the signal obtained from the mock-transfected cells from the signal of the OAT-expressing cells to determine the specific uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Logical Relationships Modulated by this compound

The biological effects of this compound extend beyond the direct competitive inhibition of OATs. Its interaction with these transporters, and particularly with pannexin 1 channels, initiates a cascade of downstream signaling events.

Inhibition of Pannexin 1 and Modulation of Purinergic Signaling

This compound is a potent inhibitor of pannexin 1 (Panx1) channels, which are large-pore channels involved in the release of ATP from cells.[4][5] The inhibition of Panx1 by this compound has significant consequences for purinergic signaling.

  • ATP Release: By blocking Panx1 channels, this compound reduces the release of ATP into the extracellular space.[1]

  • P2X7 Receptor Activation: Extracellular ATP acts as a ligand for purinergic receptors, such as the P2X7 receptor (P2X7R).[12] The reduced ATP release due to Panx1 inhibition leads to decreased activation of P2X7R.

  • Intracellular Calcium: Activation of P2X7R, an ionotropic receptor, leads to an influx of Ca²⁺ into the cell.[4] Therefore, by inhibiting the Panx1/ATP/P2X7R axis, this compound can modulate intracellular calcium levels. However, some studies also suggest that this compound can directly increase intracellular calcium concentrations through other mechanisms, potentially involving TRPV2 channels.[4][13]

Probenecid_Pannexin_Signaling This compound This compound Panx1 Pannexin 1 (Panx1) Channel This compound->Panx1 Inhibits ATP_release ATP Release Panx1->ATP_release Extracellular_ATP Extracellular ATP ATP_release->Extracellular_ATP P2X7R P2X7 Receptor Extracellular_ATP->P2X7R Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Downstream Downstream Ca²⁺ Signaling Ca_influx->Downstream Probenecid_MAPK_Signaling cluster_inhibition This compound Action cluster_pathway MAPK Cascade This compound This compound OATs Organic Anion Transporters (OATs) This compound->OATs Inhibits MAPKKK MAPKKK OATs->MAPKKK Modulates (Mechanism under investigation) MAPKK_JNK MAPKK (for JNK) MAPKKK->MAPKK_JNK MAPKK_ERK MAPKK (for ERK) MAPKKK->MAPKK_ERK JNK JNK MAPKK_JNK->JNK Phosphorylates ERK ERK MAPKK_ERK->ERK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Gene_Expression Gene Expression (Inflammation, Viral Replication) ERK->Gene_Expression cJun->Gene_Expression

References

Probenecid as a URAT1 Inhibitor: A Technical Guide for Renal Transport Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of probenecid's role as a Urate Transporter 1 (URAT1) inhibitor in the context of renal transport studies. It delves into the molecular mechanisms, presents key quantitative data, outlines detailed experimental protocols, and visualizes complex pathways and workflows to support research and development in this area.

Introduction: The Role of this compound and URAT1 in Renal Urate Homeostasis

Uric acid, the final product of purine metabolism, is primarily excreted by the kidneys to maintain physiological homeostasis.[1][2] The renal proximal tubule is the main site of urate handling, involving a complex interplay of filtration, reabsorption, and secretion.[3][4] Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein expressed on the apical membrane of proximal tubule cells.[2][4] It is responsible for the majority of urate reabsorption from the glomerular filtrate back into the bloodstream.[3][5] Dysregulation of this process, often leading to elevated serum uric acid (hyperuricemia), is a primary cause of gout, a painful inflammatory arthritis caused by the deposition of urate crystals in joints.[5][6]

This compound is a well-established uricosuric agent, meaning it increases the excretion of uric acid in the urine.[7][8] It achieves this primarily by inhibiting URAT1, thereby blocking the reabsorption of uric acid and lowering serum urate levels.[1][9] Understanding the specifics of this interaction is crucial for the development of novel gout therapies and for studying the broader implications of renal transport pathways.

Mechanism of Action: this compound's Inhibition of URAT1

The reabsorption of uric acid from the renal tubule is an active process. URAT1 functions as an anion exchanger, mediating the uptake of urate from the tubular lumen in exchange for intracellular monocarboxylates like lactate or nicotinate.[10] This process is a critical step in the body's mechanism to conserve urate.[2]

This compound exerts its therapeutic effect through competitive inhibition of URAT1.[1] It competes with uric acid for the binding sites on the transporter, thereby preventing urate from being reabsorbed into the proximal tubule cells.[1] This leads to a higher concentration of uric acid remaining in the tubular fluid, which is then excreted in the urine.[8]

While URAT1 is its primary target for uricosuric effects, this compound also interacts with other renal transporters, notably Organic Anion Transporters 1 (OAT1) and 3 (OAT3) located on the basolateral membrane.[1][11] Its inhibition of these transporters is the basis for its use in increasing the plasma concentration of certain drugs, like penicillin, by reducing their renal secretion.[7][12]

Signaling Pathway of Renal Urate Reabsorption

The following diagram illustrates the key transporters involved in moving uric acid from the renal tubule back into the blood and highlights the inhibitory action of this compound.

Renal_Urate_Transport Renal Proximal Tubule Urate Reabsorption URAT1 URAT1 (SLC22A12) GLUT9 GLUT9 (SLC2A9) URAT1->GLUT9 Urate_Blood Uric Acid GLUT9->Urate_Blood Urate_Lumen Uric Acid Urate_Lumen->URAT1 This compound This compound This compound->URAT1 Inhibition

Caption: this compound inhibits URAT1 on the apical membrane, blocking uric acid reabsorption.

Quantitative Data on this compound's Inhibitory Activity

The potency of a URAT1 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the transporter's activity.

Table 1: IC50 Values of Uricosuric Agents against Human URAT1

This table provides a comparison of the inhibitory potency of this compound with other notable uricosuric agents against human URAT1.

CompoundIC50 for hURAT1 (μM)Reference(s)
This compound22 - 30[10][13]
Benzbromarone0.0372 - 0.22[10][13]
Lesinurad3.5 - 7.3[10][14]
Sulfinpyrazone32[10]
Dotinurad< 0.05[14]

Data compiled from studies using in vitro expression systems.

Table 2: this compound's Selectivity Profile against Renal Transporters

This compound interacts with multiple transporters. This table shows its IC50 values for URAT1 and other key organic anion transporters, providing insight into its relative selectivity.

TransporterThis compound IC50 (μM)Primary FunctionReference(s)
URAT1 (SLC22A12) 22Urate Reabsorption[10]
OAT1 (SLC22A6) ~7Organic Anion Secretion[15]
OAT3 (SLC22A8) ~11Organic Anion Secretion[15]
OAT4 (SLC22A11) ~40Urate Reabsorption[15]
MRP4 (ABCC4) >100Urate Secretion[15]

Note: IC50 values can vary between studies depending on the experimental system and conditions.

Experimental Protocols for URAT1 Inhibition Studies

Evaluating the inhibitory effect of compounds like this compound on URAT1 typically involves in vitro assays using cell lines that are engineered to express the human URAT1 transporter.

Protocol: In Vitro URAT1 Inhibition Assay Using Stably Transfected Cells

This protocol describes a common method for determining the IC50 of a test compound against URAT1.

1. Cell Culture and Transfection:

  • Cell Line: Madin-Darby canine kidney (MDCK) or Human embryonic kidney (HEK293) cells are commonly used.
  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.
  • Transfection: Stably transfect the cells with a plasmid vector containing the full-length cDNA of human URAT1 (SLC22A12). Use a selection marker (e.g., G418) to select for successfully transfected cells. Mock-transfected cells (with an empty vector) should be used as a negative control.
  • Verification: Confirm URAT1 expression and proper localization to the cell membrane using methods like Western blotting or immunofluorescence.

2. Urate Uptake Assay:

  • Plating: Seed the URAT1-expressing cells and mock-transfected cells into 24- or 48-well plates and grow to confluence.
  • Pre-incubation: Wash the cells with a pre-warmed uptake buffer (e.g., Hank's Balanced Salt Solution, HBSS, pH 7.4). Pre-incubate the cells for 10-15 minutes at 37°C with the uptake buffer containing various concentrations of the test compound (this compound) or vehicle control.
  • Initiation of Uptake: Start the uptake reaction by adding the uptake buffer containing radio-labeled [14C]uric acid and the corresponding concentrations of the test compound. A typical uric acid concentration is in the range of its Km value for the transporter.
  • Incubation: Incubate for a short, defined period (e.g., 5-20 minutes) at 37°C. The time should be within the linear range of uptake.
  • Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer to remove extracellular radiolabel.
  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

3. Quantification and Data Analysis:

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
  • Protein Normalization: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.
  • Calculation:
  • Subtract the uptake in mock-transfected cells from the uptake in URAT1-expressing cells to determine the specific URAT1-mediated uptake.
  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition).
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the in vitro URAT1 inhibition assay.

Experimental_Workflow Start Start: Culture URAT1-expressing and Mock Cells Seed Seed Cells into Plates (e.g., 24-well) Start->Seed Preincubation Pre-incubate with Test Compound (this compound) Seed->Preincubation Uptake Add [14C]Uric Acid to Initiate Uptake Preincubation->Uptake Stop Stop Uptake & Wash with Ice-Cold Buffer Uptake->Stop Lyse Lyse Cells Stop->Lyse Quantify Quantify Radioactivity (Scintillation Counting) Lyse->Quantify Normalize Normalize to Protein Content Quantify->Normalize Analyze Calculate % Inhibition & Determine IC50 Normalize->Analyze End End: IC50 Value Obtained Analyze->End

Caption: Workflow for an in vitro URAT1 inhibition assay to determine IC50 values.

Conclusion

This compound serves as a cornerstone compound in the study of renal urate transport and the management of hyperuricemia. Its well-characterized competitive inhibition of URAT1 provides a clear mechanism for its uricosuric action. For researchers, this compound is not only a clinically relevant drug but also an essential pharmacological tool to probe the function of URAT1 and other related renal transporters. The quantitative data and experimental protocols outlined in this guide provide a foundational framework for conducting robust renal transport studies, facilitating the discovery and characterization of new therapeutic agents for gout and other urate-related disorders.

References

The Historical Development of Probenecid for Penicillin Retention: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The discovery and development of penicillin was a watershed moment in modern medicine. However, its rapid renal excretion posed a significant clinical challenge, requiring frequent and high doses to maintain therapeutic concentrations. This technical guide provides an in-depth exploration of the historical development of probenecid, a drug designed to inhibit penicillin's renal clearance, thereby enhancing its efficacy. We will delve into the pioneering experiments that elucidated its mechanism of action, present key quantitative data from seminal studies, and provide detailed diagrams of the involved physiological pathways and experimental workflows.

The Challenge of Penicillin's Fleeting Efficacy

Following Alexander Fleming's discovery of penicillin in 1928 and its subsequent development as a therapeutic agent, its remarkable antibacterial properties were hampered by its rapid elimination from the body. The primary route of excretion was found to be the kidneys, where it was efficiently cleared from the bloodstream. This necessitated the administration of large and frequent doses of penicillin to maintain plasma concentrations sufficient to combat infections, which was a significant issue, especially during World War II when penicillin was in short supply.

The Precursor to this compound: Caronamide

The search for a solution to prolong penicillin's action led researchers to investigate compounds that could interfere with its renal excretion. One of the earliest such compounds to be studied was caronamide.

Key Experiments with Caronamide

Pioneering work by Beyer and colleagues in the 1940s was instrumental in understanding the mechanism of penicillin's renal excretion and how it could be inhibited. Their experiments, primarily in dogs, laid the groundwork for the development of this compound.

Experimental Protocol: Determining the Effect of Caronamide on Penicillin Renal Clearance (Based on Beyer et al., 1947)

  • Animal Model: Unanesthetized female dogs were used.

  • Substance Administration: Penicillin was administered as a continuous intravenous infusion to maintain a constant plasma concentration. Caronamide was also administered intravenously.

  • Sample Collection: Blood samples were drawn at regular intervals to determine plasma penicillin and caronamide concentrations. Urine was collected via a bladder catheter to measure the volume and concentration of penicillin excreted.

  • Analytical Methods: Penicillin concentrations in plasma and urine were determined using microbiological assays.

  • Calculations: The renal clearance of penicillin was calculated using the standard formula: Clearance = (Urine Concentration x Urine Flow Rate) / Plasma Concentration.

  • Experimental Design: The clearance of penicillin was measured before and after the administration of caronamide to determine the inhibitory effect of caronamide on penicillin's renal excretion.

These experiments demonstrated that caronamide could effectively block the tubular secretion of penicillin, leading to higher and more sustained plasma concentrations of the antibiotic.

The Development and Mechanism of Action of this compound

While caronamide proved the concept, it had limitations, including the need for large doses. This led to the development of this compound in 1949, a more potent and effective agent.[1] this compound was found to be a competitive inhibitor of the organic anion transporters (OATs) in the proximal tubules of the kidneys.[1]

The Role of Organic Anion Transporters (OATs)

Penicillin, being an organic anion, is actively secreted from the blood into the urine by OATs, primarily OAT1 and OAT3, located in the basolateral membrane of the proximal tubule cells. This active transport process is highly efficient and is the primary reason for penicillin's rapid clearance.

This compound's Competitive Inhibition

This compound has a higher affinity for the OATs than penicillin. When co-administered, this compound competitively binds to these transporters, effectively blocking them from transporting penicillin out of the bloodstream and into the tubular cells for excretion. This results in a significant decrease in the renal clearance of penicillin, leading to a 2- to 4-fold increase in its plasma concentration and a prolonged half-life.[1]

Quantitative Data on this compound's Efficacy

Early clinical studies in the 1950s provided quantitative evidence of this compound's effectiveness in increasing penicillin plasma concentrations. A key finding from a 1952 study by Frisk and colleagues, as summarized in a 2022 systematic review, demonstrated a linear relationship between the dose of this compound and the resulting increase in penicillin plasma levels.

This compound Daily DosePenicillin TypeObserved Effect on Penicillin Plasma ConcentrationReference
0.25 - 1.0 gramsPenicillin VLinear increase in plasma concentration with increasing this compound dose.Frisk et al., 1952 (as cited in a 2022 systematic review)[1]
1.0 gramPenicillin G2- to 4-fold increase in plasma levels.General finding from multiple early studies.

Visualizing the Mechanism and Workflow

To better understand the complex processes involved, the following diagrams illustrate the renal excretion pathway of penicillin and the experimental workflow for studying its clearance.

G Renal Excretion of Penicillin and Inhibition by this compound cluster_blood Peritubular Capillary (Blood) cluster_cell Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) penicillin_blood Penicillin OAT OAT1/OAT3 Transporter penicillin_blood->OAT Binds to OAT probenecid_blood This compound probenecid_blood->OAT Competitively Binds and Blocks OAT penicillin_cell Penicillin OAT->penicillin_cell Transport into Cell penicillin_urine Penicillin penicillin_cell->penicillin_urine Secretion into Urine G Experimental Workflow for Renal Clearance Studies start Start animal_prep Animal Preparation (e.g., Dog) start->animal_prep pen_infusion Continuous IV Infusion of Penicillin animal_prep->pen_infusion baseline_samples Collect Baseline Blood & Urine Samples pen_infusion->baseline_samples prob_admin Administer this compound baseline_samples->prob_admin post_prob_samples Collect Post-Probenecid Blood & Urine Samples prob_admin->post_prob_samples analysis Analyze Samples for Penicillin Concentration post_prob_samples->analysis calc Calculate Renal Clearance analysis->calc end End calc->end

References

Probenecid as a Pannexin 1 Channel Blocker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pannexin 1 (PANX1) channels are crucial mediators of cellular communication, primarily through the release of ATP, which acts as a key signaling molecule in various physiological and pathological processes. Probenecid, a drug historically used for the treatment of gout, has been identified as a potent blocker of PANX1 channels. This guide provides a comprehensive technical overview of this compound's role as a PANX1 antagonist, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and illustrating associated signaling pathways. A significant consideration for researchers is this compound's lack of specificity, as it also interacts with other cellular targets, including organic anion transporters (OATs) and P2X7 receptors.

Introduction to Pannexin 1 and this compound

Pannexin 1 forms large-pore channels in the cell membrane that are permeable to ions and small molecules up to 1 kDa, such as ATP.[1] These channels are involved in a multitude of cellular functions, including inflammatory responses, calcium signaling, and apoptosis.[2][3] PANX1 can be activated by various stimuli, including mechanical stress, high extracellular potassium, and receptor-mediated signaling.[4][5]

This compound is a well-established uricosuric agent that inhibits renal tubular reuptake of uric acid, thereby increasing its excretion.[4][6] Its inhibitory effects are historically attributed to the blockade of organic anion transporters.[4][7] However, research has unequivocally demonstrated that this compound also functions as a direct inhibitor of PANX1 channels, providing a valuable pharmacological tool to investigate PANX1 function.[4][6]

Mechanism of Action

This compound directly inhibits the channel-forming function of PANX1.[4] While the precise binding site and molecular interaction are still under investigation, evidence suggests that it attenuates PANX1-mediated currents and the release of molecules like ATP.[4][8] It is important to note that this compound's inhibitory action on PANX1 occurs within a similar concentration range as its effects on organic anion transporters, necessitating careful interpretation of experimental results.[4] Unlike some other gap junction channel blockers, this compound shows selectivity for pannexins over connexins, making it useful for distinguishing between these two channel families.[4][7][9]

Quantitative Data: this compound's Inhibitory Profile

The inhibitory potency of this compound on PANX1 channels has been quantified across various experimental systems. The following tables summarize key findings.

Table 1: Inhibitory Concentration (IC50) of this compound

TargetExperimental SystemAgonist/StimulusIC50 ValueReference(s)
Pannexin 1Xenopus oocytes expressing PANX1Voltage steps~150 µM[4]
P2X7 ReceptorHEK-293 cells expressing human P2X7200 µM ATP203 µM[10][11]
P2X7 ReceptorHEK-293 cells expressing human P2X71 mM ATP1.3 mM[10][11]

Table 2: Efficacy of this compound in Functional Assays

AssayCell Type / SystemThis compound Concentration% Inhibition / EffectReference(s)
PANX1 CurrentsXenopus oocytes1 mMComplete abolition of currents[4][9]
ATP-induced Dye UptakeHEK-hP2X7 cells2.5 mM~60% reduction[10][11]
High K+-induced ATP ReleasePANX1-expressing oocytes150 µM & 500 µMDose-dependent attenuation[4]
ATP-induced T-cell DeathMurine T-cells1 mMDrastic reduction in cell death[12]

Key Experimental Protocols

The characterization of this compound as a PANX1 blocker relies on several key experimental techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the ion currents flowing through PANX1 channels expressed in Xenopus oocytes.

  • Objective: To quantify the inhibitory effect of this compound on PANX1 channel currents.

  • Methodology:

    • Oocyte Preparation: Xenopus laevis oocytes are surgically removed, defolliculated using collagenase, and injected with mRNA encoding for human or mouse PANX1.[4]

    • Incubation: Injected oocytes are incubated for 18-42 hours to allow for protein expression.[4]

    • Electrophysiological Recording:

      • An oocyte is placed in a recording chamber continuously perfused with a standard Ringer's solution.

      • Two microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.

      • PANX1 channels are typically activated by applying voltage pulses (e.g., stepping the membrane potential from a holding potential of -40 mV to +60 mV).[13]

    • This compound Application: A dose-response curve is generated by perfusing the chamber with increasing concentrations of this compound and measuring the corresponding reduction in the voltage-activated current.[4]

    • Data Analysis: The current inhibition at each this compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.[4]

Dye Uptake Assays

These assays measure the permeability of the cell membrane to fluorescent dyes, which can enter the cell through open PANX1 channels.

  • Objective: To assess the effect of this compound on PANX1-mediated pore formation.

  • Methodology:

    • Cell Culture: Cells endogenously expressing or transfected with PANX1 (e.g., HEK-293, J774 macrophages) are plated in 96-well plates.[10][11]

    • Pre-incubation: Cells are pre-incubated with this compound or a vehicle control for a defined period (e.g., 10-15 minutes) at 37°C.[11][12]

    • Stimulation and Dye Addition: A fluorescent dye such as ethidium bromide (Etd) or YO-PRO-1 is added to the extracellular solution along with a stimulus to open PANX1 channels (e.g., ATP for P2X7-dependent PANX1 activation, or high extracellular potassium).[4][11]

    • Fluorescence Measurement: The increase in intracellular fluorescence is monitored over time using a fluorescence plate reader or microscopy.[11]

    • Data Analysis: The rate of dye uptake or endpoint fluorescence in this compound-treated cells is compared to control cells to determine the extent of inhibition.[14]

ATP Release Assay

This assay quantifies the amount of ATP released from cells into the extracellular medium, a key function of PANX1 channels.

  • Objective: To measure the inhibition of PANX1-mediated ATP release by this compound.

  • Methodology:

    • Cell Preparation: PANX1-expressing cells or oocytes are prepared and pre-treated with this compound where applicable.[4]

    • Stimulation: Cells are stimulated to induce ATP release (e.g., with high potassium solution).[4]

    • Supernatant Collection: After a defined incubation period, the extracellular supernatant is carefully collected.[4]

    • ATP Measurement: The ATP concentration in the supernatant is quantified using a luciferin-luciferase-based luminescence assay.[4] The luminescence produced is directly proportional to the amount of ATP present.

    • Data Analysis: Luminescence readings from this compound-treated samples are compared to control samples to quantify the inhibition of ATP release.[4]

Signaling Pathways and Visualizations

This compound's blockade of PANX1 has significant implications for downstream signaling pathways, particularly in the context of inflammation.

PANX1-Mediated ATP Release and Purinergic Signaling

PANX1 channels are a primary conduit for non-vesicular ATP release. This extracellular ATP can then activate purinergic receptors (e.g., P2X7) on the same or neighboring cells, initiating a cascade of downstream events. This compound blocks the initial step of this pathway by preventing ATP efflux through PANX1.

cluster_cell Cell Interior cluster_extra Extracellular Space ATP_in Intracellular ATP PANX1 Pannexin 1 Channel ATP_in->PANX1 efflux ATP_out Extracellular ATP PANX1->ATP_out This compound This compound This compound->PANX1 blocks P2X7 P2X7 Receptor ATP_out->P2X7 activates Downstream Downstream Signaling (e.g., Ca2+ influx, Inflammasome) P2X7->Downstream

Caption: this compound blocks PANX1-mediated ATP release into the extracellular space.

Experimental Workflow for Testing this compound using Dye Uptake

A typical experimental workflow to evaluate the inhibitory effect of this compound on PANX1 channel function involves a series of sequential steps, from cell preparation to data analysis.

start Start plate_cells Plate PANX1-expressing cells in 96-well plate start->plate_cells preincubate Pre-incubate cells with This compound or Vehicle Control plate_cells->preincubate add_reagents Add Fluorescent Dye (e.g., Etd) + Channel Stimulus (e.g., ATP) preincubate->add_reagents measure Measure fluorescence over time (Plate Reader / Microscopy) add_reagents->measure analyze Analyze Data: Compare this compound vs. Control measure->analyze end End analyze->end

Caption: Workflow for a dye uptake assay to measure PANX1 inhibition by this compound.

Role in Inflammasome Activation

PANX1 channels play a critical role in the activation of the NLRP3 and AIM2 inflammasomes.[2] For instance, activation of the P2X7 receptor by ATP leads to potassium efflux through PANX1, a key trigger for NLRP3 inflammasome assembly. This compound can inhibit this process by blocking the PANX1 channel, thereby preventing the necessary ion fluxes and subsequent caspase-1 activation and cytokine release.[2][9]

ATP Extracellular ATP P2X7 P2X7R ATP->P2X7 activates PANX1 PANX1 P2X7->PANX1 opens K_efflux K+ Efflux PANX1->K_efflux This compound This compound This compound->PANX1 blocks Inflammasome Inflammasome Activation (e.g., AIM2, NLRP3) K_efflux->Inflammasome triggers Casp1 Caspase-1 Activation Inflammasome->Casp1 IL1b IL-1β Release Casp1->IL1b

Caption: this compound inhibits inflammasome activation by blocking PANX1-mediated K+ efflux.

Limitations and Considerations

While this compound is a valuable tool, its lack of absolute specificity is a critical limitation.

  • Off-Target Effects: this compound inhibits organic anion transporters (OATs) and has been shown to directly block the human P2X7 receptor, independent of PANX1.[10][11][15] This is particularly relevant in studies of P2X7-PANX1 crosstalk, where this compound's effects could be due to the inhibition of either or both targets.

  • Concentration Dependence: The IC50 of this compound for PANX1 (~150 µM) is similar to that for some transporters.[4] Furthermore, its IC50 for P2X7 can vary depending on the ATP concentration used for stimulation.[10][11]

  • Experimental Controls: Due to these off-target effects, it is essential to use multiple, structurally unrelated PANX1 inhibitors (e.g., carbenoxolone, 10Panx1 peptide) and genetic knockout/knockdown models to confirm that the observed effects are genuinely mediated by PANX1.[10][12]

Conclusion

This compound is a widely used and effective pharmacological inhibitor of Pannexin 1 channels. It has been instrumental in elucidating the role of PANX1 in diverse physiological processes, from ATP release to inflammasome activation. However, researchers and drug development professionals must remain vigilant of its off-target effects, particularly on organic anion transporters and the P2X7 receptor. By employing rigorous experimental design with appropriate controls, this compound remains an indispensable tool for the continued exploration of Pannexin 1 biology and its potential as a therapeutic target.

References

Investigating the Off-Target Effects of Probenecid In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Probenecid, a drug primarily used in the treatment of gout, is well-documented for its on-target effect of inhibiting organic anion transporters in the kidneys, thereby promoting the excretion of uric acid. However, a growing body of in vitro research has unveiled a range of off-target interactions that are of significant interest to researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the key off-target effects of this compound, focusing on its interactions with pannexin-1 channels, ATP-binding cassette (ABC) transporters, and transient receptor potential vanilloid 2 (TRPV2) channels. This document summarizes quantitative data, presents detailed experimental protocols for investigating these interactions, and provides visual diagrams of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pleiotropic effects.

Off-Target Interaction with Pannexin-1 Channels

Pannexin-1 (PANX1) channels are large-pore channels found in the plasma membrane of various cell types that mediate the release of ATP and other small molecules, playing a crucial role in paracrine signaling, inflammation, and apoptosis.[1][2] this compound has been identified as a potent inhibitor of PANX1 channels, an effect that is independent of its action on organic anion transporters.[1][3] This inhibition has implications for processes such as inflammation and ATP-mediated signaling.[1][2]

Quantitative Data: this compound's Inhibition of Pannexin-1

The inhibitory effect of this compound on pannexin-1 channels has been quantified in several in vitro studies. The following table summarizes key findings.

ParameterCell Type/SystemValueReference(s)
IC50 Xenopus oocytes expressing pannexin 1~150 µM[1]
Inhibition Jurkat cells (apoptotic)2 mM this compound significantly reduces ATP release[4]
Inhibition Erythrocytes1 mM this compound inhibits YoPro-1 dye uptake[1]
Signaling Pathway: this compound's Inhibition of Pannexin-1

The following diagram illustrates the mechanism by which this compound inhibits pannexin-1 channels, thereby blocking ATP release and its downstream inflammatory consequences.

cluster_0 Cell Membrane PANX1 Pannexin-1 Channel This compound This compound This compound->PANX1 Inhibits ATP_in Intracellular ATP ATP_out Extracellular ATP ATP_in->ATP_out Release via PANX1 P2X7R P2X7 Receptor ATP_out->P2X7R Activates Inflammasome Inflammasome Activation P2X7R->Inflammasome Leads to

This compound inhibits Pannexin-1, blocking ATP release and subsequent inflammation.
Experimental Protocols

This protocol is designed to measure the release of ATP from cells in response to a stimulus and the inhibitory effect of this compound.[5]

Materials:

  • Cells expressing pannexin-1 (e.g., Xenopus oocytes injected with pannexin-1 mRNA, or a cell line with endogenous expression).

  • Control medium (e.g., OR2 for oocytes).

  • Stimulation solution (e.g., high potassium solution).

  • This compound stock solution.

  • Luciferin/Luciferase-based ATP assay kit.

  • Luminometer.

Procedure:

  • Culture cells to the desired confluency in a multi-well plate.

  • Pre-treat the cells with various concentrations of this compound (e.g., 150 µM, 500 µM) or vehicle control for 10 minutes.[5]

  • Remove the pre-treatment solution and add the stimulation solution (with or without this compound) for 10 minutes.[5]

  • Collect the supernatant from each well.

  • Prepare the ATP assay solution according to the manufacturer's instructions.

  • Mix the collected supernatant with the ATP assay solution.

  • Measure the luminescence using a luminometer.

  • Normalize the luminescence values to the control group to determine the percentage of inhibition.

This assay measures the uptake of a fluorescent dye through pannexin-1 channels, which is inhibited by this compound.[1]

Materials:

  • Erythrocytes or other cells expressing pannexin-1.

  • Assay buffer (e.g., OR2).

  • This compound stock solution.

  • Fluorescent dye (e.g., YoPro-1 iodide).

  • Stimulation solution (e.g., hypotonic solution).

  • Fluorescence microscope or plate reader.

Procedure:

  • Plate cells on a poly-D-lysine coated multi-well plate.

  • Pre-treat the cells with this compound (e.g., 1 mM) or vehicle control for 10 minutes.[1]

  • Initiate dye uptake by adding the stimulation solution containing the fluorescent dye (e.g., 0.5 µM YoPro-1) with or without this compound.[1]

  • Incubate for a defined period (e.g., 1-10 minutes).

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

  • Compare the fluorescence in this compound-treated cells to the stimulated control to determine the extent of inhibition.

Modulation of ATP-Binding Cassette (ABC) Transporters

ABC transporters are a family of membrane proteins that utilize ATP hydrolysis to transport a wide variety of substrates across cellular membranes. Several members, such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP/ABCG2), are implicated in multidrug resistance (MDR) in cancer by actively effluxing chemotherapeutic agents from tumor cells.[6][7] this compound has been shown to inhibit certain MRPs, thereby reversing MDR and sensitizing cancer cells to chemotherapy.[6][7]

Quantitative Data: this compound's Effect on ABC Transporters

The following table summarizes the chemosensitizing effects of this compound in MRP-overexpressing cancer cell lines.

Cell LineChemotherapeutic AgentThis compound ConcentrationEffectReference(s)
HL60/AR (MRP-overexpressing) Daunorubicin, Vincristine0.01-10 mMConcentration-dependent reversal of resistance[6]
H69/AR (MRP-overexpressing) Daunorubicin, Vincristine0.01-10 mMConcentration-dependent reversal of resistance[6]
22Rv1 (prostate cancer spheroids) Cisplatin, Doxorubicin100-300 µMIncreased sensitivity[8]
Mechanism and Workflow Diagrams

The diagrams below illustrate how this compound can reverse multidrug resistance and a typical workflow for assessing this effect.

cluster_0 Cancer Cell Membrane MRP1 MRP1 Transporter This compound This compound This compound->MRP1 Inhibits Chemo_in Intracellular Chemotherapy Chemo_out Extracellular Chemotherapy Chemo_in->Chemo_out Efflux via MRP1 Apoptosis Apoptosis Chemo_in->Apoptosis Induces

This compound inhibits MRP1, increasing intracellular drug levels and inducing apoptosis.

Start Seed cancer cells in multi-well plates Treat Treat with Chemotherapeutic Agent +/- this compound Start->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT Add MTT reagent and incubate Incubate->MTT Solubilize Solubilize formazan crystals MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Analyze data to determine cell viability and IC50 Measure->Analyze

Workflow for assessing this compound-induced chemosensitization using an MTT assay.
Experimental Protocols

This assay determines the ability of this compound to enhance the cytotoxicity of a chemotherapeutic agent.[6][9]

Materials:

  • Cancer cell line (e.g., MRP-overexpressing HL60/AR and its parental drug-sensitive line).

  • Cell culture medium and supplements.

  • Chemotherapeutic agent (e.g., Daunorubicin).

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound.

  • Incubate the plates for 48-72 hours at 37°C.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[9]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for the chemotherapeutic agent with and without this compound.

This assay measures the intracellular accumulation of the fluorescent chemotherapeutic drug Doxorubicin, which is increased when MRP1-mediated efflux is blocked by this compound.[6][10]

Materials:

  • MRP-overexpressing and control cell lines.

  • Doxorubicin.

  • This compound stock solution.

  • Assay buffer (e.g., PBS with calcium and magnesium).

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Culture cells to the desired confluency. For microscopy, seed cells on coverslips or in imaging-compatible plates. For flow cytometry, prepare a cell suspension.

  • Pre-treat the cells with this compound or vehicle control for 30-60 minutes.

  • Add Doxorubicin (e.g., 5-10 µM) to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.[10]

  • Wash the cells with ice-cold assay buffer to remove extracellular Doxorubicin.

  • For fluorescence microscopy: Mount the coverslips and visualize the intracellular red fluorescence of Doxorubicin.

  • For flow cytometry: Resuspend the cells in assay buffer and analyze the fluorescence intensity on a per-cell basis.

  • Quantify and compare the fluorescence intensity between this compound-treated and control cells.

Activation of Transient Receptor Potential Vanilloid 2 (TRPV2) Channels

TRPV2 is a non-selective cation channel involved in various physiological processes, including cardiac function, immune response, and neuronal development.[11][12] Unlike its inhibitory effects on other targets, this compound has been identified as a potent agonist of TRPV2 channels, leading to an increase in intracellular calcium.[9][11]

Quantitative Data: this compound's Activation of TRPV2

The following table summarizes the key quantitative findings related to this compound's activation of TRPV2 channels.

ParameterCell Type/SystemValueReference(s)
Activation HEK293T cells expressing TRPV2100 µM this compound causes rapid increases in whole-cell current[12]
Kd value HEK293T cells expressing TRPV2 (Fluo-3 calcium imaging)31.9 µM[12]
Signaling Pathway: this compound's Activation of TRPV2

The diagram below illustrates the activation of TRPV2 by this compound and the subsequent influx of calcium.

cluster_0 Cell Membrane TRPV2 TRPV2 Channel This compound This compound This compound->TRPV2 Activates Ca_in Intracellular Ca2+ Downstream Downstream Signaling Ca_in->Downstream Initiates Ca_out Extracellular Ca2+ Ca_out->Ca_in Influx via TRPV2

This compound activates TRPV2 channels, leading to an influx of extracellular calcium.
Experimental Protocols

This assay measures changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.[12][13]

Materials:

  • HEK293T cells transfected with TRPV2 or a cell line with endogenous expression.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Fluo-4 AM).

  • This compound stock solution.

  • Assay buffer (e.g., HBSS).

  • Fluorescence microscope with live-cell imaging capabilities or a fluorescent plate reader.

Procedure:

  • Seed cells on glass-bottom dishes or in a multi-well plate suitable for fluorescence imaging.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Acquire a baseline fluorescence reading.

  • Add this compound at various concentrations to the cells.

  • Continuously record the fluorescence intensity over time to monitor the change in intracellular calcium.

  • Analyze the data by calculating the change in fluorescence relative to the baseline.

This technique directly measures the ion currents flowing through TRPV2 channels upon activation by this compound.[6][13]

Materials:

  • Cells expressing TRPV2.

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular and intracellular recording solutions.

  • This compound stock solution.

Procedure:

  • Prepare cells for patch-clamp recording.

  • Pull patch pipettes and fill them with the intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Apply a voltage-clamp protocol (e.g., voltage ramps or steps) to record baseline currents.

  • Perfuse the cell with the extracellular solution containing this compound.

  • Record the changes in membrane current in response to this compound.

  • Analyze the current-voltage relationship and the magnitude of the this compound-evoked currents.

Conclusion

The in vitro off-target effects of this compound are multifaceted and extend beyond its well-established role as a uricosuric agent. Its ability to inhibit pannexin-1 channels, modulate the activity of ABC transporters involved in multidrug resistance, and activate TRPV2 channels highlights the pleiotropic nature of this compound. For researchers and drug development professionals, understanding these off-target activities is crucial for interpreting experimental results where this compound is used as a chemical probe and for exploring its potential in new therapeutic applications, such as an adjuvant in cancer chemotherapy or as a modulator of inflammatory responses. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound's complex pharmacology.

References

Probenecid's Interaction with TRPV2 Channels: A Technical Guide for Neurological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probenecid, a drug historically used for the treatment of gout, has emerged as a valuable pharmacological tool in neuroscience research due to its interaction with the Transient Receptor Potential Vanilloid 2 (TRPV2) channel. This technical guide provides an in-depth overview of the this compound-TRPV2 interaction, focusing on its implications for neurological research. It consolidates quantitative data, details experimental protocols, and visualizes key pathways to facilitate further investigation and drug development efforts in this area.

TRPV2 is a non-selective cation channel implicated in a variety of physiological and pathophysiological processes within the nervous system, including axon outgrowth, neuronal development, neuroinflammation, and pain perception.[1][2] this compound has been identified as a selective agonist of TRPV2, offering a means to modulate its activity and probe its function in neurological models.[3][4] Recent structural studies have further refined our understanding, suggesting that this compound acts as a potentiator of TRPV2, binding to a previously unidentified intracellular pocket and sensitizing the channel to other stimuli.[5][6][7]

This guide aims to be a comprehensive resource for researchers, providing the necessary technical details to design and execute experiments investigating the multifaceted role of the this compound-TRPV2 interaction in the nervous system.

Quantitative Data: this compound-TRPV2 Interaction

The following tables summarize the key quantitative parameters defining the interaction between this compound and TRPV2 channels from various studies.

Table 1: Potency and Efficacy of this compound on TRPV2 Channels

ParameterValueCell TypeSpeciesMethodReference
EC50 32 μMCardiomyocytesNot SpecifiedNot Specified[8]
Kd 31.9 μMHEK293TNot SpecifiedFluo-3 Calcium Imaging[8]
Hill Coefficient (n) 2.8HEK293TNot SpecifiedFluo-3 Calcium Imaging[8]
EC50 ~26 μMPichia pastorisRatCa2+ Influx Assay[8][9]

Table 2: Electrophysiological Characteristics of this compound-Activated TRPV2 Currents

ParameterObservationCell TypeVoltageMethodReference
Current Increase Rapid increase at +60 mV and -60 mVTRPV2-transfected HEK293T+60 mV, -60 mVWhole-cell Patch Clamp[8]
Current-Voltage Relationship Outward rectificationTRPV2-transfected HEK293TNot SpecifiedWhole-cell Patch Clamp[10]
Reversal Potential Near 0 mVTRPV2-transfected HEK293TNot SpecifiedWhole-cell Patch Clamp[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments used to characterize the interaction between this compound and TRPV2 channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring ion channel activity.

Objective: To record TRPV2-mediated currents in response to this compound application in cultured neurons or heterologous expression systems (e.g., HEK293T cells).

Materials:

  • Cells: Primary neuronal culture or a cell line expressing TRPV2.

  • External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.[11] Continuously bubbled with 95% O₂ / 5% CO₂.

  • Internal Solution (Pipette Solution): Containing (in mM): 140 K-Gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl₂, 2 Na₂-ATP, 0.5 Na-GTP, adjusted to pH 7.3 with KOH.[12]

  • This compound Stock Solution: Prepared in DMSO and diluted to the final desired concentration in the external solution.

  • Patch Pipettes: Pulled from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with internal solution.[11]

  • Electrophysiology Rig: Including an inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.[13]

Procedure:

  • Cell Preparation: Plate cells on coverslips a few days prior to recording.[11]

  • Pipette Preparation: Pull patch pipettes and fill with the internal solution.

  • Recording Chamber: Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution at a rate of 1.5-2 mL/min.[11]

  • Obtaining a Gigaseal: Under visual guidance, approach a target cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the pressure to form a high-resistance seal (>1 GΩ).[13]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Data Acquisition:

    • Voltage-Clamp Mode: Hold the cell at a membrane potential of -70 mV.[13]

    • Apply voltage ramps or steps to elicit currents. A typical voltage ramp could be from -100 mV to +100 mV over 200 ms.

    • Establish a stable baseline recording in the external solution.

    • Perfuse the chamber with the external solution containing the desired concentration of this compound.

    • Record the changes in membrane current.

    • To confirm the involvement of TRPV2, a non-selective blocker like ruthenium red (10-20 µM) can be co-applied with this compound.[8]

  • Data Analysis: Analyze the recorded currents using appropriate software to determine parameters such as current amplitude, current-voltage (I-V) relationship, and reversal potential.

Calcium Imaging

This method allows for the measurement of changes in intracellular calcium concentration, an indicator of TRPV2 channel activation.

Objective: To visualize and quantify the increase in intracellular calcium ([Ca²⁺]i) in response to this compound in TRPV2-expressing cells.

Materials:

  • Cells: Primary neuronal culture or a cell line expressing TRPV2 plated on glass-bottom dishes or coverslips.

  • Calcium Indicator Dye: Fluo-3 AM or Fura-2 AM.

  • Loading Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

  • This compound Stock Solution: Prepared in DMSO.

  • Fluorescence Microscope: Equipped with an appropriate excitation light source, filters, and a sensitive camera for time-lapse imaging.

Procedure:

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-3 AM) in the loading buffer. Pluronic F-127 (0.02%) can be added to aid in dye solubilization.

    • Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C, protected from light.

    • Wash the cells with the loading buffer to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Image Acquisition:

    • Mount the coverslip or dish on the microscope stage.

    • Acquire a stable baseline fluorescence signal from the cells.

    • Add this compound at the desired final concentration to the imaging buffer.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the average fluorescence intensity within each ROI for each time point.

    • Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

    • Dose-response curves can be generated by applying a range of this compound concentrations.

Signaling Pathways and Experimental Workflows

The activation of TRPV2 by this compound initiates a cascade of intracellular events, primarily driven by the influx of calcium. These signaling pathways are critical in various neurological processes.

This compound-TRPV2 Signaling Pathway

The primary event following the interaction of this compound with the TRPV2 channel is the influx of Ca²⁺ into the cell. This increase in intracellular calcium acts as a second messenger, activating a variety of downstream signaling molecules and cellular processes.

Probenecid_TRPV2_Signaling This compound This compound TRPV2 TRPV2 Channel This compound->TRPV2 Potentiates Ca_influx Ca²⁺ Influx TRPV2->Ca_influx Mediates Ca_downstream Downstream Ca²⁺ Signaling Ca_influx->Ca_downstream Neuronal_Function Modulation of Neuronal Function Ca_downstream->Neuronal_Function Axon_Outgrowth Axon Outgrowth Neuronal_Function->Axon_Outgrowth Neuroinflammation Neuroinflammation Neuronal_Function->Neuroinflammation Pain_Perception Pain Perception Neuronal_Function->Pain_Perception Dopaminergic_Activity Nigrostriatal Dopaminergic Activity Neuronal_Function->Dopaminergic_Activity

Caption: this compound potentiates TRPV2, leading to Ca²⁺ influx and downstream signaling.

Experimental Workflow for Investigating this compound-TRPV2 Interaction

A typical experimental workflow to characterize the effects of this compound on TRPV2 involves a combination of molecular, cellular, and functional assays.

Experimental_Workflow start Hypothesis: This compound modulates neuronal function via TRPV2 cell_culture Cell Culture (e.g., Primary Neurons, HEK293T-TRPV2) start->cell_culture electrophysiology Whole-Cell Patch Clamp cell_culture->electrophysiology calcium_imaging Calcium Imaging cell_culture->calcium_imaging molecular_biology Molecular Biology (e.g., Western Blot, qPCR) cell_culture->molecular_biology functional_assays Functional Assays (e.g., Neurite Outgrowth, Cytotoxicity) cell_culture->functional_assays data_analysis Data Analysis and Interpretation electrophysiology->data_analysis calcium_imaging->data_analysis molecular_biology->data_analysis functional_assays->data_analysis conclusion Conclusion on this compound's Neurological Role via TRPV2 data_analysis->conclusion

Caption: A multi-faceted approach to studying this compound-TRPV2 interactions.

Neurological Implications and Future Directions

The interaction between this compound and TRPV2 holds significant promise for advancing our understanding of various neurological phenomena.

  • Neuropathic Pain and Neuroinflammation: TRPV2 is expressed in sensory neurons and its expression is upregulated in inflammatory conditions.[14] this compound-induced activation of TRPV2 has been shown to evoke pain-like behaviors in animal models of inflammation, suggesting a role for this channel in nociception.[3] Further research using this compound as a tool could help elucidate the specific contribution of TRPV2 to different pain modalities and inflammatory responses in the nervous system.

  • Neurodevelopment: TRPV2 is involved in axon outgrowth and neuronal development.[2] this compound can be utilized to manipulate TRPV2 activity during different developmental stages in vitro and in vivo to dissect its precise role in neuronal migration, differentiation, and synapse formation.

  • Neurodegenerative Diseases: Recent studies have implicated TRPV2 in the modulation of the nigrostriatal dopaminergic pathway, suggesting its potential as a therapeutic target in Parkinson's disease.[15] this compound's ability to cross the blood-brain barrier and activate central TRPV2 channels makes it a valuable compound for exploring the therapeutic potential of TRPV2 modulation in neurodegenerative disorders.

  • Glial Cell Function: TRPV2 is expressed in microglia and astrocytes, and its activation can influence processes like proliferation and inflammation.[1][16] this compound can be used to investigate the role of TRPV2 in glial cell signaling and its contribution to the overall neuroinflammatory environment in various pathological conditions.

References

Probenecid: A Technical Guide to its Chemical Properties and Solubility for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and solubility of probenecid, a crucial compound in both clinical practice and biomedical research. This document is intended to serve as a practical resource for laboratory professionals, offering detailed data, experimental methodologies, and visual representations of its mechanism of action to facilitate its effective use in a research and development setting.

Chemical Properties of this compound

This compound, chemically known as 4-(dipropylsulfamoyl)benzoic acid, is a uricosuric agent that finds application in the treatment of gout and is also used to increase the plasma concentration of certain antibiotics.[1] A thorough understanding of its chemical and physical properties is fundamental for its appropriate handling, formulation, and application in laboratory studies.

This compound presents as a white or nearly white, fine crystalline powder.[2][3] It is practically odorless and has a slightly bitter taste.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 4-(dipropylsulfamoyl)benzoic acid[4][5]
Chemical Formula C₁₃H₁₉NO₄S[4][5][6]
Molecular Weight 285.36 g/mol [4][5][6]
Melting Point 194-203 °C[4]
Boiling Point 438.0 ± 47.0 °C (Predicted)
pKa 3.4 - 3.53[4][5]
logP 3.21[4]
Appearance White or almost white crystalline powder[4]

Note on pKa: While most sources indicate a pKa around 3.4-3.53, which is consistent with a carboxylic acid moiety, some older literature reports a value of 5.8. Researchers should consider the more acidic pKa for calculations involving pH-dependent solubility.

Solubility Profile of this compound

The solubility of this compound is a critical factor for its use in in vitro and in vivo studies. Its solubility is highly dependent on the solvent and the pH of the medium. This compound is a weakly acidic compound and is therefore more soluble in alkaline solutions.[2]

Table 2: Solubility of this compound in Common Laboratory Solvents

SolventSolubilitySource(s)
Water Practically insoluble (<0.1 g/100 mL at 20 °C); 0.425 mg/mL
Ethanol Sparingly to slightly soluble; ~10-19 mg/mL
DMSO Soluble; ~30-100 mg/mL
Methanol Soluble
Acetone Soluble[2]
Chloroform Soluble[2]
Diethyl Ether Slightly soluble
Dilute Alkali (e.g., NaOH) Soluble[2]
Dilute Acids Practically insoluble[2]

For aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer. For instance, a solubility of approximately 0.15 mg/mL can be achieved in a 1:5 solution of DMSO:PBS (pH 7.2).

Experimental Protocols

General Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for the determination of equilibrium solubility. The following is a generalized protocol that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound powder

  • Selected solvent (e.g., phosphate buffer pH 7.4)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

  • Analytical balance

Methodology:

  • Add an excess amount of this compound powder to a series of vials containing a known volume of the solvent. The excess solid should be visible to ensure that a saturated solution is achieved.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

  • After the incubation period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

  • Carefully withdraw a sample from the supernatant. To avoid aspirating any solid particles, it is advisable to centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Filter the supernatant through a syringe filter to remove any remaining fine particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action involves the inhibition of organic anion transporters (OATs) in the renal tubules, which plays a crucial role in its uricosuric effect. It also interacts with other transporters and channels, leading to a range of pharmacological effects.

Inhibition of Urate Reabsorption in the Kidney

This compound competitively inhibits the urate transporter 1 (URAT1), which is responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream. By blocking this transporter, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels. This is the principal mechanism underlying its use in the treatment of gout.

Probenecid_Mechanism_of_Action cluster_renal_tubule Renal Tubule Cell cluster_outcome Outcome URAT1 URAT1 Transporter UricAcid_Blood Uric Acid (in blood) URAT1->UricAcid_Blood Decreased_Serum_Urate Decreased Serum Uric Acid URAT1->Decreased_Serum_Urate UricAcid_Tubule Uric Acid (in tubule lumen) UricAcid_Tubule->URAT1 Reabsorption Increased_Excretion Increased Uric Acid Excretion UricAcid_Tubule->Increased_Excretion This compound This compound This compound->URAT1 Inhibits

Caption: this compound's inhibition of URAT1 in the renal tubule.

Modulation of Other Drug Transporters

This compound is also a well-known inhibitor of other organic anion transporters, such as OAT1 and OAT3. These transporters are involved in the renal secretion of a variety of drugs, including many antibiotics (e.g., penicillin) and antiviral agents.[2] By blocking their secretion, this compound can increase the plasma concentration and prolong the half-life of these co-administered drugs.

Probenecid_Drug_Interaction cluster_renal_tubule_cell Renal Tubule Cell cluster_pharmacokinetic_outcome Pharmacokinetic Outcome OAT OAT1/OAT3 Transporters Drug_Tubule Drug (in tubule lumen) OAT->Drug_Tubule Increased_Plasma_Drug Increased Plasma Drug Concentration OAT->Increased_Plasma_Drug Drug_Blood Drug (in blood) Drug_Blood->OAT Secretion This compound This compound This compound->OAT Inhibits Prolonged_HalfLife Prolonged Drug Half-life

Caption: this compound's effect on drug transporters.

This technical guide provides essential information on the chemical properties and solubility of this compound for its effective use in a laboratory setting. The presented data and protocols are intended to support researchers in designing and executing their experiments with greater accuracy and reproducibility.

References

Probenecid's Impact on ATP Release and Purinergic Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Probenecid, a drug classically used for the treatment of gout by inhibiting renal organic anion transporters to promote uric acid excretion, has emerged as a significant tool in the study of purinergic signaling.[1][2] Its utility extends far beyond its uricosuric properties, primarily due to its potent effects on the release and reception of adenosine triphosphate (ATP), a fundamental signaling molecule. Extracellular ATP orchestrates a vast array of physiological and pathological processes, including neurotransmission, inflammation, and mechanosensation, through its action on purinergic receptors.[3][4]

This technical guide provides an in-depth examination of this compound's mechanisms of action on ATP release and purinergic signaling, targeted at researchers, scientists, and drug development professionals. We will dissect its dual role as an inhibitor of Pannexin-1 channels and a direct antagonist of the P2X7 receptor, present quantitative data for its inhibitory effects, detail key experimental protocols for studying these phenomena, and visualize the complex signaling pathways involved.

Core Mechanism 1: Inhibition of Pannexin-1 Mediated ATP Release

A primary mechanism by which this compound modulates purinergic signaling is through the blockade of Pannexin-1 (Panx1) channels. Panx1 forms large-pore, non-junctional channels in the plasma membrane that are considered a major conduit for the non-vesicular, channel-mediated release of ATP into the extracellular space.[5][6][7] This release can be triggered by various stimuli, including mechanical stress, membrane depolarization, and increases in intracellular calcium.[8][9]

This compound has been robustly demonstrated to be a powerful inhibitor of Panx1 channels, thereby attenuating ATP release from numerous cell types, including erythrocytes, astrocytes, and airway epithelial cells.[1][8][10] This inhibitory action is specific, as this compound does not affect channels formed by the related connexin proteins, making it a valuable pharmacological tool to discriminate between these channel types.[1][11][12] The inhibition of Panx1-mediated ATP release by this compound effectively dampens the initiation and propagation of downstream purinergic signaling cascades, such as intercellular calcium waves.[1][9]

cluster_membrane Plasma Membrane cluster_extra cluster_intra Panx1 Pannexin-1 (Panx1) Channel ATP_out Extracellular ATP Panx1->ATP_out Release P2R Purinergic Receptors (P2X, P2Y) ATP_out->P2R Activates Stimulus Mechanical Stress / High [Ca2+]i Stimulus->Panx1 Opens ATP_in Intracellular ATP ATP_in->Panx1 Permeates This compound This compound This compound->Panx1 Inhibits

Caption: this compound blocks Panx1-mediated ATP release.

Core Mechanism 2: Direct Inhibition of the P2X7 Receptor

Beyond its effects on ATP release, compelling evidence indicates that this compound can also directly inhibit purinergic signaling at the receptor level. Specifically, this compound acts as a direct antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by high concentrations of extracellular ATP.[13][14][15]

Activation of P2X7R leads to the rapid influx of Na+ and Ca2+ and, with sustained stimulation, the formation of a larger pore permeable to molecules up to 900 Da, a process linked to inflammasome activation and pro-inflammatory cytokine release.[13][16] Studies have shown that this compound inhibits P2X7R-induced dye uptake and subsequent downstream events like IL-1β secretion in a manner independent of its action on Panx1 channels.[13][15] Patch-clamp and calcium indicator experiments have confirmed that this compound directly blocks the human and canine P2X7 receptor.[13][14][17] This dual mechanism of action—reducing the agonist (ATP) availability via Panx1 block and directly antagonizing the receptor (P2X7R)—makes this compound a multifaceted modulator of purinergic signaling.

cluster_membrane Plasma Membrane cluster_extra cluster_intra P2X7R P2X7 Receptor IonFlux Ion Flux (Ca2+, Na+) & Pore Formation P2X7R->IonFlux Induces ATP Extracellular ATP ATP->P2X7R Activates This compound This compound This compound->P2X7R Directly Inhibits Downstream Downstream Signaling (e.g., IL-1β Release) IonFlux->Downstream

Caption: this compound directly inhibits the P2X7 receptor.

Quantitative Data Presentation

The inhibitory effects of this compound on key components of the purinergic signaling pathway have been quantified across various experimental systems. The following tables summarize this data for easy comparison.

Table 1: this compound Inhibition of Pannexin-1 (Panx1)

Parameter Cell/System Type Value Reference(s)
IC₅₀ Panx1 Channels (Currents) ~150 µM [1][18]
Inhibition ATP Release (Hypotonic Stress) ~60% at 1 mM [8]
Inhibition Dye Uptake (Erythrocytes) Dose-dependent [1]

| Inhibition | Panx1 Currents | Complete block at 1 mM |[18] |

Table 2: this compound Inhibition of P2X7 Receptor (P2X7R)

Parameter Species/System Value Reference(s)
IC₅₀ Human P2X7R (Dye Uptake) 203 µM [13][15]
IC₅₀ Canine P2X7R (Dye Uptake) 158 µM [14][17]
Inhibition Rat P2X7R (Dye Uptake) 34% at 2.5 mM [15][19]
Inhibition Mouse P2X7R (Dye Uptake) 20% at 2.5 mM [15][19]

| Inhibition | Human Monocyte Dye Uptake | ~49% at 1 mM |[15] |

Integrated Signaling Pathway

This compound's dual inhibition points have significant downstream consequences. By blocking Panx1, it prevents the release of ATP, a key "find-me" signal from apoptotic cells and a danger signal that activates the inflammasome.[16][20] By directly blocking P2X7R, it further prevents inflammasome activation and subsequent inflammatory processes.[16] This integrated action makes this compound a powerful anti-inflammatory agent in contexts driven by purinergic signaling.

Stimulus Cell Stress / Damage (e.g., Hypoxia, Mechanical) Panx1 Panx1 Channel Stimulus->Panx1 Opens ATP_Release ATP Release Panx1->ATP_Release P2X7R P2X7 Receptor ATP_Release->P2X7R Activates Ca_Influx Ca2+ Influx P2X7R->Ca_Influx Inflammasome NLRP3 Inflammasome Activation Ca_Influx->Inflammasome Casp1 Caspase-1 Activation Inflammasome->Casp1 IL1b IL-1β Release Casp1->IL1b This compound This compound This compound->Panx1 Inhibits This compound->P2X7R Inhibits cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition p1 Culture cells to desired confluency p2 Prepare Luciferin/ Luciferase Reagent p1->p2 e1 Wash cells & pre-incubate with this compound/Vehicle p2->e1 e2 Apply stimulus (e.g., Hypotonic Shock) e1->e2 d1 Measure luminescence (Plate Luminometer) e2->d1 d3 Calculate ATP Concentration d1->d3 d2 Generate ATP Standard Curve d2->d3 cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition p1 Prepare P2X7R-expressing cells (e.g., HEK-hP2X7) e1 Incubate cells with fluorescent dye (e.g., Ethidium) p1->e1 e2 Add this compound or Vehicle Control e1->e2 e3 Stimulate with high concentration ATP/BzATP e2->e3 d1 Measure fluorescence (Plate Reader or Flow Cytometer) e3->d1 d2 Analyze dye uptake rate or endpoint fluorescence d1->d2 d3 Calculate % Inhibition and IC50 d2->d3 p1 Prepare cells expressing target channel on coverslip p2 Form Giga-seal with glass micropipette p1->p2 p3 Rupture membrane to achieve Whole-Cell Configuration p2->p3 e1 Apply voltage protocol & record baseline currents p3->e1 e2 Perfuse with agonist (if required) e1->e2 e3 Perfuse with this compound & record inhibited currents e2->e3 d1 Measure current amplitude before and after drug application e3->d1 d2 Calculate % Inhibition d1->d2

References

Probenecid's Pervasive Influence: A Technical Guide to its Impact on Research Compound Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probenecid, a drug initially developed to prolong the action of penicillin, has become an invaluable tool in pharmacokinetic research. Its ability to modulate the activity of key drug transporters, primarily Organic Anion Transporters (OATs) and Multidrug Resistance-Associated Proteins (MRPs), makes it a critical agent for investigating the absorption, distribution, metabolism, and excretion (ADME) of a wide array of research compounds. This technical guide provides an in-depth analysis of this compound's mechanisms of action, its quantitative impact on the pharmacokinetics of various drug classes, and detailed experimental protocols for studying these interactions. The information presented herein is intended to equip researchers with the knowledge necessary to effectively design, execute, and interpret studies involving this compound.

Core Mechanisms of this compound's Pharmacokinetic Interactions

This compound's primary influence on pharmacokinetics stems from its competitive inhibition of transporters responsible for the movement of organic anions across cellular membranes.

Inhibition of Organic Anion Transporters (OATs)

OATs are a family of transporters predominantly expressed in the kidneys, liver, and brain, playing a crucial role in the elimination of a wide range of endogenous and exogenous substances, including many drugs. This compound competes with OAT substrates for binding to these transporters, thereby reducing their renal clearance and increasing their plasma concentrations and half-life. The most clinically significant OATs inhibited by this compound are OAT1 (SLC22A6) and OAT3 (SLC22A8), which are located on the basolateral membrane of renal proximal tubular cells.[1]

Signaling Pathway: this compound's Inhibition of Renal OAT1/3

cluster_blood Blood (Peritubular Capillary) cluster_cell Renal Proximal Tubule Cell cluster_urine Urine (Tubular Lumen) Drug_B Drug OAT OAT1/3 Drug_B->OAT Transport Probenecid_B This compound Probenecid_B->OAT Inhibition Drug_C Drug OAT->Drug_C Drug_U Drug Drug_C->Drug_U Secretion Probenecid_C This compound cluster_extracellular Extracellular Space cluster_cell Cancer Cell Drug_E Anticancer Drug Drug_I Anticancer Drug Drug_E->Drug_I Influx MRP MRP MRP->Drug_E Drug_I->MRP Efflux This compound This compound This compound->MRP Inhibition A Seed OAT-expressing cells (e.g., HEK293-OAT1) in 96-well plates B Wash cells with Hank's Balanced Salt Solution (HBSS) A->B C Pre-incubate cells with varying concentrations of this compound (inhibitor) B->C D Add fluorescent or radiolabeled OAT substrate (e.g., 6-carboxyfluorescein) C->D E Incubate for a defined period D->E F Wash cells to remove extracellular substrate E->F G Lyse cells and measure intracellular substrate concentration (fluorescence or radioactivity) F->G H Calculate IC50 of this compound G->H A Recruit Healthy Volunteers (Informed Consent, Inclusion/Exclusion Criteria) B Randomize into Treatment Groups (e.g., Crossover Design) A->B C Phase 1: Administer Research Compound Alone B->C D Serial Blood and Urine Sampling C->D E Washout Period D->E F Phase 2: Administer Research Compound with this compound E->F G Serial Blood and Urine Sampling F->G H Analyze Samples for Drug Concentrations (LC-MS/MS) G->H I Pharmacokinetic Analysis (AUC, Cmax, t1/2, CL) H->I J Statistical Comparison of PK Parameters I->J

References

Methodological & Application

Application Notes and Protocols: Enhancing CNS Bioavailability of Small Molecules with Probenecid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) represents a formidable obstacle in the development of therapeutics for central nervous system (CNS) disorders. This highly selective barrier is equipped with a variety of efflux transporters that actively remove a wide range of small molecules from the brain, thereby limiting their therapeutic efficacy. Probenecid, a well-established uricosuric agent, has gained significant attention as a tool to modulate the activity of these transporters and enhance the CNS bioavailability of co-administered drugs.[1][2][3][4]

These application notes provide a comprehensive overview of the mechanisms of action of this compound at the BBB, summarize its effects on the CNS penetration of various small molecules, and offer detailed protocols for key in vivo experiments to evaluate its potential in your research.

Mechanism of Action of this compound at the Blood-Brain Barrier

This compound primarily increases the CNS concentration of small molecules by inhibiting the function of specific efflux transporters located at the BBB and the blood-cerebrospinal fluid barrier (BCSFB).[4] The primary targets of this compound are members of the Organic Anion Transporter (OAT) and Multidrug Resistance-Associated Protein (MRP) families.[4] These transporters are responsible for the efflux of a broad range of anionic drugs and metabolites from the brain endothelial cells and choroid plexus back into the systemic circulation. By competitively inhibiting these transporters, this compound effectively traps co-administered substrate drugs within the CNS, leading to a significant increase in their concentration and residence time.[4]

Beyond its well-documented effects on OATs and MRPs, this compound has also been shown to interact with other transporters and channels, including Organic Cation Transporters (OCTs), the transient receptor potential vanilloid 2 (TRPV2) channel, and pannexin-1 (Panx1) hemichannels.[1][4] These interactions may contribute to its overall pharmacological profile and potential neuroprotective effects.[1][3]

Figure 1: Mechanism of this compound at the Blood-Brain Barrier. This diagram illustrates how this compound inhibits Organic Anion Transporters (OATs) and Multidrug Resistance-Associated Proteins (MRPs) at the blood-brain barrier, preventing the efflux of small molecule drugs from the central nervous system (CNS) and thereby increasing their bioavailability within the brain.

Mechanism of this compound at the Blood-Brain Barrier cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_cns CNS Probenecid_blood This compound OAT OAT Probenecid_blood->OAT Inhibits MRP MRP Probenecid_blood->MRP Inhibits Drug_blood Small Molecule Drug Drug_cns Increased Drug Concentration Drug_blood->Drug_cns OAT->Drug_blood Efflux MRP->Drug_blood Efflux Drug_cns->OAT Drug_cns->MRP

Mechanism of this compound at the Blood-Brain Barrier.

Quantitative Data on this compound-Mediated Increase in CNS Bioavailability

The co-administration of this compound has been demonstrated to significantly increase the CNS concentrations of a variety of small molecules. The following tables summarize the quantitative data from several key studies.

Table 1: Effect of this compound on CNS Concentration of Antibiotics

Co-administered DrugAnimal ModelThis compound DoseAntibiotic DoseFold Increase in CSF/Brain ConcentrationReference
Penicillin GRabbitLow & High dose (i.v.)N/A2 to 3-fold increase in CSF[5][6]
AmpicillinRabbitN/AN/AIncreased CSF concentration[5][6]
CarbenicillinRabbitN/AN/AIncreased CSF concentration[5][6]
NafcillinRabbitN/AN/AIncreased CSF concentration[5][6]
CephacetrileRabbitN/AN/AIncreased CSF concentration[5][6]
CefazolinRabbitN/AN/AIncreased CSF concentration[5][6]

Table 2: Effect of this compound on CNS Concentration of Other Small Molecules

Co-administered DrugAnimal ModelThis compound DoseDrug DoseFold Increase in Brain ConcentrationReference
BumetanideMouse50 mg/kgN/AUp to 3-fold[7][8]
N-acetylcysteine (NAC)Rat150 mg/kg (i.p.)163 mg/kg (i.p.)2.41-fold[9]
E-Δ²-valproic acidRabbiti.v. infusioni.v. infusion3.5 to 5.2-fold[10]
TenofovirN/AN/AN/AEnhances concentration and retention[11]
MirogabalinHuman500 mg every 6h15 mg (oral)1.76-fold increase in AUC[12]

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Assessing CNS Drug Concentrations

This protocol describes the use of in vivo microdialysis in rodents to measure the extracellular concentration of a small molecule in the brain, both in the presence and absence of this compound.

Figure 2: Experimental Workflow for In Vivo Microdialysis. This diagram outlines the key steps involved in an in vivo microdialysis experiment to assess the effect of this compound on the CNS concentration of a small molecule, from probe implantation to data analysis.

Experimental Workflow for In Vivo Microdialysis cluster_prep Preparation cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment cluster_analysis Analysis Probe Microdialysis Probe Construction/Preparation Anesthesia Anesthetize Animal (e.g., Rat) Probe->Anesthesia aCSF Artificial Cerebrospinal Fluid (aCSF) Preparation Perfusion Perfuse with aCSF (with/without this compound) aCSF->Perfusion Stereotaxic Stereotaxic Implantation of Guide Cannula Anesthesia->Stereotaxic Recovery Allow Animal to Recover Stereotaxic->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Probe_Insertion->Perfusion Drug_Admin Administer Small Molecule Drug Perfusion->Drug_Admin Sample_Collection Collect Microdialysate Fractions Drug_Admin->Sample_Collection HPLC Analyze Samples by HPLC-MS/MS Sample_Collection->HPLC Data Data Analysis and Comparison HPLC->Data

Experimental Workflow for In Vivo Microdialysis.

Materials:

  • Animals: Adult male Sprague-Dawley rats (250-300 g).

  • Surgical Equipment: Stereotaxic frame, anesthesia machine (e.g., isoflurane), micro-drill, surgical tools.

  • Microdialysis Equipment: Microdialysis probes (e.g., CMA 12), guide cannulas, microinfusion pump, fraction collector.

  • Chemicals: this compound, small molecule of interest, artificial cerebrospinal fluid (aCSF) components (see recipe below), analytical standards, HPLC-grade solvents.

  • Analytical Equipment: HPLC system with a suitable detector (e.g., UV, fluorescence, or mass spectrometry).

Procedure:

  • Artificial Cerebrospinal Fluid (aCSF) Preparation:

    • Prepare a sterile aCSF solution containing: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, and 0.85 mM MgCl₂ in distilled water.[13]

    • The pH should be adjusted to 7.4.[11] The solution can be filtered through a 0.2 µm filter for sterilization.[13]

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat using isoflurane.

    • Place the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole at the desired coordinates for the brain region of interest (e.g., striatum, hippocampus). Stereotaxic coordinates should be determined from a rat brain atlas.[12][14][15]

    • Implant a guide cannula and secure it to the skull with dental cement.

    • Allow the animal to recover for at least 24-48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain.

    • Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.

    • Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[16]

    • Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline.

    • Control Group: Administer the small molecule of interest (e.g., via intraperitoneal injection).

    • Treatment Group: Administer this compound (e.g., 150 mg/kg, i.p.) 30-60 minutes prior to the administration of the small molecule of interest.[9]

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials.

    • At the end of the experiment, euthanize the animal and verify the probe placement histologically.

  • Sample Analysis:

    • Analyze the concentration of the small molecule in the collected dialysate fractions using a validated HPLC method.[3][17][18][19]

    • Construct concentration-time profiles for both the control and this compound-treated groups.

    • Calculate pharmacokinetic parameters such as the area under the curve (AUC) to quantify the increase in CNS exposure.

Protocol 2: In Situ Brain Perfusion

This technique allows for the precise measurement of drug transport across the BBB without the influence of peripheral metabolism and elimination.

Materials:

  • Animals: Adult male Sprague-Dawley rats (250-300 g).

  • Surgical Equipment: Anesthesia machine, surgical microscope, perfusion pump, surgical tools.

  • Chemicals: Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer), this compound, radiolabeled or fluorescently tagged small molecule of interest, vascular space marker (e.g., [¹⁴C]sucrose).

  • Analytical Equipment: Scintillation counter or fluorescence spectrophotometer.

Procedure:

  • Surgical Preparation:

    • Anesthetize the rat.

    • Expose the common carotid arteries.

    • Ligate the external carotid artery and insert a cannula into the common carotid artery.

  • Perfusion:

    • Initiate perfusion with a warmed (37°C) and oxygenated (95% O₂/5% CO₂) perfusion buffer to wash out the blood.

    • Switch to the perfusion buffer containing the small molecule of interest (with or without this compound) and a vascular space marker.

    • Perfuse for a short, defined period (e.g., 30-60 seconds).

  • Sample Collection and Analysis:

    • Decapitate the animal and rapidly remove the brain.

    • Dissect the brain region of interest.

    • Homogenize the brain tissue and determine the concentration of the small molecule and the vascular marker.

    • Calculate the brain uptake clearance (K_in) or the permeability-surface area (PS) product to quantify the rate of transport across the BBB.

Logical Rationale for Using this compound

The decision to use this compound as a tool to enhance the CNS bioavailability of a small molecule is based on a logical progression of considerations.

Figure 3: Rationale for Using this compound. This diagram illustrates the decision-making process for employing this compound to enhance the CNS delivery of a small molecule, from identifying poor CNS penetration to confirming the involvement of this compound-sensitive transporters.

Rationale for Using this compound Start Poor CNS Bioavailability of Small Molecule Drug Hypothesis Hypothesis: Efflux Transporter Involvement (e.g., OATs, MRPs) Start->Hypothesis InVitro In Vitro Transporter Assays (e.g., cell lines overexpressing OATs/MRPs) Hypothesis->InVitro InVivo In Vivo Studies with this compound (e.g., Microdialysis, Brain Perfusion) Hypothesis->InVivo Confirmation Confirmation of this compound-Sensitive Efflux InVitro->Confirmation InVivo->Confirmation Application Application: Co-administration to Enhance Therapeutic Efficacy Confirmation->Application

Rationale for Using this compound.

Conclusion

This compound serves as a valuable pharmacological tool for researchers and drug developers seeking to overcome the challenges posed by the BBB. By inhibiting key efflux transporters, it can significantly enhance the CNS bioavailability of a wide range of small molecules. The protocols and data presented in these application notes provide a foundation for designing and conducting experiments to explore the potential of this compound in facilitating the delivery of novel therapeutics to the brain. Careful consideration of the specific small molecule, experimental model, and analytical methods is crucial for obtaining reliable and translatable results.

References

Probenecid application in fluorescent dye retention assays (e.g., fura-2, fluo-3)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent dyes, such as fura-2 and fluo-3, are indispensable tools for real-time monitoring of intracellular processes, most notably for measuring cytosolic calcium concentrations. These dyes are typically introduced to cells as membrane-permeant acetoxymethyl (AM) esters. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now-impermeant fluorescent indicator in the cytoplasm. However, a significant challenge in these assays is the active extrusion of the negatively charged dye from the cell by organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs).[1][2] This leakage leads to a diminished and unstable fluorescent signal, increased background fluorescence, and can ultimately compromise the accuracy and reproducibility of experimental results.[3] Probenecid, a well-characterized inhibitor of OATs and certain MRPs, is widely employed to counteract this phenomenon and enhance the quality of data obtained from fluorescent dye-based assays.[4][5][6]

Mechanism of Action of this compound

This compound is a uricosuric agent that was originally developed to treat gout by promoting the excretion of uric acid.[4] Its mechanism of action relevant to fluorescent dye retention assays lies in its ability to competitively inhibit OATs and certain MRPs, which are ATP-binding cassette (ABC) transporters.[5][7] These transporters are expressed in the membranes of various cell types and are responsible for the efflux of a wide range of organic anions, including the cleaved forms of fura-2 and fluo-3.[1] By blocking these transporters, this compound effectively traps the fluorescent dyes inside the cells, leading to a more stable and robust signal for the duration of the experiment.[8]

Applications in Research and Drug Development

The application of probenececid in fluorescent dye retention assays is critical in several areas of research and development:

  • Calcium Signaling Studies: In neuroscience, cardiology, and immunology, accurate measurement of intracellular calcium dynamics is crucial for understanding cellular signaling pathways. This compound ensures that the fluorescent signal from calcium indicators like fura-2 and fluo-3 accurately reflects changes in intracellular calcium concentration without the confounding factor of dye leakage.

  • High-Throughput Screening (HTS): In drug discovery, fluorescent assays are often used in HTS campaigns to identify compounds that modulate cellular functions. This compound is essential for maintaining a stable assay window and improving the signal-to-noise ratio, thereby increasing the reliability of hit identification.[9]

  • Cell Viability and Toxicity Assays: Some fluorescent probes used to assess cell health can also be subject to efflux by transporters. This compound can improve the retention of these dyes, leading to more accurate assessments of cytotoxicity.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of this compound in fluorescent dye retention assays.

Table 1: this compound and Fluorescent Dye Concentrations

ParameterFura-2Fluo-3General RecommendationReference(s)
This compound Working Concentration 1 - 2.5 mM1 - 2.5 mM2.5 mM is commonly used[3][8][10]
Dye Loading Concentration (AM ester) 1 - 5 µM1 - 5 µMOptimize for cell type[11]

Table 2: Effects of this compound on Assay Performance

ParameterObservationQuantitative EffectReference(s)
Dye Retention Increased intracellular fluorescenceThis compound (2 mM) showed a stronger positive influence on assay window quality compared to the surfactant Pluronic F-127 alone.[12][8][12]
Signal Stability Reduced rate of fluorescence decayThis compound (2.5 mM) was found to block the export of Fura-2 from astrocytoma cells.[8][8]
Background Fluorescence Decreased extracellular fluorescence-[3]

Experimental Protocols

Detailed Protocol for a Fura-2 AM Calcium Imaging Assay with this compound

This protocol provides a general guideline for loading cells with fura-2 AM and using this compound to improve dye retention. Optimization for specific cell types and experimental conditions is recommended.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • This compound

  • Pluronic F-127

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cells of interest cultured on a suitable imaging plate (e.g., 96-well black-walled, clear-bottom plate)

  • Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Preparation of Stock Solutions:

    • Fura-2 AM Stock (1 mM): Dissolve fura-2 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

    • This compound Stock (250 mM): Dissolve this compound in an equal molar amount of NaOH and then bring to the final volume with HBSS or water. Some formulations of this compound are water-soluble and can be dissolved directly in buffer.[3] Store at -20°C.

    • Pluronic F-127 Stock (20% w/v): Dissolve Pluronic F-127 in anhydrous DMSO. Store at room temperature.

  • Preparation of Loading Buffer (for one 96-well plate):

    • In a sterile tube, add 10 mL of HBSS.

    • Add 10 µL of the 250 mM this compound stock solution (final concentration 2.5 mM).

    • Add 20 µL of the 20% Pluronic F-127 stock solution (final concentration 0.04%).

    • Vortex briefly to mix.

    • Immediately before use, add 20-50 µL of the 1 mM Fura-2 AM stock solution to the 10 mL of loading buffer (final concentration 2-5 µM). Vortex immediately to ensure the dye is dispersed.

  • Cell Loading:

    • Aspirate the culture medium from the wells of the cell plate.

    • Wash the cells once with HBSS.

    • Add 100 µL of the freshly prepared loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark. The optimal loading time should be determined empirically.

  • Wash and De-esterification:

    • Aspirate the loading buffer from the wells.

    • Wash the cells twice with HBSS containing 2.5 mM this compound to remove extracellular dye.

    • Add 100 µL of HBSS containing 2.5 mM this compound to each well.

    • Incubate the plate at room temperature for 30 minutes in the dark to allow for complete de-esterification of the fura-2 AM.

  • Imaging:

    • Proceed with your calcium imaging experiment using a fluorescence microscope or plate reader.

    • Acquire fluorescence intensity images or readings at excitation wavelengths of 340 nm and 380 nm, with emission collected at approximately 510 nm.

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

Visualizations

Probenecid_Mechanism cluster_cell Cell cluster_membrane Cell Membrane OAT Organic Anion Transporter (OAT)/ MRP OAT->Extracellular Dye Leakage Esterases Esterases Fura2_AM Fura-2 AM Fura2_AM->Cytoplasm Diffusion Fura2_AM->Esterases Hydrolysis Fura2 Fura-2 (Fluorescent) Esterases->Fura2 Fura2->OAT Efflux This compound This compound This compound->OAT Inhibition

Caption: Mechanism of this compound in preventing fluorescent dye leakage.

Experimental_Workflow start Start prep_cells Prepare Cells in Plate start->prep_cells prep_stocks Prepare Stock Solutions (Fura-2 AM, this compound, Pluronic F-127) start->prep_stocks prep_loading_buffer Prepare Loading Buffer (with this compound) prep_cells->prep_loading_buffer prep_stocks->prep_loading_buffer load_cells Load Cells with Dye (30-60 min at 37°C) prep_loading_buffer->load_cells wash_cells Wash Cells (with this compound-containing buffer) load_cells->wash_cells deesterification De-esterification (30 min at RT) wash_cells->deesterification image_cells Fluorescence Imaging (Ex: 340/380 nm, Em: 510 nm) deesterification->image_cells analyze_data Data Analysis (Ratio F340/F380) image_cells->analyze_data end End analyze_data->end

Caption: Experimental workflow for a fluorescent dye retention assay using this compound.

References

Probenecid in In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probenecid, a drug historically used for the treatment of gout, has become an invaluable tool in preclinical in vivo animal studies.[1][2][3] Its primary mechanism of action involves the inhibition of organic anion transporters (OATs), particularly OAT1 and OAT3, which are crucial for the renal excretion of many drugs and endogenous compounds.[4][5][6] By blocking these transporters, this compound can significantly increase the plasma concentration and prolong the half-life of co-administered therapeutic agents, a property that is widely exploited in pharmacological and pharmacokinetic research.[1][5][7][8][9] This application note provides detailed protocols and data for the effective use of this compound in animal models.

Mechanism of Action

This compound's principal effect is the competitive inhibition of organic anion transporters located in the renal tubules.[1][4] This action reduces the tubular secretion of weak organic acids, including many antibiotics like penicillin and some cephalosporins, leading to elevated and sustained plasma levels.[3][4][5][7] Beyond its impact on drug excretion, this compound is also recognized for its uricosuric effect, inhibiting the reabsorption of uric acid, and has been shown to interact with other transporters and channels, such as pannexin 1 hemichannels, suggesting broader physiological effects.[2][4][8]

Data Presentation: this compound Dosage in Animal Models

The following table summarizes typical dosage ranges for this compound in various animal models as reported in the literature. It is crucial to note that the optimal dose can vary depending on the specific research question, the animal strain, and the co-administered drug.

Animal ModelRoute of AdministrationDosage RangeStudy ContextReference(s)
Mouse Oral (in drinking water)~108.64 mg/kg/dayTo improve cardiac function[10]
Rat Subcutaneous (s.c.)1 - 100 mg/kgSpinal cord injury model[11]
Rat Intraperitoneal (i.p.)50 mg/kgTo increase brain levels of bumetanide[12]
Rat Intraperitoneal (i.p.)100 - 250 mg/kgTo study effects on diuresis[13]
Rat Intraperitoneal (i.p.)VariesTo increase plasma and brain exposure of N-acetylcysteine[14]
Dog Intravenous (i.v.)7.5 - 100 mg/kgTo study renal clearance of various drugs[1][15]
Dog Intravenous (i.v.)20 mg/kgPharmacokinetic study[16]
Dog Oral (p.o.)50 mg/kgSafety and pharmacokinetic study[15]
Monkey Not specifiedNot specifiedTo study drug-drug interactions involving renal clearance[17]

Experimental Protocols

Protocol 1: General Protocol for Investigating the Effect of this compound on the Pharmacokinetics of a Co-administered Drug in Rats

This protocol outlines a typical experiment to assess how this compound alters the plasma concentration of a co-administered drug ("Drug X").

Materials:

  • This compound powder

  • Vehicle for this compound (e.g., 0.1 M NaOH, adjusted to a physiological pH with PBS)[12]

  • Drug X

  • Vehicle for Drug X

  • Adult male Sprague-Dawley rats (or other appropriate strain)

  • Standard laboratory equipment for injections (syringes, needles)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • Analytical equipment for quantifying Drug X in plasma (e.g., HPLC, LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to food and water.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. For example, dissolve this compound in 0.1 M sodium hydroxide and adjust the pH to approximately 7.4 with phosphate-buffered saline (PBS).[12] The final concentration should be calculated to deliver the desired dose in a reasonable injection volume (e.g., 1-5 mL/kg).

  • Animal Groups: Divide animals into at least two groups:

    • Control Group: Receives the vehicle for this compound followed by Drug X.

    • Treatment Group: Receives this compound followed by Drug X.

  • This compound Administration: Administer this compound (e.g., 50 mg/kg, i.p.) or its vehicle to the respective groups.[12] The timing of this compound administration relative to Drug X is critical and should be based on the known pharmacokinetics of this compound (plasma half-life is 4-12 hours).[18] Typically, this compound is given 30-60 minutes before Drug X.

  • Drug X Administration: Administer Drug X via the desired route (e.g., intravenous, oral, intraperitoneal) at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points post-Drug X administration (e.g., 0, 15, 30, 60, 120, 240, 360 minutes). The sampling schedule should be designed to capture the absorption, distribution, metabolism, and elimination phases of Drug X.

  • Plasma Preparation: Immediately place blood samples into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate the plasma.

  • Sample Storage: Store the collected plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Drug X in the plasma samples using a validated analytical method.

  • Data Analysis: Plot the plasma concentration of Drug X versus time for both the control and treatment groups. Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) and compare the two groups to determine the effect of this compound.

Mandatory Visualizations

Signaling Pathway of this compound's Action on Renal Drug Excretion

G Mechanism of this compound on Renal Tubular Secretion cluster_0 Blood cluster_1 Renal Proximal Tubule Cell cluster_2 Urine Drug_Blood Drug (e.g., Penicillin) OAT Organic Anion Transporter (OAT) Drug_Blood->OAT Uptake Drug_Urine Drug Excretion OAT->Drug_Urine Secretion This compound This compound This compound->OAT Inhibits

Caption: this compound inhibits the Organic Anion Transporter (OAT), blocking drug secretion into the urine.

Experimental Workflow for a Pharmacokinetic Study

G Experimental Workflow: this compound and Drug X Interaction Start Start: Animal Acclimation Grouping Divide into Control and this compound Groups Start->Grouping Dosing_Control Administer Vehicle Grouping->Dosing_Control Dosing_this compound Administer this compound Grouping->Dosing_this compound Dosing_DrugX Administer Drug X to Both Groups Dosing_Control->Dosing_DrugX Dosing_this compound->Dosing_DrugX Sampling Serial Blood Sampling Dosing_DrugX->Sampling Processing Plasma Separation and Storage Sampling->Processing Analysis Quantify Drug X (e.g., HPLC) Processing->Analysis Data_Analysis Pharmacokinetic Analysis (AUC, Cmax, etc.) Analysis->Data_Analysis End End: Compare Groups Data_Analysis->End

Caption: Workflow for assessing this compound's impact on the pharmacokinetics of a co-administered drug.

References

Application Notes: Probenecid as a Tool to Study Drug Efflux Pumps in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Multidrug resistance (MDR) is a primary obstacle to effective cancer chemotherapy, often characterized by the overexpression of ATP-binding cassette (ABC) transporters.[1] These membrane proteins function as efflux pumps, actively extruding a wide range of chemotherapeutic agents from cancer cells, thereby reducing intracellular drug concentrations to sub-therapeutic levels.[2][3] The Multidrug Resistance-Associated Proteins (MRPs), members of the ABCC subfamily of transporters, are frequently implicated in this process.[4] Probenecid, a uricosuric agent, has long been utilized in research as a classical inhibitor of organic anion transport and, specifically, as a competitive blocker of MRP-family transporters, particularly MRP1 and MRP2.[4][5][6] This makes it an invaluable tool for studying the contribution of these pumps to the MDR phenotype in cancer cell lines and for exploring strategies to reverse it.

Mechanism of Action

This compound primarily functions by competitively inhibiting the substrate binding sites on MRP/ABCC transporters.[5] This inhibition blocks the efflux of various anticancer drugs, such as daunorubicin, vincristine, cisplatin, and paclitaxel, leading to their increased intracellular accumulation and enhanced cytotoxicity in resistant cells.[7][8] Studies have consistently shown that this compound is effective in sensitizing cells overexpressing MRPs but does not typically reverse MDR in cells that overexpress P-glycoprotein (P-gp/ABCB1).[7] While some interactions with other transporters like BCRP (ABCG2) have been noted, its primary utility in this context is the targeted study of MRP-mediated efflux.[9][10][11]

Applications in Cancer Research

  • Reversing MRP-Mediated Multidrug Resistance: this compound can restore sensitivity to various chemotherapeutic agents in cancer cell lines that overexpress MRP transporters.[7]

  • Chemosensitization: By co-administering this compound with a chemotherapeutic agent, the efficacy of the agent can be significantly increased, allowing for lower effective doses.[8][12]

  • Functional Differentiation of Efflux Pumps: In cell lines expressing multiple efflux pumps, this compound can be used to specifically probe the contribution of MRPs to the overall drug efflux activity, due to its relative selectivity over P-gp.[7][13]

  • Studying Dye and Ion Indicator Efflux: this compound is widely used to block the extrusion of fluorescent dyes (e.g., calcein, Fluo-4) that are substrates of MRPs, which is essential for assays measuring intracellular ion concentrations or transporter function.[5][14]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on chemosensitization and drug accumulation in various cancer cell lines.

Cell LineEfflux Pump TargetChemotherapeutic AgentThis compound ConcentrationObserved EffectReference
HL60/AR (Human Leukemia)MRPDaunorubicin, Vincristine0.01 - 10 mMConcentration-dependent reversal of resistance; increased drug accumulation.[7]
H69/AR (Human Lung Carcinoma)MRPDaunorubicin, Vincristine0.01 - 10 mMConcentration-dependent reversal of resistance; increased drug accumulation.[7]
22Rv1 (Prostate Cancer)Multiple (MRP implied)Cisplatin, Doxorubicin100 or 300 µMIncreased sensitivity (chemosensitization) to anticancer drugs.[15]
Neuroblastoma Cell LinesMDR1, MRP2, BCRPCisplatinNot SpecifiedSensitized neuroblastoma cells and cancer stem cells to cisplatin.[11]
MCF-7 (Human Breast Cancer)MRPs, P-gp, BCRPVinblastineNot Specified (as prodrug)Increased cellular accumulation of vinblastine by 3-4 fold.[9]
A2780ADR (Ovarian Cancer)P-gp (Control)Vinblastine250 µMNo discernible effect, confirming specificity against MRP-1 over P-gp.[16]

Visualizations

G cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Acquisition & Analysis culture Culture MRP-overexpressing and parental cancer cells seed Seed cells into 96-well plates culture->seed drug_prep Prepare serial dilutions of chemotherapeutic agent seed->drug_prep treat_combo Treat cells with drug + this compound treat_drug Treat cells with drug alone treat_prob Treat cells with this compound alone (Cytotoxicity Control) treat_control Treat cells with vehicle (Untreated Control) prob_prep Prepare fixed concentration of this compound incubate Incubate for 48-72 hours treat_combo->incubate treat_drug->incubate treat_prob->incubate treat_control->incubate mtt Add MTT reagent and incubate for 2-4 hours incubate->mtt solubilize Solubilize formazan crystals with DMSO or SDS mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 values and Fold-Reversal of Resistance read->calculate

Caption: Experimental workflow for a chemosensitization assay using this compound.

G pump MRP Efflux Pump drug_out Chemotherapeutic Drug pump->drug_out label_inside Intracellular Space label_outside Extracellular Space drug_in Chemotherapeutic Drug drug_in->pump Efflux This compound This compound This compound->pump Inhibition

Caption: Mechanism of this compound-mediated inhibition of an MRP drug efflux pump.

Experimental Protocols

Protocol 1: Cytotoxicity Assay to Evaluate Chemosensitization

This protocol determines the ability of this compound to sensitize resistant cancer cells to a chemotherapeutic agent using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[7][15]

Materials:

  • MRP-overexpressing and parental (control) cancer cell lines

  • Complete cell culture medium

  • Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin)

  • This compound (soluble in DMSO or NaOH, then diluted in media)[6]

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Culture separate plates for the resistant and parental cell lines. Incubate overnight (37°C, 5% CO₂) to allow attachment.

  • Drug Preparation:

    • Prepare a 2X stock concentration series of the chemotherapeutic agent in culture medium.

    • Prepare a 2X stock concentration of this compound in culture medium (e.g., 2 mM for a 1 mM final concentration). A non-toxic concentration should be determined beforehand.

  • Treatment:

    • Chemosensitization Group: Add 100 µL of the 2X chemotherapeutic agent serial dilutions to wells already containing 100 µL of 2X this compound solution.

    • Drug-Only Group: Add 100 µL of the 2X chemotherapeutic agent serial dilutions to wells containing 100 µL of medium.

    • Controls: Include wells for untreated cells (vehicle only), and cells treated with this compound alone to test its intrinsic cytotoxicity.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well.

    • Agitate the plate on a shaker for 10-15 minutes to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot viability against drug concentration and determine the IC₅₀ (concentration of drug that inhibits 50% of cell growth) for each condition using non-linear regression. The fold-reversal of resistance is calculated by dividing the IC₅₀ of the drug alone by the IC₅₀ of the drug in the presence of this compound.

Protocol 2: Drug/Dye Efflux Assay by Flow Cytometry

This protocol measures the function of MRP transporters by quantifying the efflux of a fluorescent substrate. This compound is used to inhibit this efflux, leading to increased intracellular fluorescence.[7][17]

Materials:

  • Cancer cell lines (resistant and parental)

  • Complete cell culture medium and PBS

  • Fluorescent substrate: e.g., 5(6)-carboxy-2′,7′-dichlorofluorescein diacetate (CDCFDA) or a fluorescent drug like Daunorubicin.

  • This compound

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest 1-2 million cells per condition. Wash the cells with PBS and resuspend them at a concentration of 1 x 10⁶ cells/mL in serum-free medium.

  • Substrate Loading: Add the fluorescent substrate to the cell suspension (e.g., 1-5 µM Daunorubicin) and incubate at 37°C for 30-60 minutes to allow for cellular uptake.

  • Washing: After loading, wash the cells twice with ice-cold PBS to remove excess substrate and stop further uptake/efflux. Resuspend the cell pellet in fresh, pre-warmed medium.

  • Efflux and Inhibition:

    • Divide the cell suspension into tubes for each condition.

    • Efflux Group (Control): Incubate cells in medium alone.

    • Inhibition Group: Incubate cells in medium containing a working concentration of this compound (e.g., 1-2 mM).

    • Baseline Control: Keep one sample on ice to prevent any active transport.

  • Incubation: Place the tubes back in the 37°C incubator for an efflux period, typically 30-120 minutes.

  • Data Acquisition:

    • Following the efflux period, immediately place tubes on ice to stop the reaction.

    • Analyze the samples on a flow cytometer, using the appropriate laser and filter for the chosen fluorophore (e.g., FITC channel for fluorescein from CDCFDA).

    • Collect data from at least 10,000 cells per sample.

  • Analysis:

    • Calculate the mean fluorescence intensity (MFI) for each population.

    • Compare the MFI of the efflux group to the baseline control to quantify efflux activity.

    • Compare the MFI of the inhibition group to the efflux group. A significant increase in MFI in the presence of this compound indicates that it has successfully inhibited the efflux of the fluorescent substrate, confirming the role of an MRP-like transporter.

Troubleshooting and Considerations

  • This compound Cytotoxicity: At high concentrations, this compound itself can be toxic to cells. It is crucial to perform a dose-response curve for this compound alone to determine a non-toxic working concentration for your specific cell line.[15]

  • Specificity: While this compound is a good inhibitor for MRP1 and MRP2, it can affect other transporters and cellular processes, such as pannexin channels.[5] Results should be interpreted with this in mind, and the use of multiple, structurally different inhibitors is recommended for confirmation.

  • Controls are Critical: The inclusion of a parental (non-resistant) cell line is essential to confirm that the observed effects are specific to the overexpressed efflux pump in the resistant cell line.

  • Solubility: this compound has poor water solubility. It is typically dissolved in DMSO or a weak NaOH solution before being diluted to its final concentration in culture medium.[6] Ensure the final vehicle concentration is non-toxic to the cells.

References

Probenecid: A Host-Directed Approach to Inhibit Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Probenecid, a drug long used in the treatment of gout, has emerged as a promising broad-spectrum antiviral agent. Its application in viral replication studies has revealed a host-directed mechanism of action, offering a potential advantage in overcoming antiviral resistance. These notes provide detailed protocols and data for researchers, scientists, and drug development professionals interested in exploring the antiviral properties of this compound.

Mechanism of Action

This compound exerts its antiviral effects not by targeting the virus directly, but by modulating host cell pathways essential for viral replication.[1] This host-directed antiviral (HDA) strategy makes it less susceptible to the development of drug-resistant viral strains.[2] The primary mechanisms identified involve the inhibition of specific host proteins:

  • Organic Anion Transporter 3 (OAT3): this compound is a known inhibitor of OAT1 and OAT3.[3] Studies have shown that OAT3 is a crucial host factor for the replication of several viruses, including influenza A virus.[3][4][5][6] By inhibiting OAT3, this compound disrupts a key cellular pathway that these viruses exploit for their replication.[4][7] RNAi silencing of the OAT3/SLC22A8 gene has been shown to suppress influenza virus replication, an effect mimicked by this compound treatment.[3]

  • Pannexin-1 (PANX1): this compound also acts as an inhibitor of pannexin-1 channels.[8][9][10][11] These channels are involved in ATP release and the activation of the NLRP3 inflammasome, which contributes to the inflammatory response during viral infections.[3][12] By blocking PANX1, this compound may not only hinder viral entry and replication but also exert anti-inflammatory effects, mitigating virus-induced pathology.[3][12]

Broad-Spectrum Antiviral Activity

Preclinical studies have demonstrated the efficacy of this compound against a range of respiratory viruses:

  • Influenza Viruses: this compound has shown potent activity against various influenza A and B virus strains, including highly pathogenic avian influenza (HPAI) H5N1 and H7N9.[2][12][13] It has been shown to be effective in both prophylactic and therapeutic settings in vitro and in mouse models.[2][12]

  • SARS-CoV-2: this compound effectively inhibits the replication of SARS-CoV-2 and its variants of concern (Alpha, Beta, Gamma, Delta, and Omicron) in various cell lines, including Vero E6 and normal human bronchial epithelial (NHBE) cells.[1][12][14][15] In vivo studies using hamster models have also shown a significant reduction in viral lung titers.[14][15] However, it is important to note that some studies have reported a lack of antiviral activity in certain experimental setups.[16][17]

  • Respiratory Syncytial Virus (RSV): this compound has demonstrated inhibitory effects on the replication of different RSV strains in human respiratory epithelial cell lines and in BALB/c mice.[3][18]

  • Other Viruses: The antiviral activity of this compound has also been observed against the Edmonston strain of the measles virus (MeV) and human metapneumovirus (HMPV).[19][20]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound against various viruses as reported in the literature.

Table 1: In Vitro Antiviral Activity of this compound (IC50/IC90 Values in µM)

VirusCell LineProphylactic Treatment (IC50/IC90)Therapeutic Treatment (IC50/IC90)Reference
Influenza A/Mississippi/3/2001 A5490.0002 / 0.19470.001 / 0.255[21]
NHBE0.005 / 0.1210.00049 / 0.313[21]
Influenza B/Florida/4/2006 A5490.014 / 210.637 / 68[21]
SARS-CoV-2 Vero E60.75 / Not ReportedNot Reported[14]
NHBE0.0013 / Not ReportedNot Reported[14]
RSV A2 Vero E60.07 / 0.63Not Reported[20]
HEp-20.8 / 7.2Not Reported[20]
NHBE0.4 / 3.6Not Reported[20]
Measles Virus (Edmonston) VeroE61.12 / Not Reported1.32 / Not Reported[19]
Vero-SLAM1.03 / Not Reported8.66 / Not Reported[19]
HMPV (CAN83) LLC-MK20.18 / 1.640.36 / 3.24[20]

Table 2: In Vivo Antiviral Activity of this compound

VirusAnimal ModelTreatment RegimenKey FindingsReference
Influenza A/WSN/33 BALB/c Mice25 mg/kg daily for 3 days (therapeutic)60% survival in lethal challenge[4]
Influenza A Strains BALB/c Mice10 or 200 mg/kg (prophylactic)Reduced lung viral titers[7]
SARS-CoV-2 Syrian Hamsters2 or 200 mg/kg (prophylactic or therapeutic)4-5 log reduction in lung viral titers[4]
RSV BALB/c MiceProphylactic or therapeuticReduced viral lung titers[3]
HMPV BALB/c Mice2-200 mg/kg (prophylactic or therapeutic)Reduced HMPV replication in the lungs[20]

Experimental Protocols

In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

This protocol is a standard method to determine the concentration of an antiviral compound that inhibits viral plaque formation by 50% (IC50) or 90% (IC90).

Materials:

  • Target virus stock

  • Appropriate host cell line (e.g., A549, Vero E6, NHBE)

  • Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in DMSO and diluted in PBS)

  • Overlay medium (e.g., cell culture medium with 1% methylcellulose or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 96-well or 6-well plates

Procedure:

  • Cell Seeding: Seed the host cells in 96-well or 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Drug Treatment (Prophylactic):

    • 24 hours before infection, remove the culture medium.

    • Add fresh medium containing serial dilutions of this compound (e.g., 0.001 µM to 100 µM) to the cells. Include a no-drug control (vehicle only, e.g., DMSO diluted in PBS).

    • Incubate for 24 hours.

  • Viral Infection:

    • For prophylactic treatment, remove the drug-containing medium and wash the cells with PBS.

    • Infect the cell monolayer with the virus at a multiplicity of infection (MOI) of 0.01 to 0.1 for 1 hour at 37°C to allow for viral adsorption.

  • Drug Treatment (Therapeutic):

    • For therapeutic treatment, infect the cells first as described above.

    • After the 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.

    • Add fresh medium containing serial dilutions of this compound.

  • Overlay and Incubation:

    • Remove the medium (for prophylactic) or drug-containing medium (for therapeutic) and add the overlay medium containing the respective concentrations of this compound.

    • Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 48-72 hours, depending on the virus).

  • Plaque Visualization and Counting:

    • After incubation, fix the cells with a cold methanol-acetone solution or 4% paraformaldehyde.

    • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control.

    • Determine the IC50 and IC90 values by plotting the percentage of inhibition against the drug concentration using a dose-response curve fitting software (e.g., GraphPad Prism).

Cell Viability Assay

It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.

Materials:

  • Host cell line

  • Cell culture medium

  • This compound stock solution

  • Cell viability reagent (e.g., Alamar Blue, MTT, or a resazurin-based assay)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate as for the antiviral assay.

  • Add serial dilutions of this compound to the cells, including a no-drug control.

  • Incubate for the same duration as the antiviral assay (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-drug control. The 50% cytotoxic concentration (CC50) can then be determined.

In Vivo Antiviral Efficacy in a Mouse Model of Influenza Infection

Materials:

  • BALB/c mice (6-8 weeks old)

  • Influenza virus stock (mouse-adapted strain, e.g., A/WSN/33)

  • This compound solution for injection (e.g., dissolved in buffered NaOH solution)

  • Vehicle control solution

  • Anesthesia (e.g., isoflurane)

  • Equipment for intranasal inoculation and intraperitoneal injection

Procedure:

  • Acclimatization: Acclimatize mice for one week before the experiment.

  • Treatment Groups: Divide mice into experimental groups (e.g., vehicle control, this compound prophylactic treatment, this compound therapeutic treatment).

  • Prophylactic Treatment: Administer this compound (e.g., 200 mg/kg) via intraperitoneal (i.p.) injection 24 hours before infection.

  • Infection: Anesthetize the mice and intranasally inoculate them with a specific plaque-forming unit (PFU) of the influenza virus in a small volume (e.g., 50 µL).

  • Therapeutic Treatment: For the therapeutic group, administer this compound (e.g., 25 mg/kg) daily for a set number of days starting 24 hours after infection.

  • Monitoring: Monitor the mice daily for signs of morbidity (weight loss, ruffled fur, lethargy) and mortality for a period of 14-21 days.

  • Viral Titer Determination: At specific time points post-infection (e.g., day 3 or 5), a subset of mice from each group can be euthanized, and their lungs harvested.

  • Lung Homogenization: Homogenize the lung tissue and determine the viral titer using a plaque assay or a TCID50 assay on MDCK cells.

  • RNA Extraction and qRT-PCR: Alternatively, extract total RNA from the lung homogenates and quantify viral RNA copy numbers using quantitative real-time PCR (qRT-PCR).

  • Data Analysis: Compare the survival curves, weight loss, and lung viral titers between the different treatment groups to evaluate the in vivo efficacy of this compound. Statistical analysis (e.g., Log-rank test for survival, ANOVA for viral titers) should be performed.

Visualizations

Probenecid_Mechanism_of_Action cluster_virus Virus cluster_host Host Cell Viral Replication Viral Replication Inflammation Inflammation (e.g., IL-1β release) Viral Replication->Inflammation Triggers OAT3 OAT3 (Organic Anion Transporter 3) OAT3->Viral Replication Required for PANX1 Pannexin-1 Channel Inflammasome NLRP3 Inflammasome PANX1->Inflammasome Activates Inflammasome->Inflammation Induces This compound This compound This compound->OAT3 Inhibits This compound->PANX1 Inhibits

Caption: Mechanism of action of this compound in viral replication and inflammation.

Antiviral_Testing_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Seed Host Cells Drug_Treatment 2. Treat with this compound (Prophylactic or Therapeutic) Cell_Culture->Drug_Treatment Viral_Infection 3. Infect with Virus Drug_Treatment->Viral_Infection Cytotoxicity 5. Cell Viability Assay Drug_Treatment->Cytotoxicity Plaque_Assay 4. Plaque Reduction Assay Viral_Infection->Plaque_Assay IC50_Calc 6. Calculate IC50 & CC50 Plaque_Assay->IC50_Calc Cytotoxicity->IC50_Calc Animal_Model 7. Animal Model (e.g., Mice, Hamsters) IC50_Calc->Animal_Model Infection_Treatment 8. Infection and This compound Treatment Animal_Model->Infection_Treatment Monitoring 9. Monitor Morbidity and Mortality Infection_Treatment->Monitoring Viral_Load 10. Determine Lung Viral Load Infection_Treatment->Viral_Load Efficacy 11. Evaluate Efficacy Monitoring->Efficacy Viral_Load->Efficacy

Caption: General experimental workflow for evaluating the antiviral activity of this compound.

Probenecid_Dual_Effect cluster_antiviral Antiviral Effect cluster_antiinflammatory Anti-inflammatory Effect This compound This compound Inhibit_OAT3 Inhibition of OAT3 This compound->Inhibit_OAT3 Inhibit_PANX1 Inhibition of Pannexin-1 This compound->Inhibit_PANX1 Reduced_Replication Reduced Viral Replication Inhibit_OAT3->Reduced_Replication Improved_Outcome Improved Clinical Outcome Reduced_Replication->Improved_Outcome Reduced_Inflammation Reduced Inflammation Inhibit_PANX1->Reduced_Inflammation Reduced_Inflammation->Improved_Outcome

Caption: The dual antiviral and anti-inflammatory effects of this compound.

References

Application Notes and Protocols: Modulating Antibiotic Concentration with Probenecid in Microbiological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probenecid, a uricosuric agent primarily known for its use in treating gout, has a significant and valuable application in microbiological research as a modulator of antibiotic concentrations.[1][2] By competitively inhibiting organic anion transporters (OATs), particularly OAT1 and OAT3 in the renal tubules, this compound effectively blocks the renal excretion of a variety of drugs, most notably β-lactam antibiotics.[3][4][5] This inhibition leads to a sustained elevation of antibiotic concentrations in the plasma, a phenomenon that can be leveraged in both in vitro and in vivo research settings to enhance antibiotic efficacy, overcome certain types of resistance, and optimize dosing regimens.[1][6][7]

These application notes provide detailed protocols for utilizing this compound to modulate antibiotic concentrations in key microbiological assays, offering a valuable tool for researchers studying antibiotic pharmacokinetics, pharmacodynamics, and efficacy.

Mechanism of Action

This compound's primary mechanism for increasing antibiotic concentration involves the competitive inhibition of organic anion transporters (OATs) located in the proximal tubules of the kidneys.[3][4][5] Many antibiotics, especially those of the β-lactam class (e.g., penicillins and cephalosporins), are actively secreted into the urine via these transporters.[8] this compound, being a substrate for the same transporters, competes with these antibiotics for secretion, thereby reducing their clearance from the bloodstream and increasing their plasma concentration and half-life.[8][9]

Beyond its effects on renal excretion, this compound has also been investigated for its potential to inhibit bacterial efflux pumps, another mechanism of antibiotic resistance.[10] Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration and thus their efficacy. By potentially inhibiting these pumps, this compound may further enhance the activity of certain antibiotics.

cluster_renal Renal Tubule Cell cluster_inhibition Mechanism of Inhibition Bloodstream Bloodstream OAT Organic Anion Transporter (OAT) Bloodstream->OAT Antibiotic & this compound Enter Cell This compound This compound Urine Urine OAT->Urine Secretion OAT_binding OAT Binding Site This compound->OAT_binding Competitively Inhibits Antibiotic Antibiotic Antibiotic->OAT_binding Reduced Binding

Caption: this compound's mechanism of action in the renal tubules.

Data Presentation: Pharmacokinetic Effects of this compound on Antibiotics

The co-administration of this compound with various antibiotics has been shown to significantly alter their pharmacokinetic profiles. The following table summarizes the quantitative impact of this compound on key pharmacokinetic parameters for several antibiotics.

Antibiotic ClassAntibioticThis compound DosageChange in AUC (Area Under the Curve)Change in Cmax (Maximum Concentration)Change in t½ (Half-life)Reference(s)
β-Lactams Amoxicillin1gIncreasedIncreasedIncreased[7]
Cefuroxime axetil1gIncreasedIncreasedIncreased[7]
Flucloxacillin1gIncreasedIncreasedIncreased[7]
Penicillin V500mgIncreasedIncreasedIncreased[7]
Cefalexin500mgIncreasedIncreasedIncreased[7]
Other Cefazolin10 mg/kg (oral, in mares)No significant changeNo significant changeNo significant change[11]

Note: The magnitude of the increase in pharmacokinetic parameters can vary depending on the specific antibiotic, the dosage of both the antibiotic and this compound, and the species being studied. A systematic review and meta-analysis demonstrated that the addition of this compound to oral β-lactams consistently increased the total AUC, Cmax, and serum half-life.[6][7][12]

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Assays

Objective: To prepare a concentrated stock solution of this compound for use in microbiological assays.

Materials:

  • This compound powder (Sigma-Aldrich, CAS No. 57-66-9)

  • 1 M Sodium Hydroxide (NaOH)

  • Sterile Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES buffer, pH 7.0 or other appropriate buffer

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Protocol:

  • Dissolving this compound: this compound is poorly soluble in water. To prepare a stock solution, first dissolve the required amount of this compound powder in a small volume of 1 M NaOH. For example, to prepare a 25 mM stock solution, dissolve the contents of a pre-weighed vial in 0.3 mL of 1 M NaOH.[6]

  • Dilution: Dilute the dissolved this compound solution with a suitable buffer, such as HBSS with 20 mM HEPES, to the desired final stock concentration. For a 25 mM stock solution, dilute the 0.3 mL of dissolved this compound in 9.7 mL of buffer.[6]

  • Mixing: Vortex the solution thoroughly to ensure complete mixing.

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[6] A 250 mM stock solution can be prepared by dissolving the contents of one vial of water-soluble this compound in 1 mL of assay buffer, which can be stored at ≤–20°C for up to 6 months.[4]

Start Start Weigh_this compound Weigh this compound Powder Start->Weigh_this compound Dissolve_NaOH Dissolve in 1M NaOH Weigh_this compound->Dissolve_NaOH Dilute_Buffer Dilute with Buffer (e.g., HBSS) Dissolve_NaOH->Dilute_Buffer Vortex Vortex Thoroughly Dilute_Buffer->Vortex Aliquot Aliquot into Tubes Vortex->Aliquot Store Store at -20°C Aliquot->Store End End Store->End

Caption: Workflow for preparing this compound stock solution.

Minimum Inhibitory Concentration (MIC) Assay with this compound

Objective: To determine the MIC of an antibiotic in the presence of a sub-inhibitory concentration of this compound.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Antibiotic stock solution

  • This compound stock solution (prepared as in Protocol 1)

  • Spectrophotometer or microplate reader

Protocol:

  • Determine Sub-inhibitory Concentration of this compound: First, perform a standard MIC assay with this compound alone to determine the lowest concentration that does not inhibit visible bacterial growth. This concentration will be used in the combination assay.

  • Prepare Antibiotic Dilutions: Prepare a serial two-fold dilution of the antibiotic in CAMHB in a 96-well plate.

  • Add this compound: To each well containing the antibiotic dilution, add the pre-determined sub-inhibitory concentration of this compound.

  • Inoculate with Bacteria: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) according to CLSI guidelines. Add the inoculum to each well of the microtiter plate.

  • Controls:

    • Growth Control: Wells containing only broth and the bacterial inoculum.

    • Sterility Control: Wells containing only broth.

    • This compound Control: Wells containing broth, the bacterial inoculum, and the sub-inhibitory concentration of this compound (to ensure it remains non-inhibitory).

    • Antibiotic Control: Wells containing the antibiotic serial dilutions and the bacterial inoculum (without this compound).

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism in the presence of this compound. Compare this to the MIC of the antibiotic alone.

Checkerboard Assay for Synergy Analysis

Objective: To assess the synergistic, additive, indifferent, or antagonistic interaction between an antibiotic and this compound.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • CAMHB or other appropriate broth

  • Antibiotic stock solution

  • This compound stock solution

  • Microplate reader

Protocol:

  • Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute the antibiotic along the x-axis (columns) and this compound along the y-axis (rows).

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:

    • FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of this compound in combination / MIC of this compound alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Start Start Prepare_Dilutions Prepare Serial Dilutions of Antibiotic and this compound Start->Prepare_Dilutions Setup_Plate Set up 96-well Plate with Antibiotic (x-axis) and this compound (y-axis) Prepare_Dilutions->Setup_Plate Inoculate Inoculate with Standardized Bacterial Culture Setup_Plate->Inoculate Incubate Incubate at 37°C for 16-24h Inoculate->Incubate Read_MICs Determine MICs of Each Compound Alone and in Combination Incubate->Read_MICs Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_MICs->Calculate_FICI Interpret_Results Interpret Results (Synergy, Additive, Antagonism) Calculate_FICI->Interpret_Results End End Interpret_Results->End

Caption: Workflow for a checkerboard synergy assay.

Time-Kill Assay with this compound

Objective: To assess the bactericidal or bacteriostatic activity of an antibiotic over time in the presence of this compound.

Materials:

  • Bacterial culture in logarithmic growth phase

  • CAMHB or other appropriate broth

  • Antibiotic stock solution

  • This compound stock solution

  • Sterile tubes or flasks

  • Shaking incubator

  • Plating supplies (agar plates, spreaders)

  • Colony counter

Protocol:

  • Prepare Cultures: Prepare tubes or flasks containing CAMHB, the bacterial inoculum (at a starting density of ~5 x 10^5 CFU/mL), the antibiotic at a specific concentration (e.g., 1x, 2x, or 4x MIC), and a sub-inhibitory concentration of this compound.

  • Controls:

    • Growth Control: Inoculum in broth.

    • Antibiotic Control: Inoculum and antibiotic in broth.

    • This compound Control: Inoculum and this compound in broth.

  • Incubation: Incubate all tubes in a shaking incubator at 37°C.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of each aliquot and plate onto appropriate agar plates. Incubate the plates overnight and count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. A ≥3-log10 decrease in CFU/mL is generally considered bactericidal activity.[10]

In Vivo Animal Model: Modulating Antibiotic Pharmacokinetics

Objective: To evaluate the effect of this compound on the pharmacokinetic profile of an antibiotic in a small animal model (e.g., mouse or rat).

Materials:

  • Laboratory animals (e.g., mice or rats)

  • Antibiotic for injection or oral gavage

  • This compound for oral gavage or injection

  • Vehicle for drug formulation (e.g., 1% methylcellulose for oral administration)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical equipment for antibiotic quantification (e.g., HPLC-MS/MS)

Protocol:

  • Animal Acclimation and Grouping: Acclimate animals to the housing conditions and randomly assign them to experimental groups (e.g., antibiotic alone, antibiotic + this compound).

  • This compound Administration: this compound is often administered orally. A dose of 200 mg/kg has been used in mice.[8] Formulate the this compound in a suitable vehicle like 1% methylcellulose for oral gavage.

  • Antibiotic Administration: Administer the antibiotic at a specified time point relative to the this compound administration (e.g., 30 minutes after). The route of administration will depend on the antibiotic's properties.

  • Blood Sampling: Collect blood samples at multiple time points post-antibiotic administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Antibiotic Quantification: Analyze the plasma samples to determine the antibiotic concentration at each time point using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC, Cmax, and t½ for both the antibiotic alone and the antibiotic + this compound groups to determine the modulatory effect of this compound.

Conclusion

The use of this compound in microbiological research provides a powerful and straightforward method to modulate the concentration of certain antibiotics, particularly β-lactams. By following the detailed protocols outlined in these application notes, researchers can effectively investigate the impact of elevated and sustained antibiotic exposure on bacterial susceptibility, resistance mechanisms, and overall therapeutic efficacy. This approach is invaluable for preclinical drug development, antimicrobial resistance studies, and the optimization of existing antibiotic therapies.

References

A Guide to Dissolving Probenecid for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Probenecid is a versatile pharmacological agent utilized in cell culture experiments primarily for its ability to inhibit organic anion transporters (OATs). This inhibition is crucial for preventing the efflux of fluorescent dyes and other anionic compounds from cells, thereby enhancing the accuracy and reliability of various cellular assays.[1][2] This guide provides detailed protocols for dissolving this compound and summarizes its solubility in common cell culture solvents.

Data Presentation: this compound Solubility

This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents.[3] For cell culture applications, it is typically prepared as a concentrated stock solution in an organic solvent and then diluted to the final working concentration in the cell culture medium. The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) ~30 mg/mL[3]A common solvent for preparing high-concentration stock solutions.[4]
Dimethylformamide (DMF) ~30 mg/mL[3]An alternative organic solvent for stock solution preparation.
Ethanol ~10 mg/mL[3]Another organic solvent option, though with lower solubility than DMSO and DMF.
1 M NaOH 100 mg/mLUsed to prepare highly concentrated stock solutions of the free acid form.[1][5]
Aqueous Buffers (e.g., PBS) Sparingly soluble[3]Direct dissolution in aqueous buffers is not recommended for achieving high concentrations.
1:5 DMSO:PBS (pH 7.2) ~0.15 mg/mL[3]Illustrates the limited solubility even with a co-solvent system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol is suitable for most routine cell culture applications where a high-concentration stock solution is required.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortexing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution.

  • Sterilization: While not always necessary for a DMSO stock, if required, the solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[1]

Protocol 2: Preparation of this compound Stock Solution in NaOH for Aqueous Dilution

This method is often employed when a water-soluble form of this compound is needed for the experiment.

Materials:

  • This compound powder

  • 1 M Sodium Hydroxide (NaOH) solution, sterile

  • Hank's Balanced Salt Solution (HBSS) or other desired aqueous buffer, sterile

  • Sterile conical tubes

Procedure:

  • Initial Dissolution: Dissolve the this compound powder in a small volume of 1 M NaOH. For example, dissolve one vial of this compound in 0.3 mL of 1 M NaOH.[1][5]

  • Dilution in Buffer: Dilute the initial solution with the desired sterile aqueous buffer (e.g., HBSS) to achieve the final stock concentration. For instance, dilute the 0.3 mL of NaOH-probenecid solution into 9.7 mL of HBSS to make a 25 mM stock solution.[1]

  • pH Adjustment (Optional but Recommended): Check the pH of the final stock solution and adjust to the desired physiological range (typically pH 7.2-7.4) using sterile HCl or NaOH as needed.

  • Storage: It is recommended to use aqueous solutions of this compound on the same day they are prepared. We do not recommend storing the aqueous solution for more than one day.[3] If short-term storage is necessary, keep the solution at 4°C, protected from light. For longer-term storage, aliquoting and freezing at -20°C is possible, but stability should be verified.

Mandatory Visualizations

Signaling Pathway Inhibition by this compound

This compound has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically the JNK and ERK pathways, which can be crucial for viral replication and inflammatory responses.[4] The following diagram illustrates a simplified representation of this inhibitory action.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor MAPK Cascade MAPK Cascade Receptor->MAPK Cascade JNK/ERK Pathways JNK/ERK Pathways MAPK Cascade->JNK/ERK Pathways Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) JNK/ERK Pathways->Transcription Factors (e.g., AP-1) This compound This compound This compound->JNK/ERK Pathways Gene Expression Gene Expression Transcription Factors (e.g., AP-1)->Gene Expression

Caption: this compound's inhibitory effect on the MAPK signaling pathway.

Experimental Workflow for this compound Application in Cell Culture

The following diagram outlines a typical workflow for preparing and using this compound in a cell culture experiment.

G cluster_0 Preparation cluster_1 Application Weigh this compound Weigh this compound Dissolve in Solvent Dissolve in Solvent Weigh this compound->Dissolve in Solvent Step 1 Create Stock Solution Create Stock Solution Dissolve in Solvent->Create Stock Solution Step 2 Store at -20°C Store at -20°C Create Stock Solution->Store at -20°C Step 3 Thaw Stock Solution Thaw Stock Solution Store at -20°C->Thaw Stock Solution Dilute to Working Concentration Dilute to Working Concentration Thaw Stock Solution->Dilute to Working Concentration Step 4 Add to Cell Culture Add to Cell Culture Dilute to Working Concentration->Add to Cell Culture Step 5 Incubate and Analyze Incubate and Analyze Add to Cell Culture->Incubate and Analyze Step 6

References

Probenecid: A Selective Inhibitor for In Vitro and In Vivo Transport Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Probenecid is a well-established pharmacological agent frequently utilized in transport assays to selectively inhibit the function of specific ATP-binding cassette (ABC) and solute carrier (SLC) transporters. Its primary mechanism of action involves the competitive inhibition of organic anion transporters (OATs), making it an invaluable tool for elucidating the role of these transporters in drug disposition, xenobiotic toxicity, and endogenous substrate regulation. This document provides detailed application notes and protocols for the effective use of this compound as a selective inhibitor in various transport assay systems.

This compound's inhibitory activity is most pronounced against members of the organic anion transporter family, particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), which are predominantly expressed in the basolateral membrane of renal proximal tubule cells.[1][2][3] It also inhibits the urate transporter 1 (URAT1/SLC22A12) in the apical membrane, a key player in renal urate reabsorption.[1][3][4] Furthermore, this compound has been shown to interact with multidrug resistance-associated proteins (MRPs), including MRP1, MRP2, and MRP4, albeit with varying potencies.[5][6]

Data Presentation: Inhibitory Potency of this compound

The inhibitory potency of this compound against various transporters is commonly expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against key human transporters.

Transporter FamilyTransporterIC50 (µM)Test SystemReference
SLCOAT1 (SLC22A6)12.3 - 49.68hOAT1-expressing cells[7][8]
OAT3 (SLC22A8)2.37 - 27.9hOAT3-expressing cells[1][8]
URAT1 (SLC22A12)30.0 - 165hURAT1-expressing cells[6][8]
OAT4 (SLC22A11)56 - 134hOAT4-expressing cells[5]
ABCMRP1 (ABCC1)VariesMRP1-overexpressing cells[6]
MRP2 (ABCC2)>300 (22% inhibition)MRP2-overexpressing cells[5]
MRP4 (ABCC4)13.23 - 66.82MRP4-overexpressing cells[8]
OtherPannexin 1~150Pannexin 1-expressing oocytes[9][10]

Note: IC50 values can vary depending on the experimental conditions, including the specific substrate used, cell type, and assay format.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in a Renal Proximal Tubule Cell

Mechanism of this compound Inhibition in Renal Transport cluster_blood Blood cluster_cell Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) Organic Anion Organic Anion OAT1_3 OAT1/3 Organic Anion->OAT1_3 Uptake Excreted Anion Excreted Anion OAT1_3->Excreted Anion URAT1 URAT1 Excreted Urate Excreted Urate URAT1->Excreted Urate Probenecid_int This compound Uric Acid Uric Acid Uric Acid->URAT1 Reabsorption Probenecid_ext This compound Probenecid_ext->OAT1_3 Inhibits Probenecid_ext->URAT1 Inhibits

Caption: this compound inhibits OAT1/3 on the basolateral membrane and URAT1 on the apical membrane of renal proximal tubule cells.

General Workflow for an In Vitro Transporter Inhibition Assay

Workflow of a Transporter Inhibition Assay A Seed transporter-expressing cells (e.g., HEK293, MDCKII) in culture plates B Pre-incubate cells with This compound (inhibitor) or vehicle control A->B C Add probe substrate (e.g., fluorescent or radiolabeled) B->C D Incubate for a defined time period C->D E Wash cells to remove extracellular substrate D->E F Lyse cells and quantify intracellular substrate accumulation E->F G Analyze data and calculate IC50 value F->G

Caption: A typical workflow for determining the inhibitory effect of this compound on transporter-mediated substrate uptake.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder (e.g., Sigma-Aldrich)

  • 1 M NaOH or Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or appropriate assay buffer

  • Sterile microcentrifuge tubes

Procedure:

  • For aqueous stock (for immediate use or less soluble compounds):

    • To prepare a 25 mM stock solution, dissolve the required amount of this compound in a small volume of 1 M NaOH.[5]

    • Once dissolved, dilute to the final volume with HHBS (HBSS with 20 mM HEPES, pH 7.0).[5]

    • Note: The use of NaOH is required for the free acid form of this compound. Water-soluble formulations are also available.[4]

  • For DMSO stock (for long-term storage):

    • To prepare a 100 mM stock solution, dissolve the required amount of this compound powder in high-quality, anhydrous DMSO.[2][11]

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light. The stock solution is stable for several months when stored properly.

Protocol 2: In Vitro OAT1/OAT3 Inhibition Assay Using HEK293 Cells

This protocol describes a cell-based assay to determine the IC50 value of this compound for the inhibition of OAT1- or OAT3-mediated uptake of a probe substrate.

Materials:

  • HEK293 cells stably transfected with human OAT1 or OAT3, and a mock-transfected control cell line.

  • Poly-D-lysine coated 96-well plates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and appropriate selection antibiotic.

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Probe substrate for OAT1/OAT3 (e.g., 6-carboxyfluorescein (6-CF) or p-aminohippurate (PAH)).

  • Assay buffer (e.g., HBSS, pH 7.4)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Plate reader (for fluorescent substrates) or liquid scintillation counter (for radiolabeled substrates).

Procedure:

  • Cell Seeding:

    • Seed the OAT1-HEK293, OAT3-HEK293, and mock-HEK293 cells into poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the assay (typically 24-48 hours).

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Preparation of Reagents:

    • On the day of the assay, prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 1000 µM). Include a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration).

    • Prepare the probe substrate solution in assay buffer at a concentration close to its Km value for the respective transporter.

  • Inhibition Assay:

    • Carefully aspirate the culture medium from the wells.

    • Wash the cell monolayers twice with pre-warmed assay buffer.

    • Add the this compound dilutions or vehicle control to the respective wells and pre-incubate for 10-30 minutes at 37°C.

    • Initiate the uptake reaction by adding the probe substrate solution to all wells.

    • Incubate for a specific time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of substrate uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution from the wells and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding cell lysis buffer to each well and incubating on a shaker for 15-30 minutes at room temperature.

  • Quantification and Data Analysis:

    • Transfer the cell lysates to a new 96-well plate suitable for the detection method.

    • Measure the fluorescence or radioactivity of the lysate to determine the intracellular concentration of the probe substrate.

    • Subtract the substrate uptake in mock-transfected cells from the uptake in transporter-expressing cells to determine the transporter-specific uptake.

    • Plot the percentage of inhibition of transporter-specific uptake against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Bidirectional Transport Assay in MDCKII Cells

This protocol can be used to assess whether a test compound is a substrate of an efflux transporter (e.g., MRPs) that is sensitive to this compound inhibition.

Materials:

  • MDCKII cells (or MDCKII cells overexpressing a specific transporter of interest).

  • Transwell® inserts (e.g., 12-well or 24-well format with 0.4 µm pore size).

  • Culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS, pH 7.4).

  • Test compound and a non-transported marker (e.g., mannitol).

  • This compound stock solution.

  • Analytical method for quantifying the test compound and marker (e.g., LC-MS/MS).

Procedure:

  • Cell Seeding and Monolayer Formation:

    • Seed MDCKII cells onto the Transwell® inserts at a high density.

    • Culture the cells for 3-7 days to allow for the formation of a confluent and polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed assay buffer.

    • Apical to Basolateral (A-B) Transport: Add the test compound (with or without this compound) to the apical chamber. Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • Basolateral to Apical (B-A) Transport: Add the test compound (with or without this compound) to the basolateral chamber. Collect samples from the apical chamber at the same time points.

    • At the end of the experiment, collect samples from the donor chambers to determine the initial concentration.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the test compound and the non-transported marker in all samples using a validated analytical method.

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B).

    • An efflux ratio significantly greater than 2 suggests that the compound is a substrate of an efflux transporter. A reduction in the efflux ratio in the presence of this compound indicates that the efflux is mediated by a this compound-sensitive transporter.

Conclusion

This compound is a versatile and potent inhibitor of several key organic anion transporters. Its well-characterized inhibitory profile makes it an essential tool for researchers in pharmacology, toxicology, and drug development. The protocols provided in this document offer a framework for the effective application of this compound in various in vitro transport assays. Careful experimental design and data interpretation are crucial for obtaining reliable and meaningful results.

References

Troubleshooting & Optimization

Addressing the dose-dependent effects of Probenecid in pharmacokinetic studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with probenecid. The information is tailored to address the challenges associated with its dose-dependent pharmacokinetic (PK) effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that leads to its dose-dependent pharmacokinetics?

This compound acts as a competitive inhibitor of organic anion transporters (OATs), particularly OAT1 and OAT3, which are crucial for the renal tubular secretion of many drugs.[1][2][3][4] It also inhibits the uric acid transporter 1 (URAT1), which is involved in the reabsorption of uric acid in the kidneys.[2] The dose-dependent effects arise from the saturation of these transporters at higher this compound concentrations. This saturation leads to a non-linear relationship between the dose and the plasma concentration, as well as a dose-dependent half-life.[5][6][7]

Q2: How does the dose of this compound affect its own pharmacokinetic parameters?

The plasma half-life of this compound is dose-dependent, ranging from 4 to 12 hours.[5][7] As the dose increases, the elimination pathways can become saturated, leading to a disproportionate increase in plasma concentration and a longer half-life.

Troubleshooting Guide

Problem 1: Unexpectedly high plasma concentrations of a co-administered drug in the presence of this compound.

  • Possible Cause 1: Inhibition of Renal Clearance: this compound is a potent inhibitor of OAT1 and OAT3, which are responsible for the renal secretion of numerous anionic drugs.[1][2][8] By blocking these transporters, this compound can significantly decrease the renal clearance of co-administered drugs that are substrates of OAT1 or OAT3, leading to elevated plasma concentrations.[3] This interaction is dose-dependent.[9]

  • Troubleshooting Steps:

    • Verify Transporter Involvement: Confirm if the co-administered drug is a known substrate of OAT1 or OAT3.

    • Dose-Response Assessment: If feasible, conduct a dose-ranging study with this compound to characterize the extent of the drug-drug interaction (DDI) at different inhibitor concentrations.

    • Monitor Renal Function: Assess the glomerular filtration rate (GFR) as severe renal impairment (CrCl <30 mL/min) can render this compound ineffective and alter the clearance of the co-administered drug.[10][11]

  • Possible Cause 2: Inhibition of Metabolism: this compound can also inhibit certain metabolic pathways, such as glucuronidation.[1][4] If the co-administered drug is primarily cleared through a pathway inhibited by this compound, this can contribute to increased plasma exposure.

  • Troubleshooting Steps:

    • Review Metabolic Pathways: Investigate the primary metabolic clearance pathways of the co-administered drug.

    • In Vitro Metabolism Studies: Consider conducting in vitro studies with human liver microsomes or hepatocytes to assess the inhibitory effect of this compound on the specific metabolic enzymes involved.

Problem 2: High variability in pharmacokinetic data between subjects in a this compound study.

  • Possible Cause 1: Genetic Polymorphisms: Genetic variations in the genes encoding for OATs or metabolizing enzymes can lead to inter-individual differences in both this compound's and the co-administered drug's pharmacokinetics.

  • Troubleshooting Steps:

    • Genotyping: If significant variability is observed, consider genotyping study subjects for relevant transporters (e.g., SLC22A6 for OAT1, SLC22A8 for OAT3) and metabolic enzymes.

  • Possible Cause 2: Dose-Dependent Non-Linearity: Due to its saturable elimination, small variations in dose or absorption can lead to large differences in plasma concentrations, especially at higher doses.

  • Troubleshooting Steps:

    • Careful Dose Administration: Ensure precise and consistent dosing across all subjects.

    • Pharmacokinetic Modeling: Utilize non-linear pharmacokinetic models to better characterize the dose-concentration relationship and account for the observed variability.

Data Presentation

Table 1: Dose-Dependent Pharmacokinetic Parameters of this compound in Rats

Dose (mg/kg i.v.)Vc (ml)Vc,u (ml)Km (µg/ml)Km,u (µg/ml)Vm (µ g/min )
5056.5 ± 4.3186.5 ± 15.637.1 ± 1.337.1 ± 1.3187.2 ± 8.3
7556.5 ± 4.3120.1 ± 10.135.2 ± 1.237.1 ± 1.3187.2 ± 8.3
10056.5 ± 4.389.8 ± 6.933.8 ± 1.137.1 ± 1.3187.2 ± 8.3

Vc: Volume of distribution of the central compartment; Vc,u: Unbound volume of distribution of the central compartment; Km: Michaelis-Menten constant; Km,u: Unbound Michaelis-Menten constant; Vm: Maximal rate of elimination. Data are presented as mean ± SD.[6]

Table 2: Effect of this compound on the Renal Clearance of Various Drugs

Co-administered DrugThis compound DoseEffect on Renal ClearanceReference
Adefovir1500 mg (oral)45% reduction[12]
Benzylpenicillin1500 mg (oral)78% reduction[12]
CefoxitinN/AReduced by half[13]
CiprofloxacinN/A65% reduction[14]
Enalapril/EnalaprilatN/AMarkedly decreased[15]
DA-1131 (Rabbits)50 mg/kg (i.v.)Significantly decreased[16]
DA-1131 (Rats)50 mg/kg (i.v.)Negligible effect[16]

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound's Effect on the Pharmacokinetics of a Co-administered Drug (Crossover Study Design)

  • Subject Selection: Recruit a cohort of healthy volunteers. Ensure they meet inclusion/exclusion criteria, including normal renal function.

  • Study Design: Employ a randomized, crossover study design.

  • Treatment Period 1:

    • Administer the investigational drug alone at the desired dose.

    • Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) to determine the full pharmacokinetic profile.

    • Collect urine samples to determine renal clearance.

  • Washout Period: A sufficient washout period (typically 5-7 half-lives of both drugs) is required between treatment periods to ensure complete elimination of the drugs from the system.

  • Treatment Period 2:

    • Administer this compound at a specified dose (e.g., 500 mg or 1g orally) prior to and/or concomitantly with the investigational drug.

    • Repeat the same blood and urine collection schedule as in Period 1.

  • Sample Analysis: Analyze plasma and urine samples for concentrations of the investigational drug and its metabolites using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., AUC, Cmax, t1/2, CL/F, CLr) for the investigational drug in the presence and absence of this compound. Statistical analysis (e.g., paired t-test or ANOVA) is then used to determine the significance of any observed differences.

Mandatory Visualizations

G cluster_kidney Kidney Proximal Tubule Cell Probenecid_Blood This compound OAT1_3 OAT1/OAT3 Probenecid_Blood->OAT1_3 Inhibits URAT1 URAT1 Probenecid_Blood->URAT1 Inhibits DrugX_Blood Co-administered Drug (Drug X) DrugX_Blood->OAT1_3 Transported Urine Urine OAT1_3->Urine Secretion Urine->URAT1 Urate Reabsorption

Caption: this compound's inhibitory action on renal transporters.

G Start Start: High PK Variability Observed Cause1 Possible Cause: Genetic Polymorphisms? Start->Cause1 Cause2 Possible Cause: Dose-Dependent Non-Linearity? Start->Cause2 Action1 Action: Genotype Subjects (e.g., OAT1/3) Cause1->Action1 Action2 Action: Ensure Precise Dosing Cause2->Action2 Action3 Action: Use Non-Linear PK Modeling Cause2->Action3 Result1 Result: Stratify Data by Genotype Action1->Result1 Result2 Result: Reduced Variability Action2->Result2 Action3->Result2

Caption: Troubleshooting workflow for high PK variability.

References

Mitigating Probenecid's interaction with other drugs in co-administration studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Probenecid in co-administration studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound interacts with other drugs?

A1: this compound primarily interacts with other drugs by competitively inhibiting Organic Anion Transporters (OATs), particularly OAT1 and OAT3, located in the proximal tubules of the kidneys.[1][2][3] Many drugs, especially weak acids, are actively secreted from the blood into the urine via these transporters. By blocking OAT1 and OAT3, this compound decreases the renal clearance of co-administered drugs that are substrates for these transporters.[1][2] This leads to an increase in their plasma concentration and a prolonged elimination half-life.[3]

Q2: Which therapeutic classes of drugs are most likely to have significant interactions with this compound?

A2: Drugs that are actively secreted by renal OATs are most susceptible to interactions with this compound. Clinically significant interactions have been observed with:

  • Antibiotics: Particularly β-lactams like penicillins and some cephalosporins.[3][4][5]

  • Antiviral agents: Such as cidofovir and acyclovir.[6][7]

  • Anticancer drugs: Most notably methotrexate.[1][2]

  • Nonsteroidal anti-inflammatory drugs (NSAIDs): Including indomethacin, naproxen, and ketoprofen.[5]

Q3: Can the interaction between this compound and another drug ever be beneficial?

A3: Yes, the interaction is sometimes exploited for therapeutic benefit. For example, this compound is intentionally co-administered with certain antibiotics, like penicillin, to increase and prolong their plasma concentrations, thereby enhancing their antibacterial effect.[3][4] This allows for lower or less frequent dosing of the antibiotic. Another key example is its use with cidofovir to reduce the antiviral drug's uptake into renal tubular cells, which mitigates its nephrotoxicity.[7][8][9]

Q4: Are there any drugs that should be avoided when a subject is on this compound?

A4: Co-administration of this compound with certain drugs should be approached with caution or avoided. For instance, the combination with methotrexate can lead to a 2-3 fold increase in methotrexate levels, significantly raising the risk of severe toxicity, and is generally avoided if possible.[1][2] Salicylates (e.g., aspirin) can antagonize the uricosuric effect of this compound and are therefore contraindicated for that purpose.[10]

Troubleshooting Guide

Issue 1: Unexpectedly high plasma concentrations and/or signs of toxicity of a co-administered drug are observed in the presence of this compound.

  • Possible Cause: Inhibition of renal clearance of the co-administered drug by this compound via OAT1 and OAT3.

  • Troubleshooting Steps:

    • Confirm OAT Substrate: Verify if the co-administered drug is a known or suspected substrate of OAT1 or OAT3.

    • Dose Reduction: Consider a dose reduction of the co-administered drug. The required reduction can be significant (e.g., 25-75%) and should be guided by therapeutic drug monitoring if available.[1][3]

    • Intensive Monitoring: Implement close monitoring of the subject for any signs of toxicity associated with the co-administered drug. This may include monitoring renal function (serum creatinine, BUN), liver function, and complete blood counts, depending on the toxicity profile of the other drug.[2][6]

    • Staggered Dosing: While less effective for this specific interaction mechanism, investigate if staggered administration offers any mitigation, although this is unlikely to be a primary solution.

Issue 2: The desired therapeutic effect of the co-administered drug is not achieved despite standard dosing with this compound.

  • Possible Cause: While less common, this compound can have complex interactions. For example, it can interact with other transporters or metabolic enzymes.

  • Troubleshooting Steps:

    • Review Literature: Conduct a thorough literature review for any known complex or paradoxical interactions between this compound and the specific drug or drug class.

    • Consider Alternative Mechanisms: Investigate if the co-administered drug's efficacy is dependent on active transport into a target tissue that might be inhibited by this compound.

    • Re-evaluate Dosing: Re-assess the dosing of both this compound and the co-administered drug.

Data on this compound Drug Interactions

The following tables summarize the impact of this compound co-administration on the pharmacokinetics of several drugs.

Table 1: Effect of this compound on the Pharmacokinetics of Co-administered Drugs

Co-administered DrugChange in Pharmacokinetic ParameterMagnitude of ChangeReference(s)
PenicillinsIncreased plasma levels2 to 4-fold[3][5]
MethotrexateIncreased plasma concentrations2 to 3-fold[1][2]
CidofovirIncreased serum concentrationsUp to 2-fold[7]
AcyclovirDecreased clearance~33%[11]
Enalapril/EnalaprilatDecreased clearance~73%[12]
BaricitinibDecreased clearance~69%[11]
Oxypurinol (Allopurinol metabolite)Decreased plasma concentrations~40-50%[11][13][14]

Table 2: Recommended Dose Adjustments for Co-administration with this compound

Co-administered DrugRecommended Dose AdjustmentMonitoring ParametersReference(s)
MethotrexateReduce dose by 25-75% if co-administration is unavoidable.Serum methotrexate levels, complete blood counts, liver and kidney function.[1][2]
PenicillinsMay need to reduce dose by 50-75% when used therapeutically.Signs of penicillin toxicity (e.g., neurological symptoms), renal function.[3]
CidofovirA specific dosing regimen of this compound is required to reduce nephrotoxicity. A 50% reduction in cidofovir dose may be considered.Serum creatinine, blood urea nitrogen, creatinine clearance, urinalysis.[6]

Experimental Protocols

Protocol 1: In Vitro OAT1/OAT3 Inhibition Assay

This protocol outlines a general procedure to determine if a test compound is an inhibitor of OAT1 or OAT3, and to assess the inhibitory potential of this compound as a positive control.

  • Objective: To evaluate the inhibitory effect of a test compound on OAT1 and OAT3 mediated transport.

  • Materials:

    • HEK293 cells stably transfected with human OAT1 or OAT3, and a mock-transfected control cell line.

    • Culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Probe substrate for OAT1/OAT3 (e.g., radiolabeled p-aminohippurate (PAH) or estrone-3-sulfate).

    • Test compound and this compound (as a positive control inhibitor).

    • Scintillation fluid and a scintillation counter.

  • Methodology:

    • Cell Seeding: Seed the OAT1, OAT3, and mock-transfected HEK293 cells into 24- or 48-well plates and culture until they form a confluent monolayer.

    • Preparation of Solutions: Prepare stock solutions of the test compound and this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds and the probe substrate in assay buffer.

    • Pre-incubation: Wash the cell monolayers with assay buffer. Pre-incubate the cells with the test compound or this compound at various concentrations for a defined period (e.g., 10-30 minutes) at 37°C.

    • Uptake Assay: Initiate the uptake reaction by adding the assay buffer containing the radiolabeled probe substrate (with or without the inhibitor). Incubate for a short, linear uptake period (e.g., 1-5 minutes) at 37°C.

    • Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold assay buffer.

    • Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH). Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Determine the IC50 value for the test compound and this compound by plotting the percentage of inhibition of substrate uptake against the inhibitor concentration.

Protocol 2: Pharmacokinetic Drug-Drug Interaction Study in Rodents

This protocol provides a general framework for an in vivo study to assess the impact of this compound on the pharmacokinetics of a co-administered drug.

  • Objective: To determine the effect of this compound co-administration on the pharmacokinetic profile of a test drug in rodents (e.g., rats).

  • Materials:

    • Male Sprague-Dawley rats (or other appropriate strain).

    • Test drug and this compound.

    • Vehicle for drug administration (e.g., saline, PEG400).

    • Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

    • Analytical method for quantifying the test drug in plasma (e.g., LC-MS/MS).

  • Methodology:

    • Animal Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.

    • Group Allocation: Randomly assign animals to two groups:

      • Group 1: Test drug + Vehicle.

      • Group 2: Test drug + this compound.

    • Dosing:

      • Administer this compound (or vehicle) to the respective groups at a pre-determined time before the test drug administration (e.g., 30-60 minutes). This compound is typically given orally.

      • Administer the test drug to all animals at a specified dose and route (e.g., oral or intravenous).

    • Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein) at multiple time points post-dose of the test drug (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

    • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

    • Bioanalysis: Analyze the plasma samples to determine the concentration of the test drug using a validated analytical method.

    • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters for the test drug in both groups, including:

      • Area under the plasma concentration-time curve (AUC).

      • Maximum plasma concentration (Cmax).

      • Time to reach maximum plasma concentration (Tmax).

      • Elimination half-life (t1/2).

      • Clearance (CL).

      • Volume of distribution (Vd).

    • Statistical Analysis: Compare the pharmacokinetic parameters between the two groups to assess the significance of any observed differences.

Visualizations

Probenecid_Mechanism_of_Action cluster_blood Bloodstream cluster_proximal_tubule Renal Proximal Tubule Cell cluster_urine Urine Drug_Blood Co-administered Drug (e.g., Penicillin, Methotrexate) OAT1_OAT3 OAT1 / OAT3 Transporter Drug_Blood->OAT1_OAT3 Active Transport Probenecid_Blood This compound Probenecid_Blood->OAT1_OAT3 Competitive Inhibition Drug_Urine Drug Excretion OAT1_OAT3->Drug_Urine Secretion DDI_Study_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Investigation In_Vitro In Vitro OAT Inhibition Assay (Is the drug an OAT substrate?) Decision1 Significant Inhibition? In_Vitro->Decision1 In_Vivo_Animal In Vivo Animal PK Study (e.g., Rodent model) Decision2 Clinically Significant PK Change? In_Vivo_Animal->Decision2 Clinical_PK_Study Clinical DDI Study (Healthy Volunteers) Dose_Adjustment Dose Adjustment & Monitoring in Target Population Clinical_PK_Study->Dose_Adjustment Decision1->In_Vivo_Animal Yes Decision2->Clinical_PK_Study Yes

References

Technical Support Center: Accounting for Probenecid's Inhibition of Multiple Transporters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the multifaceted inhibitory effects of probenecid. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of using this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

This compound is a widely used pharmacological agent known to inhibit multiple transport proteins. Its primary targets are members of the Organic Anion Transporter (OAT) family, particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), which are crucial for the renal secretion of organic anions.[1][2][3][4] Additionally, it potently inhibits URAT1 (SLC22A12), a urate transporter involved in the reabsorption of uric acid in the kidneys.[1][5][6] this compound is also a recognized inhibitor of several Multidrug Resistance-Associated Proteins (MRPs), which are part of the ATP-binding cassette (ABC) transporter superfamily.[7][8]

Q2: Does this compound inhibit other transporter families?

Yes, beyond OATs, URAT1, and MRPs, this compound has been shown to inhibit other transporters, although sometimes with lower potency. It can inhibit Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3.[9] Furthermore, this compound also acts as a blocker of pannexin-1 channels, which are involved in ATP release.[7][8][10]

Q3: How does this compound's inhibition of multiple transporters affect its overall biological effect?

This compound's broad specificity is the reason for its diverse physiological effects. By inhibiting OAT1 and OAT3, it can reduce the renal clearance of various drugs, such as penicillin and certain antiviral agents, thereby increasing their plasma concentrations and prolonging their therapeutic effect.[2][4] Its inhibition of URAT1 promotes the excretion of uric acid, which is the basis for its use in treating gout.[1][4][5] The inhibition of MRPs can lead to the reversal of multidrug resistance in cancer cells by preventing the efflux of chemotherapeutic agents.[8][11]

Q4: What is the clinical significance of this compound's multi-transporter inhibition?

Clinically, the inhibition of multiple transporters by this compound is both a therapeutic mechanism and a source of potential drug-drug interactions (DDIs).[12] Its primary use in gout relies on URAT1 inhibition.[1][4] The co-administration of this compound with certain antibiotics to increase their efficacy is a direct consequence of OAT inhibition.[4] However, this broad-spectrum inhibition also means that this compound can alter the pharmacokinetics of a wide range of drugs and endogenous compounds, necessitating careful consideration in clinical practice.[1][13]

Troubleshooting Guide

Issue 1: Unexpectedly high intracellular accumulation of a fluorescent dye in the presence of this compound.

  • Possible Cause: this compound is a known inhibitor of MRPs (a type of ABC transporter), which are often responsible for the efflux of fluorescent dyes from cells. By blocking these efflux pumps, this compound leads to the retention and accumulation of the dye inside the cell.

  • Troubleshooting Steps:

    • Confirm MRP expression: Verify that your cell line expresses MRPs that are known to transport the specific dye you are using.

    • Use a positive control: Include a known substrate of the MRP transporter to confirm that the transporter is active in your experimental setup.

    • Consider alternative inhibitors: If the goal is to specifically study a different transporter (e.g., an OAT), consider using a more selective inhibitor if available, or use multiple inhibitors to dissect the contribution of each transporter.

Issue 2: Inconsistent results in drug uptake assays with this compound.

  • Possible Cause: The non-specific nature of this compound can lead to complex interactions. This compound can inhibit both uptake (OATs, OATPs) and efflux (MRPs) transporters.[8][14] The net effect on the intracellular concentration of a co-administered drug will depend on the relative contribution of these transporters to the drug's disposition and the potency of this compound's inhibition of each.

  • Troubleshooting Steps:

    • Characterize the transporters involved: Use cell lines individually overexpressing the suspected uptake and efflux transporters for your drug of interest to study the effect of this compound on each transporter in isolation.

    • Concentration-response curves: Perform concentration-response experiments for this compound to determine the IC50 for each relevant transporter. This can help in selecting a concentration that may be more selective for one transporter over another.

    • Time-course experiments: The temporal dynamics of uptake and efflux can be complex. Conduct time-course experiments to understand how the net accumulation of your drug changes over time in the presence of this compound.

Issue 3: this compound does not potentiate the effect of my drug in vivo as expected from in vitro data.

  • Possible Cause: Discrepancies between in vitro and in vivo results can arise from several factors, including:

    • Pharmacokinetics of this compound: The concentration of this compound reaching the target tissue in vivo may not be sufficient to inhibit the relevant transporters to the same extent as in the in vitro assay.

    • Metabolism: this compound or the drug of interest may be metabolized in vivo, altering their interaction with transporters.

    • Compensation by other transporters: In a whole-organism context, other transporters not present in the in vitro system may compensate for the inhibited pathway.

  • Troubleshooting Steps:

    • Measure this compound concentrations: If possible, measure the plasma and tissue concentrations of this compound in your animal model to correlate with the observed effects.

    • In vitro-in vivo extrapolation (IVIVE): Use pharmacokinetic modeling to predict the in vivo effects based on in vitro data and the known pharmacokinetic properties of this compound and your drug.

    • Use of knockout models: If available, using knockout animal models for specific transporters can help to definitively identify the transporters responsible for the in vivo disposition of your drug and the effects of this compound.

Quantitative Data Summary

Table 1: IC50 Values of this compound for Various Transporters

Transporter FamilyTransporterSubstrate/SystemIC50 Value (µM)Reference
OAT hOAT16-carboxyfluorescein~12.3[15]
rOAT16-carboxyfluorescein~15.3[15]
hOAT36-carboxyfluoresceinVaries[16]
OATP hOATP1B1Coproporphyrin I167 ± 42.0[9]
hOATP1B3Coproporphyrin I76.0 ± 17.2[9]
ABC MRP1Daunorubicin/VincristineConcentration-dependent reversal[11]
BCRP/ABCG2MitoxantroneIneffective inhibitor at concentrations used[17]
Other Pannexin 1Channel activity~150[7][10]

Note: IC50 values can vary depending on the experimental system and substrate used.

Experimental Protocols & Workflows

Protocol 1: In Vitro Inhibition Assay Using Transporter-Overexpressing Cells

This protocol describes a general method for assessing the inhibitory effect of this compound on a specific transporter (e.g., OAT1) using a stable cell line overexpressing the transporter.

Materials:

  • HEK293 cells stably transfected with the transporter of interest (e.g., HEK-OAT1).[14]

  • HEK293 cells transfected with an empty vector (control).[14]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Radiolabeled or fluorescent substrate of the transporter.

  • This compound stock solution (e.g., in DMSO).

  • Scintillation fluid and counter (for radiolabeled substrates) or fluorescence plate reader.

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Protein quantification assay kit (e.g., BCA assay).

Procedure:

  • Cell Seeding: Seed the transporter-overexpressing cells and control cells in a 24-well or 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Pre-incubation: On the day of the experiment, wash the cells twice with warm uptake buffer. Pre-incubate the cells with various concentrations of this compound (or vehicle control) in uptake buffer for a defined period (e.g., 10-30 minutes) at 37°C.

  • Uptake Initiation: Initiate the uptake by adding the radiolabeled or fluorescent substrate to the wells. The final concentration of the substrate should be close to its Km value for the transporter, if known.

  • Uptake Termination: After a short, linear uptake period (e.g., 1-5 minutes), terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Measurement: Lyse the cells with lysis buffer. For radiolabeled substrates, add the lysate to scintillation fluid and measure radioactivity. For fluorescent substrates, measure the fluorescence of the lysate.

  • Protein Quantification: Determine the protein concentration in each well to normalize the uptake data.

  • Data Analysis:

    • Subtract the uptake in control cells from the uptake in transporter-overexpressing cells to determine the transporter-specific uptake.

    • Plot the transporter-specific uptake as a percentage of the vehicle control against the concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

experimental_workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis seed_cells Seed Transporter-Expressing and Control Cells culture Culture to Confluency seed_cells->culture wash_cells Wash Cells with Uptake Buffer culture->wash_cells pre_incubate Pre-incubate with this compound wash_cells->pre_incubate initiate_uptake Add Labeled Substrate pre_incubate->initiate_uptake terminate_uptake Terminate and Wash initiate_uptake->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells measure_signal Measure Radioactivity/ Fluorescence lyse_cells->measure_signal normalize_protein Normalize to Protein Content measure_signal->normalize_protein calculate_ic50 Calculate IC50 normalize_protein->calculate_ic50

Fig 1. Workflow for in vitro transporter inhibition assay.
Logical Diagram: Interpreting this compound's Net Effect

The following diagram illustrates the decision-making process for interpreting the net effect of this compound when a drug is a substrate for both uptake and efflux transporters.

logical_relationship cluster_inhibition This compound's Dual Inhibition start Drug X is a substrate for both uptake (e.g., OAT1) and efflux (e.g., MRP1) transporters probenecid_added This compound is co-administered start->probenecid_added inhibit_uptake Inhibits OAT1 probenecid_added->inhibit_uptake inhibit_efflux Inhibits MRP1 probenecid_added->inhibit_efflux effect_uptake Decreased intracellular concentration inhibit_uptake->effect_uptake effect_efflux Increased intracellular concentration inhibit_efflux->effect_efflux net_effect Net effect on intracellular concentration depends on: - Relative transporter expression - Relative affinities for Drug X - Relative potency of this compound inhibition effect_uptake->net_effect effect_efflux->net_effect

Fig 2. Logic for this compound's net effect on a dual-substrate drug.
Signaling Pathway Context: this compound in Multidrug Resistance

This diagram illustrates the mechanism by which this compound can reverse multidrug resistance in cancer cells by inhibiting MRP transporters.

signaling_pathway Mechanism of this compound in Reversing Multidrug Resistance cluster_cell Cancer Cell chemo Chemotherapeutic Drug intracellular_chemo Intracellular Drug Level chemo->intracellular_chemo Influx mrp MRP Transporter mrp->chemo Efflux This compound This compound This compound->mrp Inhibition apoptosis Apoptosis/ Cell Death intracellular_chemo->mrp Binding intracellular_chemo->apoptosis Therapeutic Effect

Fig 3. this compound's role in MRP-mediated multidrug resistance.

References

Troubleshooting unexpected results in Probenecid-treated cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing probenecid in cell-based experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address unexpected results and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during experiments with this compound-treated cells.

1. Why am I observing increased resistance to my drug of interest after this compound treatment, when it's supposed to be a chemosensitizer?

This paradoxical effect can occur due to the complex interactions of this compound with multidrug resistance proteins (MRPs). While this compound can inhibit some MRPs, leading to increased intracellular accumulation of chemotherapeutic agents, it has also been shown to increase the expression of certain MRPs in a time- and dose-dependent manner.[1] This can ultimately result in a higher drug efflux capacity and increased resistance.

Troubleshooting Steps:

  • Optimize this compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period of this compound that maximizes chemosensitization without inducing MRP upregulation.

  • Verify MRP Expression: Use Western blotting or qRT-PCR to assess the expression levels of relevant MRPs (e.g., MRP1, MRP2, ABCG2) in your cells before and after this compound treatment.[1][2]

  • Consider Cell Line Specificity: The chemosensitizing effects of this compound can vary between different cell lines.[1][3] It is crucial to validate its effect in your specific cell model.

2. I'm seeing unexpected changes in cell signaling pathways that are seemingly unrelated to organic anion transport. What could be the cause?

This compound has several "off-target" effects that can influence various cellular processes. These include:

  • Activation of TRPV2 Channels: this compound can act as an agonist for the TRPV2 channel, leading to an influx of calcium ions (Ca2+) and subsequent activation of calcium-dependent signaling pathways.[4][5][6]

  • Inhibition of Pannexin-1 Hemichannels: this compound is a known blocker of pannexin-1 hemichannels, which are involved in ATP release and intercellular communication.[4][7] This can impact inflammatory responses and other ATP-mediated signaling.

  • Alterations in Cellular Metabolism: At higher concentrations, this compound can interfere with cellular oxidative metabolism, potentially leading to a decrease in cellular ATP levels.[8]

  • MAPK Signaling Pathway Inhibition: Recent studies have shown that this compound can inhibit the MAPK signaling pathway, which is crucial for viral replication and inflammation.[9]

Troubleshooting Steps:

  • Review the Literature for Off-Target Effects: Familiarize yourself with the known non-canonical targets of this compound to anticipate potential confounding effects.

  • Use Specific Inhibitors/Activators: To confirm if an unexpected phenotype is due to an off-target effect, use more specific inhibitors or activators for the suspected pathway (e.g., a specific TRPV2 antagonist).

  • Monitor Intracellular Calcium: Utilize calcium-sensitive fluorescent dyes to measure intracellular calcium levels and determine if they are altered by this compound treatment in your cell line.[5][10][11]

3. My cells are showing signs of cytotoxicity or reduced viability after this compound treatment. How can I mitigate this?

While generally considered to have low toxicity at therapeutic concentrations, this compound can induce cytotoxicity at higher doses.[2][12] The concentration at which toxicity occurs can be cell-type dependent.

Troubleshooting Steps:

  • Perform a Cytotoxicity Assay: Determine the maximum non-toxic concentration of this compound for your specific cell line using a standard viability assay such as MTT or Alamar Blue.[1][2][9]

  • Optimize Concentration: Use the lowest effective concentration of this compound that achieves the desired inhibitory effect on your target transporters.

  • Check Solvent Toxicity: Ensure that the solvent used to dissolve this compound (e.g., NaOH, DMSO) is not contributing to the observed cytotoxicity at the final concentration used in your experiments.[13][14]

4. I am having trouble dissolving this compound and getting a clear solution for my experiments.

This compound is practically insoluble in water and can be challenging to dissolve.[15]

Troubleshooting Steps:

  • Use an Alkaline Solution: this compound is soluble in dilute alkali.[15] A common method is to first dissolve it in a small volume of 1 M NaOH and then dilute it with your desired buffer (e.g., PBS or HHBS) to the final working concentration.[13][14]

  • Adjust pH Carefully: After dissolving in NaOH, the pH of the stock solution will be high. Carefully adjust the pH of your final working solution to a physiological range (typically pH 7.2-7.4) using HCl. Titrate slowly, as the solution may become cloudy or aggregated if the pH drops too low.[13]

  • Use a Shaker: Continuously mix the solution while preparing it to ensure complete dissolution.[13]

  • Consider Water-Soluble Formulations: Commercially available water-soluble salts of this compound can be a more convenient alternative.

Data Presentation

Table 1: Reported Effects of this compound on Drug Resistance in Cancer Cell Lines

Cell LineDrugThis compound ConcentrationObserved Effect on Drug ResistanceReference
HL60/AR (MRP-overexpressing)Daunorubicin, Vincristine0.01-10 mMReversal of resistance[3]
H69/AR (MRP-overexpressing)Daunorubicin, Vincristine0.01-10 mMReversal of resistance[3]
HL60/Tax (P-gp-overexpressing)Daunorubicin, VincristineNot specifiedNo reversal of resistance[3]
P388/ADR (P-gp-overexpressing)Daunorubicin, VincristineNot specifiedNo reversal of resistance[3]
AML-2/DX100 (MRP-overexpressing)DoxorubicinNot specifiedChemosensitizing effect[1]
22Rv1 (prostate cancer)Cisplatin, Doxorubicin100 or 300 µMIncreased sensitivity[2]
22Rv1 (prostate cancer)Cisplatin, Doxorubicin500 µMNo increased sensitivity[2]

Table 2: IC50 Values of this compound for Viral Replication Inhibition

VirusCell LineThis compound IC50 (µM)Reference
Influenza A/WSN/33A5495.0 x 10⁻⁵ to 5.0 x 10⁻⁴[16]
Edmonston Measles VirusVeroE61.32 (therapeutic)[9]
Edmonston Measles VirusVero-SLAM8.66 (therapeutic)[9]

Experimental Protocols

Protocol 1: Determining the Maximum Non-Cytotoxic Concentration of this compound

This protocol outlines the use of an MTT assay to determine the highest concentration of this compound that does not significantly affect cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Solvent for this compound (e.g., 1 M NaOH, DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate overnight.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent. Then, prepare a series of serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The highest concentration that does not cause a significant decrease in viability is the maximum non-cytotoxic concentration.

Protocol 2: Assessing Changes in Intracellular Calcium using Fluo-4 AM

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound treatment using the fluorescent indicator Fluo-4 AM.

Materials:

  • Your cell line of interest, plated on a suitable imaging dish or 96-well plate

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluo-4 AM

  • Pluronic F-127 (optional, to aid dye loading)

  • This compound stock solution

  • Fluorescence microscope or plate reader capable of kinetic reads

Procedure:

  • Dye Loading Solution Preparation: Prepare a loading solution containing Fluo-4 AM in HBSS. The final concentration of Fluo-4 AM is typically 1-5 µM. If using, add Pluronic F-127 to the same final concentration as the dye.

  • Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the dye loading solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye.

  • This compound Addition and Imaging: Add HBSS containing the desired concentration of this compound to the cells. Immediately begin acquiring fluorescence images or readings over time to capture the change in intracellular calcium.

  • Data Analysis: Quantify the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

Mandatory Visualizations

Probenecid_Primary_Targets This compound This compound OATs Organic Anion Transporters (OATs) (e.g., OAT1, OAT3) This compound->OATs Inhibits MRPs Multidrug Resistance Proteins (MRPs) (e.g., MRP1, MRP2) This compound->MRPs Inhibits URAT1 Urate Transporter 1 (URAT1) This compound->URAT1 Inhibits BCRP Breast Cancer Resistance Protein (BCRP) This compound->BCRP Substrate for

Caption: Primary membrane transporter targets of this compound.

Probenecid_Off_Target_Effects cluster_pathways Off-Target Cellular Effects This compound This compound TRPV2 TRPV2 Channel This compound->TRPV2 Activates Panx1 Pannexin-1 Hemichannel This compound->Panx1 Inhibits Metabolism Cellular Oxidative Metabolism This compound->Metabolism Inhibits MAPK MAPK Signaling Pathway This compound->MAPK Inhibits Ca_influx Increased Intracellular Ca2+ TRPV2->Ca_influx Leads to TRPV2->Ca_influx ATP_release ATP Release Panx1->ATP_release Reduces Panx1->ATP_release ATP_levels Cellular ATP Metabolism->ATP_levels Reduces Metabolism->ATP_levels

Caption: Key off-target effects of this compound on cellular pathways.

References

Technical Support Center: Optimizing Probenecid Delivery for In Vivo Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of probenececid in in vivo neuroinflammation studies. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the design and execution of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the in vivo administration of probenecid in a question-and-answer format.

Q1: I'm having trouble dissolving this compound for in vivo injection. What is the recommended procedure?

A1: this compound is poorly soluble in water, which is a common challenge.[1] A standard method involves dissolving it in a basic solution and then neutralizing it to a physiological pH. Here is a recommended protocol:

  • Prepare a solution of 1 M NaOH.

  • Dissolve the desired amount of this compound powder in the 1 M NaOH solution. This compound is soluble in 1 M NaOH at concentrations up to 50 mg/ml, resulting in a clear, colorless solution.

  • Once fully dissolved, slowly add 0.2 M HCl to titrate the solution to a physiological pH of 7.4. It is critical to add the HCl dropwise while continuously monitoring the pH, as this compound may precipitate out of the solution if the pH drops too quickly or becomes too acidic.

  • Bring the solution to the final desired volume with sterile saline or phosphate-buffered saline (PBS).

  • It is recommended to use the freshly prepared solution for injections. Aqueous solutions of this compound are not recommended to be stored for more than one day.[2]

Q2: My this compound solution precipitates after preparation or during storage. How can I prevent this?

A2: Precipitation is a common issue due to this compound's low solubility at neutral pH. To prevent this:

  • Ensure complete dissolution in NaOH: Before adding any acid for neutralization, make sure the this compound is fully dissolved in the sodium hydroxide solution.

  • Slow titration: Add the HCl very slowly while stirring or vortexing the solution to avoid localized areas of low pH that can cause precipitation.

  • Final pH: Ensure the final pH is at or slightly above 7.4.

  • Fresh Preparation: Prepare the solution fresh for each experiment. Storing the aqueous solution, even at 4°C, can lead to precipitation.[2]

  • Alternative Solvents: For some applications, this compound can be dissolved in organic solvents like DMSO or ethanol.[1][2] However, for in vivo use, the final concentration of the organic solvent must be low enough to not cause toxicity. A common approach is to dissolve this compound in DMSO at a high concentration and then dilute it with a suitable aqueous buffer like PBS.[2] Be aware that the solubility in a DMSO:PBS (1:5) solution is approximately 0.15 mg/ml.[2]

Q3: I am observing signs of distress or toxicity in my animals after intraperitoneal (IP) injection. What could be the cause and how can I mitigate it?

A3: Distress after IP injection can be due to several factors:

  • Irritation from the solution: A non-physiological pH or the use of co-solvents like DMSO can cause irritation to the peritoneal lining. Ensure your final injection solution is at a physiological pH and that the concentration of any organic solvent is minimized.

  • Improper injection technique: Incorrect needle placement can lead to injection into the gut, bladder, or other abdominal organs, causing pain and distress.[3][4] It is crucial to use proper restraint and injection technique, typically in the lower quadrant of the abdomen, to avoid vital organs.

  • Volume of injection: Injecting too large a volume can cause discomfort. The maximum recommended volume for an IP injection in a mouse is typically 10 ml/kg.[3]

  • This compound-specific effects: While generally well-tolerated at therapeutic doses, high concentrations of this compound could have off-target effects. If you suspect toxicity, consider reducing the dose or using a different administration route.

Q4: I am seeing inconsistent results between my experiments. What are the potential sources of variability?

A4: Inconsistent results in in vivo studies can arise from several factors:

  • Drug preparation: Inconsistent preparation of the this compound solution, leading to variations in the actual administered dose, can be a major source of variability. Prepare the solution carefully and consistently for each experiment.

  • Administration accuracy: Inaccurate dosing due to misinjection (e.g., subcutaneous instead of intraperitoneal) can lead to variable drug exposure.[5] Ensure proper training in the chosen administration technique.

  • Animal variability: Factors such as age, sex, and strain of the animals can influence the response to this compound and the neuroinflammatory insult. Standardize these variables as much as possible.

  • Timing of administration: The timing of this compound administration relative to the induction of neuroinflammation can be critical. Some studies have shown that pre-treatment is more effective than post-treatment.[6]

  • Severity of the neuroinflammatory model: The intensity of the inflammatory stimulus (e.g., dose of LPS) can vary, leading to different levels of neuroinflammation and potentially altering the efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in reducing neuroinflammation?

A1: this compound's primary mechanism for reducing neuroinflammation is believed to be through the blockade of pannexin-1 (Panx1) hemichannels.[1][7] By inhibiting Panx1, this compound prevents the release of ATP from cells, which in turn reduces the activation of the P2X7 receptor and the subsequent assembly and activation of the NLRP3 and AIM2 inflammasomes.[8][9][10] This leads to a decrease in the production and release of pro-inflammatory cytokines like IL-1β and IL-18.[10]

Q2: What are the other known targets of this compound that could influence neuroinflammation studies?

A2: Besides pannexin-1, this compound is also a well-known inhibitor of organic anion transporters (OATs).[11] This can affect the pharmacokinetics of other drugs and endogenous molecules in the brain.[11] this compound can also activate Transient Receptor Potential Vanilloid 2 (TRPV2) channels, which may play a role in calcium signaling and microglial function.[11]

Q3: What are the typical dosages of this compound used in rodent models of neuroinflammation?

A3: Dosages can vary significantly depending on the animal model, the route of administration, and the desired effect. Dosages ranging from 1 mg/kg to 250 mg/kg have been reported in the literature.[12] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental setup.

Q4: Can this compound cross the blood-brain barrier (BBB)?

A4: Yes, this compound is lipid-soluble and can diffuse across the blood-brain barrier.[11] However, it is also actively transported out of the brain, which can affect its concentration in the central nervous system.[11]

Q5: Are there any known drug interactions I should be aware of when using this compound?

A5: Yes, as an inhibitor of organic anion transporters, this compound can increase the plasma concentrations of numerous drugs that are substrates for these transporters, including certain antibiotics, antivirals, and nonsteroidal anti-inflammatory drugs (NSAIDs).[11] It is important to consider potential interactions if co-administering other compounds.

Quantitative Data

The following tables summarize quantitative data on this compound administration and efficacy in various in vivo neuroinflammation models.

Table 1: this compound Dosage and Administration in Rodent Neuroinflammation Models

Animal ModelSpeciesRoute of AdministrationDosageReference
Experimental Autoimmune Encephalomyelitis (EAE)MouseIntraperitoneal250 mg/kg, daily[12]
Spinal Cord Injury (SCI)RatSubcutaneous1, 10, 100 mg/kg; 15 min and 12h post-injury[6]
Subarachnoid Hemorrhage (SAH)RatIntraperitoneal1 mg/kg; before and 2h post-injury[10]
Lipopolysaccharide (LPS)-induced NeuroinflammationMouseIntraperitoneal50 mg/kg[13]
Cerebral Ischemia/ReperfusionMouseIntraperitoneal1 mg/kg[6]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueConditionsReference
Half-life2 to 12 hoursDose-dependent[11]
Plasma Protein Binding85-95% (to albumin)[11]
Vm (Maximal elimination rate)187.2 ± 8.3 µ g/min i.v. bolus (50, 75, 100 mg/kg)[14]
Km,u (Unbound Michaelis-Menten constant)37.1 ± 1.3 µg/mli.v. bolus (50, 75, 100 mg/kg)[14]
Vc (Volume of central compartment)56.5 ± 4.3 mli.v. bolus (50, 75, 100 mg/kg)[14]
Brain/free plasma concentration ratio of E-Δ2-VPA3.5- to 5.2-fold increase with this compoundCo-administration in rabbits[15]

Experimental Protocols

Below are detailed methodologies for key in vivo neuroinflammation experiments involving this compound.

Protocol 1: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

Objective: To induce a systemic inflammatory response leading to neuroinflammation and to assess the therapeutic effect of this compound.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • 1 M NaOH and 0.2 M HCl for this compound preparation

  • Appropriate syringes and needles (e.g., 27-gauge)

  • C57BL/6 mice (age and sex-matched)

Procedure:

  • This compound Preparation:

    • Prepare a fresh solution of this compound for injection as described in the Troubleshooting Guide (Q1). A common dose to start with is 50 mg/kg.[13] The final volume for intraperitoneal injection should be around 100-200 µl per mouse.

  • Animal Groups:

    • Group 1: Vehicle control (receives the same vehicle as the this compound solution).

    • Group 2: LPS only (receives vehicle and LPS).

    • Group 3: this compound + LPS (receives this compound and LPS).

    • Group 4: this compound only (receives this compound and saline instead of LPS).

  • Administration:

    • Administer this compound (or vehicle) via intraperitoneal (IP) injection. The timing of administration can be varied (e.g., 30 minutes before LPS).

    • Prepare LPS solution in sterile saline. A typical dose to induce neuroinflammation is 1-5 mg/kg.

    • Administer LPS (or saline for control groups) via IP injection.

  • Post-Injection Monitoring and Tissue Collection:

    • Monitor animals for signs of sickness (e.g., lethargy, piloerection).

    • At a predetermined time point (e.g., 6, 24, or 48 hours post-LPS injection), euthanize the animals.

    • Collect brain tissue for analysis (e.g., hippocampus, cortex). Tissues can be flash-frozen for molecular analysis or fixed for immunohistochemistry.

  • Outcome Measures:

    • Cytokine analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in brain homogenates using ELISA or qPCR.

    • Glial activation: Assess microglial and astrocyte activation using immunohistochemistry for markers like Iba1 and GFAP.

    • Inflammasome activation: Analyze the expression of inflammasome components (e.g., NLRP3, ASC, cleaved caspase-1) by Western blot.

Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

Objective: To induce a model of multiple sclerosis and evaluate the therapeutic potential of this compound in arresting disease progression.

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • This compound

  • Sterile PBS and saline

  • Materials for this compound preparation

  • Female C57BL/6 mice, 8-12 weeks old

Procedure:

  • EAE Induction (Day 0):

    • Prepare an emulsion of MOG35-55 in CFA.

    • Anesthetize the mice and administer a subcutaneous injection of the MOG/CFA emulsion at two sites on the flank.[16]

    • Administer pertussis toxin (typically 100-200 ng) via IP injection on day 0 and day 2.[16]

  • Clinical Scoring:

    • Starting from day 7 post-immunization, monitor the mice daily for clinical signs of EAE and score them on a scale of 0-5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

  • This compound Treatment:

    • Prepare this compound solution as previously described. A therapeutic dose of 250 mg/kg has been shown to be effective.[12]

    • Begin daily IP injections of this compound or vehicle when mice reach a predetermined clinical score (e.g., score of 2).

  • Monitoring and Endpoint:

    • Continue daily clinical scoring and body weight measurement.

    • At the end of the study (e.g., 20-30 days post-treatment initiation), euthanize the animals.

    • Collect spinal cords and brains for histological analysis (e.g., Luxol fast blue staining for demyelination, H&E staining for immune cell infiltration) and immunohistochemistry (e.g., for T-cells, microglia).

Protocol 3: Subarachnoid Hemorrhage (SAH) in Rats

Objective: To model early brain injury after SAH and assess the neuroprotective effects of this compound.

Procedure:

  • SAH Induction (Endovascular Perforation Model):

    • Anesthetize the rat.

    • Perform a surgical procedure to expose the carotid artery.

    • Introduce a filament through the external carotid artery and advance it to the internal carotid artery to perforate a vessel at the circle of Willis, inducing SAH.[17]

  • This compound Administration:

    • Prepare this compound solution. A dose of 1 mg/kg has been used in this model.[10]

    • Administer this compound via IP injection at a specific time point relative to SAH induction (e.g., before and 2 hours after SAH).[10]

  • Neurological Assessment:

    • At 24 or 48 hours post-SAH, assess neurological function using a standardized scoring system.

  • Tissue Analysis:

    • Euthanize the animals and collect brain tissue.

    • Measure brain water content to assess edema.

    • Perform histological and molecular analyses to evaluate neuronal death, inflammation, and the expression of inflammasome components.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to this compound's action in neuroinflammation.

Probenecid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP_ext ATP P2X7R P2X7 Receptor ATP_ext->P2X7R Activates Panx1 Pannexin-1 Panx1->ATP_ext ATP Release NLRP_Inflammasome NLRP/AIM2 Inflammasome P2X7R->NLRP_Inflammasome Activates This compound This compound This compound->Panx1 Inhibits Caspase1 Caspase-1 (active) NLRP_Inflammasome->Caspase1 Activates IL1B IL-1β (active) Caspase1->IL1B Cleaves Pro_IL1B pro-IL-1β Inflammation Neuroinflammation IL1B->Inflammation

Caption: this compound's mechanism of action in reducing neuroinflammation.

Experimental_Workflow Start Start: Animal Model Selection (e.g., LPS, EAE, SAH) Probenecid_Prep This compound Formulation (Solubilization & pH adjustment) Start->Probenecid_Prep Grouping Animal Grouping (Vehicle, Disease, Treatment) Probenecid_Prep->Grouping Administration Drug Administration (Route, Dose, Timing) Grouping->Administration Induction Induction of Neuroinflammation Administration->Induction Monitoring Monitoring (Clinical Scores, Behavior) Induction->Monitoring Endpoint Endpoint: Tissue Collection Monitoring->Endpoint Analysis Data Analysis (Histology, Molecular Biology) Endpoint->Analysis Results Results & Interpretation Analysis->Results

Caption: General experimental workflow for in vivo this compound studies.

Troubleshooting_Logic Problem Encountered a Problem Solubility Solubility Issues? Problem->Solubility Inconsistency Inconsistent Results? Problem->Inconsistency Toxicity Animal Toxicity? Problem->Toxicity Sol_Prep Review Preparation Protocol: - pH adjustment - Fresh solution Solubility->Sol_Prep Yes Incon_Vars Standardize Variables: - Drug prep - Dosing accuracy - Animal characteristics Inconsistency->Incon_Vars Yes Tox_Check Check Solution & Dose: - pH of injectate - Co-solvent concentration - Reduce dose Toxicity->Tox_Check Yes

Caption: A logical guide for troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Guide to Probenecid and Other Organic Anion Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuances of Organic Anion Transporter (OAT) inhibitors is critical. Probenecid, a foundational drug in this class, is widely recognized for its role in treating hyperuricemia and its use as a tool to modulate the pharmacokinetics of other drugs. This guide provides an objective comparison between this compound and other notable OAT inhibitors, focusing on quantitative performance data, selectivity, and the experimental methods used for their characterization.

Mechanism of Action: Renal Urate and Organic Anion Transport

The kidneys play a crucial role in regulating the levels of uric acid and other organic anions in the body. This process involves a series of transporters located on the apical (urine-facing) and basolateral (blood-facing) membranes of renal proximal tubule cells. Urate Transporter 1 (URAT1) and Organic Anion Transporter 4 (OAT4) on the apical membrane are primarily responsible for reabsorbing uric acid from the tubular fluid back into the cells. On the basolateral membrane, OAT1 and OAT3 mediate the secretion of organic anions, including uric acid, from the blood into the tubular cells.

Uricosuric drugs like this compound exert their effect by inhibiting these transporters, primarily URAT1, which blocks the reabsorption of uric acid and thereby increases its excretion in the urine.[1][2][3] This action effectively lowers serum uric acid levels. However, the lack of specificity of some inhibitors can lead to significant drug-drug interactions.

G cluster_0 Renal Proximal Tubule Cell cluster_1 Tubular Lumen (Urine) cluster_2 Peritubular Capillary (Blood) URAT1 {URAT1 | OAT4} OAT1_3 {OAT1 | OAT3} GLUT9 GLUT9 URAT1->GLUT9 Efflux Urate_Lumen Uric Acid OAT1_3->Urate_Lumen Urate_Blood Uric Acid GLUT9->Urate_Blood Urate_Lumen->URAT1 Reabsorption OA_Blood Organic Anions (e.g., Penicillin) OA_Blood->OAT1_3 Secretion This compound This compound This compound->URAT1 Inhibits This compound->OAT1_3 Inhibits Benzbromarone Benzbromarone Benzbromarone->URAT1 Inhibits Lesinurad Lesinurad Lesinurad->URAT1 Inhibits

Caption: Renal urate transport and inhibitor sites of action.

Comparative Performance: Inhibitory Potency

The efficacy of OAT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the transporter's activity. A lower IC50 value indicates greater potency. The table below summarizes published IC50 values for this compound, Benzbromarone, and Lesinurad against key organic anion transporters.

TransporterThis compound (µM)Benzbromarone (µM)Lesinurad (µM)
URAT1 13.23[4] - 165[5]0.037[5] - 0.44[6]0.19[5] - 3.53[4]
OAT1 4.3 - 12.5[7]-Not inhibited at clinical concentrations[4][8]
OAT3 2.8[9] - 9.0[7]-Not inhibited at clinical concentrations[4][8]
OAT4 15.54[4] - 68.0[7]3.19[4]2.03[4]

Note: IC50 values can vary between studies due to different experimental conditions.

Key Observations:

  • Benzbromarone is the most potent inhibitor of URAT1, with IC50 values consistently in the sub-micromolar range.[4][5][6]

  • This compound demonstrates broad, but relatively lower, potency against multiple transporters, including URAT1, OAT1, and OAT3.[4][7][9] This lack of selectivity is the basis for its significant drug-drug interactions, such as increasing the plasma concentration of antibiotics like penicillin.[1][10]

  • Lesinurad shows potent inhibition of URAT1 and OAT4.[4] Crucially, it does not significantly inhibit OAT1 or OAT3 at clinically relevant concentrations, offering a more selective profile compared to this compound.[4][8]

Clinical and Safety Profiles

The differences in potency and selectivity translate to distinct clinical and safety considerations:

  • This compound : Its broad inhibitory action on OAT1 and OAT3 is utilized to intentionally prolong the therapeutic effect of certain drugs.[1][3] However, this also creates a higher risk of unintended and adverse drug-drug interactions.[11]

  • Benzbromarone : While highly effective at lowering serum uric acid, its use has been limited in many countries due to concerns about potential hepatotoxicity.[12][13]

  • Lesinurad : Developed as a selective urate reabsorption inhibitor (SURI), it was designed to target URAT1 with less impact on other transporters, thereby reducing the likelihood of drug-drug interactions seen with this compound.[8] However, Lesinurad was withdrawn from the market for business reasons, not due to efficacy or safety concerns.[14]

Experimental Protocol: In Vitro Transporter Inhibition Assay

The quantitative data presented above are typically generated using in vitro transport assays. These experiments are fundamental to characterizing the interaction between a compound and a specific transporter.

Objective: To determine the IC50 value of a test compound (e.g., this compound) against a specific transporter (e.g., URAT1).

Methodology:

  • Cell Line Preparation: Human Embryonic Kidney (HEK-293) or Madin-Darby Canine Kidney (MDCK) cells are stably transfected to overexpress the human transporter of interest (e.g., hURAT1).[4][15] A control cell line (parental or mock-transfected) is also prepared. Cells are cultured to confluence in 96-well plates.

  • Assay Buffer Preparation: A buffered salt solution (e.g., Hank's Balanced Salt Solution - HBSS) is prepared.

  • Inhibitor and Substrate Preparation: The test inhibitor is serially diluted to a range of concentrations. A radiolabeled or fluorescent probe substrate for the transporter (e.g., [14C]-urate for URAT1 or 6-carboxyfluorescein for OAT1/3) is prepared at a fixed concentration.[4][10]

  • Inhibition Assay:

    • The cell monolayers are washed with the assay buffer.

    • Cells are pre-incubated with various concentrations of the test inhibitor or vehicle control for a defined period (e.g., 10-30 minutes).

    • The assay is initiated by adding the probe substrate to the wells.

    • Uptake is allowed to proceed for a short, linear time frame (e.g., 2-5 minutes) at 37°C.[4]

  • Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold assay buffer. The cells are then lysed to release the intracellular contents.

  • Quantification: The amount of substrate taken up by the cells is quantified using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

  • Data Analysis:

    • Transporter-specific uptake is calculated by subtracting the uptake in control cells from the uptake in transporter-expressing cells.

    • The percentage of inhibition at each concentration of the test compound is determined relative to the vehicle control.

    • The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[16]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture Transfected & Control Cells p2 Prepare Serial Dilutions of Inhibitor p3 Prepare Probe Substrate Solution a1 Pre-incubate Cells with Inhibitor p3->a1 a2 Initiate Uptake with Probe Substrate a1->a2 a3 Terminate Uptake (Wash with Cold Buffer) a2->a3 a4 Lyse Cells a3->a4 d1 Quantify Substrate (Scintillation/Fluorescence) a4->d1 d2 Calculate % Inhibition vs Control d1->d2 d3 Fit Data & Determine IC50 d2->d3

Caption: Workflow for an in vitro OAT/URAT1 inhibition assay.

Conclusion

This compound remains a benchmark organic anion transporter inhibitor, valuable both clinically and as a research tool. However, it is characterized by broad specificity and moderate potency. In contrast, compounds like Benzbromarone offer significantly higher potency for URAT1, while others like Lesinurad were developed to achieve greater selectivity by avoiding interaction with OAT1 and OAT3. For drug development professionals, understanding these differences in inhibitory profiles, supported by robust experimental data, is essential for designing safer and more effective therapeutics, predicting drug-drug interactions, and exploring novel applications for OAT modulation.

References

Validating Probenecid's Specificity for Pannexin 1 Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Probenecid, a drug historically used for the treatment of gout, has gained significant attention in the research community as a blocker of pannexin 1 (Panx1) channels. These channels are implicated in a variety of physiological and pathological processes, including inflammation, cell death, and ATP release. However, the specificity of this compound for Panx1 is a critical consideration for researchers, as its off-target effects can confound experimental results. This guide provides a comprehensive comparison of this compound with other Panx1 inhibitors, supported by experimental data and detailed protocols to aid in the validation of its specificity.

Data Presentation: Inhibitor Specificity Profile

The following table summarizes the inhibitory concentrations (IC50) of this compound and alternative compounds on Panx1 and its common off-target channels. This data is crucial for selecting the appropriate inhibitor and concentration to minimize confounding effects.

InhibitorTargetIC50 / Effective ConcentrationOff-Target(s)Key Considerations
This compound Pannexin 1 (Panx1) ~150 µM (in oocytes)[1][2], ~350 µM (in HEK293 cells) Organic Anion Transporters (OAT1, OAT3)[3][4][5], TRPV2 channels (activator)[6][7][8] Similar IC50 for Panx1 and OATs complicates data interpretation.[1] Activates TRPV2 channels.
Carbenoxolone (Cbx)Pannexin 1 (Panx1)~5-50 µMConnexin channels, 11β-HSDNon-specific, inhibits both pannexins and connexins.[9]
Mefloquine (Mfq)Pannexin 1 (Panx1)~50 nM - 10 µM (isomer dependent)[10][11][12]Connexin channels (e.g., Cx36), P2X7 receptors[10][13]Potent but with significant off-target effects and variability between sources/isomers.[11][12]
Flufenamic acid (FFA)Pannexin 1 (Panx1)~10-100 µMConnexin channels, Chloride channelsNon-specific with known gastrointestinal side effects.[13][14]
10Panx1 Peptide Pannexin 1 (Panx1) ~50-200 µM Cx46 (to a lesser extent), some anti-purinergic actions[14] Highly specific mimetic peptide, but has low plasma stability.[14][15][16][17]

Experimental Protocols for Specificity Validation

To rigorously assess the specificity of this compound in a given experimental system, a combination of the following assays is recommended.

Electrophysiology (Whole-Cell Patch Clamp)

This technique directly measures the ion flow through Panx1 channels, providing a quantitative assessment of inhibition.

Objective: To measure the effect of this compound on Panx1-mediated membrane currents.

General Protocol:

  • Culture cells expressing Panx1 channels (e.g., HEK293 cells transfected with Panx1, or cell lines endogenously expressing Panx1).

  • Establish a whole-cell patch clamp configuration on a single cell.[18][19]

  • Apply voltage steps or ramps to elicit Panx1 channel currents. A typical protocol involves holding the membrane potential at -60 mV and applying depolarizing steps (e.g., to +100 mV).[20][21]

  • Perfuse the cell with a control solution, followed by solutions containing increasing concentrations of this compound.

  • Record the current responses at each concentration to determine the dose-dependent inhibition and calculate the IC50 value.[1]

  • To test for specificity, perform similar recordings on cells expressing known off-targets of this compound, such as OATs or TRPV2, or on cells expressing connexin channels to confirm lack of effect.[1]

Dye Uptake Assay

This assay measures the influx of fluorescent dyes through open Panx1 channels, providing a functional readout of channel activity.

Objective: To assess the inhibitory effect of this compound on Panx1-mediated dye uptake.

General Protocol:

  • Plate cells in a suitable format for fluorescence microscopy or flow cytometry (e.g., glass-bottom dishes or multi-well plates).

  • Induce the opening of Panx1 channels. This can be achieved through various stimuli such as mechanical stress, hypotonic solution, or application of a P2X7 receptor agonist like ATP.

  • Incubate the cells with a solution containing a Panx1-permeable fluorescent dye (e.g., YO-PRO-1, Lucifer Yellow, or carboxyfluorescein)[22] in the presence or absence of this compound at various concentrations.

  • After the incubation period, wash the cells to remove the extracellular dye.

  • Quantify the intracellular fluorescence using microscopy or flow cytometry.[23] A decrease in fluorescence in the presence of this compound indicates inhibition of Panx1 channels.

  • Control experiments should include assessing dye uptake in the absence of a Panx1-opening stimulus and testing the effect of this compound on cell viability.

ATP Release Assay

Panx1 channels are a major conduit for non-vesicular ATP release. This assay quantifies the amount of ATP released from cells.

Objective: To measure the effect of this compound on Panx1-mediated ATP release.

General Protocol:

  • Culture cells in a multi-well plate.

  • Replace the culture medium with a low-serum or serum-free medium.

  • Pre-incubate the cells with various concentrations of this compound or a vehicle control.

  • Stimulate Panx1-mediated ATP release using an appropriate method (e.g., hypotonic stress, mechanical stimulation, or pharmacological agonists).[24][25]

  • Collect the extracellular supernatant at different time points.

  • Quantify the ATP concentration in the supernatant using a luciferin-luciferase-based bioluminescence assay.[24][25]

  • A reduction in ATP release in the presence of this compound suggests inhibition of Panx1 channels.

  • To validate specificity, it is crucial to consider and control for this compound's effects on organic anion transporters, which have also been implicated in ATP release.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in Panx1 signaling and a logical workflow for validating inhibitor specificity.

Panx1_Signaling_Pathway cluster_stimuli External Stimuli cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Mechanical_Stress Mechanical Stress Panx1 Pannexin 1 Channel Mechanical_Stress->Panx1 Activates High_K High Extracellular K+ High_K->Panx1 Activates ATP_ext Extracellular ATP P2Y_R P2Y Receptor ATP_ext->P2Y_R Activates P2X7_R P2X7 Receptor ATP_ext->P2X7_R Activates ATP_release ATP Release Panx1->ATP_release Mediates Inflammasome Inflammasome Activation Panx1->Inflammasome Contributes to Ca_increase ↑ Intracellular Ca2+ P2Y_R->Ca_increase Leads to P2X7_R->Panx1 Interacts with Ca_increase->Panx1 ATP_release->ATP_ext Paracrine/Autocrine Signaling

Caption: Panx1 signaling pathway activation and downstream effects.

Inhibitor_Specificity_Workflow start Select Panx1 Inhibitor (e.g., this compound) electrophysiology Electrophysiology: Measure Panx1 currents start->electrophysiology dye_uptake Functional Assay 1: Dye Uptake start->dye_uptake atp_release Functional Assay 2: ATP Release start->atp_release off_target_testing Off-Target Validation electrophysiology->off_target_testing dye_uptake->off_target_testing atp_release->off_target_testing oat_assay OAT Inhibition Assay off_target_testing->oat_assay Test trpv2_assay TRPV2 Activity Assay off_target_testing->trpv2_assay Test connexin_assay Connexin Channel Assay off_target_testing->connexin_assay Test conclusion Conclusion on Specificity oat_assay->conclusion trpv2_assay->conclusion connexin_assay->conclusion

Caption: Workflow for validating the specificity of a Panx1 inhibitor.

Panx1_Inhibitor_Comparison cluster_inhibitors Inhibitors cluster_off_targets Off-Targets Panx1 Pannexin 1 Channel This compound This compound This compound->Panx1 Inhibits OATs Organic Anion Transporters This compound->OATs Inhibits TRPV2 TRPV2 Channels This compound->TRPV2 Activates Carbenoxolone Carbenoxolone Carbenoxolone->Panx1 Inhibits Connexins Connexin Channels Carbenoxolone->Connexins Inhibits Mefloquine Mefloquine Mefloquine->Panx1 Inhibits Mefloquine->Connexins Inhibits Panx1_Peptide 10Panx1 Peptide Panx1_Peptide->Panx1 Inhibits (Specific)

Caption: Relationship between Panx1, its inhibitors, and their off-targets.

References

A Comparative Analysis of Probenecid's Cellular Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Probenecid is a versatile pharmacological agent initially developed for its uricosuric properties in the treatment of gout.[1][2] Its primary mechanism was identified as the inhibition of organic anion transporters (OATs) in the kidney, which reduces the reabsorption of uric acid.[1][3] However, extensive research has revealed that this compound's bioactivity is far more complex, impacting a wide array of cellular targets and pathways. This pleiotropic nature has led to its use as a research tool and its investigation for new therapeutic applications, including anti-inflammatory, antiviral, and anticancer roles.[4][5][6]

This guide provides a comparative overview of this compound's effects on different cell types, supported by experimental data and detailed protocols. It aims to serve as a resource for researchers, scientists, and drug development professionals exploring the multifaceted actions of this compound.

Primary Molecular Targets and Mechanisms of Action

This compound's effects are mediated through its interaction with several distinct classes of membrane proteins and signaling molecules.

  • Pannexin 1 (Panx1) Channels: this compound is a widely recognized inhibitor of Panx1 channels, which are large-pore channels involved in the non-vesicular release of ATP.[1][7] By blocking these channels, this compound can modulate downstream purinergic signaling and associated inflammatory responses.[1][8] The half-maximal inhibitory concentration (IC50) for Panx1 channel inhibition is approximately 150 μM.[1]

  • Organic Anion Transporters (OATs) and Multidrug Resistance-Associated Proteins (MRPs): As the classical mechanism, this compound competitively inhibits OATs and certain MRPs (a subclass of ATP-binding cassette transporters).[9][10][11] This action is exploited to increase the plasma concentration of certain antibiotics like penicillin and to reverse multidrug resistance in specific cancer cell lines by preventing the efflux of chemotherapeutic agents.[2][9] It is also the reason this compound is used in cell-based assays to prevent the leakage of fluorescent anionic dyes.[12][13]

  • P2X7 Receptors (P2X7R): Studies have shown that this compound can directly inhibit the ATP-gated ion channel P2X7R.[14][15] This action can occur independently of its effect on Panx1 channels and results in the blockade of ion flux and large pore formation, thereby reducing subsequent inflammatory signaling, such as IL-1β release.[15][16]

  • NLRP3 Inflammasome and MAPK Signaling: A significant anti-inflammatory effect of this compound is its ability to suppress the activation of the NLRP3 inflammasome in macrophages.[4][8] This is achieved partly through Panx1 inhibition but also by blocking the JNK and ERK mitogen-activated protein kinase (MAPK) signaling pathways, without affecting p38 MAPK.[8][17]

Comparative Effects Across Different Cell Types

The functional outcome of this compound treatment varies significantly depending on the cell type and its expressed repertoire of transporters, channels, and signaling components.

Cell Type Primary Target(s) Observed Effects References
Macrophages (e.g., J774A.1) Panx1, NLRP3 Inflammasome, JNK/ERK (MAPK)Inhibition of IL-1β and IL-18 release, suppression of pyroptotic cell death, reduced inflammation.[4][8][17]
HEK-293 (transfected) P2X7R, Panx1, OATsImpaired ATP-induced inward currents and pore formation (in P2X7R-expressing cells), inhibition of organic anion transport.[14][15][18]
Cancer Cells (various lines) MRPs (e.g., MRP1, MRP2), ABCG2Reversal of multidrug resistance, sensitization to chemotherapeutic agents (cisplatin, doxorubicin), reduced cell viability, increased apoptosis.[9][19][20][21]
Monocytes (e.g., Human CD14+) P2X7RReduced ATP-induced dye uptake and IL-1β secretion.[15][16]
Vero Cells (e.g., VeroE6, Vero-SLAM) Host Cell MAPK Pathways (JNK, ERK)Inhibition of viral replication (e.g., Measles virus) through a host-directed mechanism.[22]
Renal Proximal Tubular Cells OATs, MitochondriaInhibition of organic anion transport; at high concentrations (>1 mM), can cause depolarization and reduce cellular ATP.[3][23]
Prostate Cancer Cells (22Rv1, PC-3) Drug-efflux transporters, Focal Adhesion Kinase (FAK)Chemosensitization, suppression of spheroid growth, and inhibition of anchorage-independent growth.[21]
Quantitative Inhibition Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various targets in different cellular systems.

Target Cell System IC50 Value References
Pannexin 1 (Panx1)Xenopus Oocytes~150 µM[1]
Canine P2X7 ReceptorHEK-293158 µM[14]
Human P2X7 ReceptorHEK-293203 µM[15][16]
Organic Anion-Transporting Polypeptide 1B1 (OATP1B1)HEK-293167 µM[18]
Organic Anion-Transporting Polypeptide 1B3 (OATP1B3)HEK-29376.0 µM[18]

Visualizing this compound's Mechanisms of Action

The following diagrams illustrate key pathways and workflows related to this compound's function.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Panx1 Pannexin 1 NLRP3 NLRP3 Inflammasome (ASC, NLRP3) Panx1->NLRP3 ATP Release P2X7R P2X7R TLR4 TLR4 Pro_NLRP3 Pro-IL-1β Pro-Caspase-1 TLR4->Pro_NLRP3 NF-κB Pathway JNK_ERK JNK/ERK Signaling TLR4->JNK_ERK Casp1 Active Caspase-1 NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis LPS LPS (Signal 1) LPS->TLR4 Priming Nigericin Nigericin (Signal 2) (K+ efflux) Nigericin->NLRP3 Activation This compound This compound This compound->Panx1 This compound->P2X7R This compound->JNK_ERK

Caption: this compound's inhibition of the NLRP3 inflammasome pathway in macrophages.

G cluster_cell Cancer Cell MRP MRP Transporter Drug_out Chemotherapeutic Drug MRP->Drug_out Efflux Drug_in Intracellular Drug Accumulation Drug_in->MRP Apoptosis Apoptosis Drug_in->Apoptosis Drug_out->Drug_in Influx This compound This compound This compound->MRP Inhibition

Caption: this compound reverses multidrug resistance by inhibiting MRP-mediated drug efflux.

G start Seed Cells in 96-well plate load Load cells with fluorescent dye (e.g., Ethidium+) start->load add_prob Add this compound or Vehicle Control load->add_prob stimulate Stimulate with ATP to activate channels add_prob->stimulate measure Measure Fluorescence (Flow Cytometry or Plate Reader) stimulate->measure end Analyze Data (Compare treated vs. control) measure->end

Caption: Experimental workflow for a dye uptake assay to measure channel activity.

Detailed Experimental Protocols

Protocol 1: NLRP3 Inflammasome Activation Assay in Macrophages

Based on methodology described in studies on murine macrophages.[8]

  • Cell Culture: Culture J774A.1 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Seed cells in appropriate plates (e.g., 6-well plates for Western blot, 96-well plates for ELISA) and allow them to adhere overnight.

  • LPS Priming (Signal 1): Prime the macrophages by treating them with 100 ng/mL lipopolysaccharide (LPS) for 4-6 hours. This step upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway.

  • This compound Treatment: Two hours before inflammasome activation, add this compound to the desired final concentration (e.g., 0.1 µM, or a dose-response range) to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Inflammasome Activation (Signal 2): Activate the NLRP3 inflammasome by adding 20 µM nigericin to the wells for 1 hour.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for cytokine analysis. Centrifuge to remove cell debris and store at -80°C.

    • Cell Lysate: Wash the adherent cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.

  • Analysis:

    • ELISA: Measure the concentration of secreted IL-1β in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

    • Western Blot: Analyze cell lysates for the expression and cleavage of key inflammasome components. Probe membranes with primary antibodies against caspase-1 (p20 subunit), gasdermin D (GSDMD), and NLRP3. Use an antibody for β-actin or GAPDH as a loading control.

Protocol 2: P2X7R-Mediated Dye Uptake Assay

Based on flow cytometric methods used with HEK-293 cells.[14][15]

  • Cell Culture: Culture HEK-293 cells stably expressing the P2X7 receptor (e.g., human or canine) in standard culture medium.

  • Cell Preparation: On the day of the experiment, harvest the cells using a non-enzymatic dissociation solution, wash with a saline solution (e.g., HBSS), and resuspend at a concentration of 1-2 x 10^6 cells/mL.

  • This compound Incubation: Pre-incubate the cell suspension with various concentrations of this compound (e.g., 10 µM to 1 mM) or a vehicle control for 15-30 minutes at room temperature.

  • Dye Uptake Measurement:

    • Transfer cell aliquots to flow cytometry tubes.

    • Add a fluorescent dye such as ethidium bromide (EtBr) or YO-PRO-1 to the cell suspension.

    • Acquire baseline fluorescence for approximately 30-60 seconds using a flow cytometer.

    • Add a P2X7R agonist (e.g., ATP or BzATP) to induce channel opening and pore formation, and immediately continue acquiring data for 5-10 minutes.

  • Data Analysis: Analyze the flow cytometry data by gating on the live cell population and measuring the increase in mean fluorescence intensity (MFI) over time. Calculate the rate of dye uptake or the area under the curve. Compare the results from this compound-treated cells to the vehicle control to determine the percent inhibition.

Protocol 3: Chemosensitization MTT Assay in Cancer Cells

Based on methodology for assessing multidrug resistance reversal.[9][21]

  • Cell Culture and Seeding: Culture an MRP-overexpressing cancer cell line (e.g., HL60/AR) and its non-resistant parental line. Seed the cells into 96-well plates at a predetermined optimal density and allow them to attach or stabilize for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of a chemotherapeutic agent (e.g., daunorubicin, cisplatin) in culture medium.

    • For each dilution of the chemotherapeutic agent, prepare two sets: one with a fixed, non-toxic concentration of this compound (e.g., 100-500 µM) and one with a vehicle control.

    • Remove the old medium from the cells and add the drug-containing media.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL stock) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment condition relative to untreated control cells.

    • Plot dose-response curves and determine the IC50 values for the chemotherapeutic agent in the presence and absence of this compound. A significant decrease in the IC50 value indicates chemosensitization.

References

Probenecid's Neuroprotective Effects: A Comparative Analysis Across Animal Models of Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Probenecid's efficacy in various preclinical models of neuroinflammation. We present a comparative analysis of its effects, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.

This compound, a drug historically used for the treatment of gout, is gaining attention for its neuroprotective and anti-inflammatory properties. Its potential therapeutic utility in neurological and neurodegenerative diseases is being explored in a variety of animal models that mimic human conditions such as multiple sclerosis, Parkinson's disease, stroke, and Huntington's disease. This guide synthesizes the available data to offer a clear comparison of this compound's performance across these models.

Comparative Efficacy of this compound in Neuroinflammatory Models

The following tables summarize the quantitative effects of this compound across different animal models of neuroinflammation.

Animal Model Disease Modeled Key Pathological Feature This compound Intervention Observed Effect Quantitative Data
Experimental Autoimmune Encephalomyelitis (EAE) Multiple SclerosisT-cell mediated autoimmune demyelination and neuroinflammationDaily intraperitoneal injectionsPrevention of clinical symptom onset and reduction in disease severity.[1]Treatment with this compound resulted in significantly lower clinical scores compared to untreated EAE animals.[1]
MPTP/Probenecid Model Parkinson's DiseaseProgressive loss of dopaminergic neurons in the substantia nigraCo-administration with MPTPExacerbation of MPTP-induced neurotoxicity, leading to a more robust and chronic model of Parkinson's disease.[2][3]The MPTP/Probenecid model leads to a loss of over 60% of dopamine neurons in the substantia nigra.[2]
Middle Cerebral Artery Occlusion (MCAO) Ischemic StrokeNeuronal death and brain infarction due to interruption of blood flowPost-ischemic administrationReduction in infarct size, decreased cerebral edema, and improved neurological outcomes.Administration of this compound has been shown to reduce infarct volume.
N171-82Q Transgenic Mice Huntington's DiseaseProgressive motor dysfunction and neuronal lossChronic administrationImproved survival, ameliorated motor activity, and reduced neuronal loss and intranuclear aggregates.[4]This compound administration improved the duration of survival by 35%.[4]

Pro-inflammatory Cytokine Modulation by this compound

Animal Model Cytokine Effect of this compound Quantitative Data
LPS-induced neuroinflammation in BV2 cellsIL-1βReduction in productionThis compound significantly reduced the levels of IL-1β in LPS-stimulated microglial cells.[5][6]
LPS-induced neuroinflammation in BV2 cellsTNF-αReduction in productionThis compound treatment led to a decrease in the production of TNF-α.[5][6]
Subarachnoid Hemorrhage (SAH) Rat ModelIL-1βDecreased levelsThis compound treatment markedly decreased the levels of IL-1β in the brain after SAH.[7]
Subarachnoid Hemorrhage (SAH) Rat ModelIL-18Decreased levelsThis compound treatment significantly reduced the levels of IL-18 following SAH.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Experimental Autoimmune Encephalomyelitis (EAE) Model

Induction of EAE in C57BL/6 Mice:

  • Antigen Emulsion Preparation: Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide is emulsified in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

  • Immunization: On day 0, female C57BL/6 mice (8-10 weeks old) are subcutaneously injected with the MOG35-55/CFA emulsion at two sites on the flank.

  • Pertussis Toxin Administration: Immediately after immunization and again 48 hours later, mice receive an intraperitoneal (i.p.) injection of Pertussis toxin.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 is no sign of disease and 5 is moribund.[8][9]

  • This compound Treatment: this compound is administered daily via i.p. injection, starting at the time of immunization for prevention studies or at the onset of clinical signs for therapeutic studies.

MPTP/Probenecid Model of Parkinson's Disease

Induction of Parkinsonism in Mice:

  • Animals: Male C57BL/6 mice are typically used.

  • Toxin Administration: A chronic regimen involves multiple subcutaneous (s.c.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (e.g., 25 mg/kg) and this compound (e.g., 250 mg/kg in a tris-HCl buffer) over several weeks (e.g., 10 doses over 5 weeks at 3.5-day intervals).[2] this compound is co-administered to inhibit the rapid renal clearance of MPTP, thereby increasing its concentration in the brain and inducing a more progressive and severe lesion.[2]

  • Behavioral Assessment: Motor function is assessed using tests such as the rotarod, pole test, and open field test.

  • Histological Analysis: Brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc).

Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

Induction of Transient Focal Cerebral Ischemia in Mice:

  • Anesthesia: Mice are anesthetized with isoflurane.

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A silicone-coated nylon monofilament is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 60 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.

  • Infarct Volume Measurement: After a set reperfusion period (e.g., 24 hours), brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.

  • This compound Treatment: this compound can be administered intraperitoneally before, during, or after the ischemic event to assess its neuroprotective effects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation in a neuroinflammation model.

Probenecid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates This compound This compound Panx1 Pannexin-1 (Panx1) Hemichannel This compound->Panx1 Inhibits Panx1->ATP ATP Release NLRP NLRP1/NLRP3 Inflammasome P2X7R->NLRP Activates ASC ASC NLRP->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves IL1b Mature IL-1β (Pro-inflammatory) ProIL1b->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation IL18 Mature IL-18 (Pro-inflammatory) ProIL18->IL18 IL18->Neuroinflammation

Caption: this compound's mechanism of action in neuroinflammation.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Intervention cluster_assessment Outcome Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., EAE, MPTP, MCAO) Induction Induce Neuroinflammation Animal_Model->Induction Group_Control Control Group (Vehicle) Induction->Group_Control Group_this compound Treatment Group (this compound) Induction->Group_this compound Behavioral Behavioral Tests (e.g., Clinical Score, Rotarod) Group_Control->Behavioral Histological Histological Analysis (e.g., TH Staining, Infarct Volume) Group_Control->Histological Biochemical Biochemical Assays (e.g., Cytokine Levels) Group_Control->Biochemical Group_this compound->Behavioral Group_this compound->Histological Group_this compound->Biochemical Data_Analysis Statistical Analysis and Comparison Behavioral->Data_Analysis Histological->Data_Analysis Biochemical->Data_Analysis

Caption: General experimental workflow for evaluating this compound.

Conclusion

The compiled data indicates that this compound demonstrates significant neuroprotective and anti-inflammatory effects across multiple, distinct animal models of neuroinflammation. Its primary mechanism of action appears to be the inhibition of Pannexin-1 hemichannels, which in turn modulates the activation of the NLRP1 and NLRP3 inflammasomes and subsequent release of pro-inflammatory cytokines like IL-1β and IL-18.[1][5][7][10] While the outcomes are promising, further research is warranted to elucidate the optimal therapeutic window and dosage for different neuroinflammatory conditions and to translate these preclinical findings into clinical applications. This guide provides a foundational comparison to aid researchers in designing future studies and advancing the development of this compound as a potential therapy for a range of devastating neurological disorders.

References

Confirming Probenecid's Mechanism of Action: A Comparative Guide for New Experimental Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Probenecid, a drug with a long history of clinical use for treating gout and hyperuricemia, is well-regarded for its role as a uricosuric agent.[1][2][3] Its primary mechanism involves the inhibition of organic anion transporters (OATs) in the kidneys, which enhances the excretion of uric acid.[1][2][4][5] However, the therapeutic and biological effects of this compound extend beyond this classical pathway, with established roles as a pannexin-1 channel inhibitor and a transient receptor potential vanilloid 2 (TRPV2) channel agonist.[6][7][8][9][10][11][12] When introducing this compound into a new experimental system, such as a novel cell line or animal model, it is crucial to systematically confirm which of its known mechanisms are active and functionally relevant.

This guide provides a framework of experimental protocols and comparative data to elucidate this compound's mechanism of action in your specific research context. We will compare its effects to well-characterized alternative inhibitors and activators to provide a comprehensive understanding of its activity.

Part 1: Investigating the Inhibition of Organic Anion Transporters (OATs)

This compound's best-known function is the competitive inhibition of OATs, particularly OAT1 (SLC22A6), OAT3 (SLC22A8), and URAT1 (SLC22A12).[2][4][5] This action blocks the reabsorption of uric acid in the renal tubules and can also affect the transport of other organic anions, including certain drugs like penicillin.[1][2][13] To confirm this mechanism in a new system, a substrate transport assay is essential.

Experimental Protocol: OAT Substrate Uptake Assay

This protocol is designed to measure the uptake of a fluorescent or radiolabeled OAT substrate in the presence or absence of this compound.

1. Cell Culture and Transfection:

  • Culture the cells of your experimental system (e.g., HEK293T, CHO, or a specific cell line relevant to your research).
  • If the cells do not endogenously express the OAT of interest (e.g., OAT1 or OAT3), transiently or stably transfect them with a plasmid encoding the human OAT1 or OAT3 transporter. A mock-transfected (empty vector) group should be included as a negative control.

2. Substrate Uptake Assay:

  • Plate the cells in a 24-well plate and grow to confluence.
  • Wash the cells with a pre-warmed Krebs-Ringer-Henseleit (KRH) buffer.
  • Pre-incubate the cells for 10-15 minutes with KRH buffer containing either vehicle (DMSO), this compound (at various concentrations), or a known OAT inhibitor (e.g., Indomethacin).[14]
  • Initiate the uptake by adding KRH buffer containing a known OAT substrate (e.g., fluorescein or radiolabeled para-aminohippuric acid (PAH) for OAT1/3) along with the respective inhibitors.
  • Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
  • Stop the uptake by aspirating the substrate solution and washing the cells rapidly with ice-cold KRH buffer.
  • Lyse the cells and measure the intracellular concentration of the substrate using a fluorescence plate reader or a scintillation counter.

3. Data Analysis:

  • Normalize the substrate uptake to the total protein concentration in each well.
  • Calculate the percentage of inhibition for each concentration of this compound and the comparator.
  • Determine the IC50 value (the concentration at which 50% of the transport is inhibited) for this compound.

Data Presentation: OAT Inhibition
Compound Target IC50 (µM) in New System (Hypothetical Data) Reference Compound IC50 (µM)
This compoundOAT115.210-50
This compoundOAT325.820-70
IndomethacinOAT1/35.11-10

Experimental Workflow: OAT Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis cell_culture Culture Cells transfection Transfect with OAT1/3 or Mock cell_culture->transfection plating Plate Cells in 24-well Plate transfection->plating pre_incubation Pre-incubate with this compound, Indomethacin, or Vehicle plating->pre_incubation substrate_addition Add Fluorescent/Radiolabeled OAT Substrate pre_incubation->substrate_addition incubation Incubate at 37°C substrate_addition->incubation stop_reaction Wash with Ice-Cold Buffer incubation->stop_reaction lysis Lyse Cells stop_reaction->lysis measurement Measure Substrate Concentration lysis->measurement normalization Normalize to Protein Content measurement->normalization calculation Calculate % Inhibition & IC50 normalization->calculation G cluster_cell Cell Membrane Panx1 Pannexin-1 Channel ATP_out Extracellular ATP Panx1->ATP_out P2X7R P2X7 Receptor Inflammasome Inflammasome Activation P2X7R->Inflammasome ATP_out->P2X7R Activation ATP_in Intracellular ATP ATP_in->Panx1 Release This compound This compound This compound->Panx1 Inhibits G This compound This compound Application Ca_influx Increased Intracellular Ca2+ This compound->Ca_influx TRPV2_KO TRPV2 Knockout/Knockdown This compound->TRPV2_KO Effect_observed Biological Effect Observed Ca_influx->Effect_observed No_effect Biological Effect Abolished TRPV2_KO->No_effect

References

Validating Probenecid's On-Target Effects: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Probenecid's performance against its known targets, supported by experimental data from knockout models. This analysis is crucial for understanding the drug's mechanism of action and for the development of more specific therapeutic agents.

This compound, a drug historically used for the treatment of gout and as an adjunct to antibiotic therapy, exerts its effects by interacting with multiple molecular targets. Validating these on-target effects is paramount for a comprehensive understanding of its therapeutic efficacy and potential side effects. The use of knockout (KO) animal and cell models provides a powerful tool to dissect the specific contributions of each target to this compound's overall pharmacological profile. This guide summarizes key findings from studies utilizing KO models to validate the on-target effects of this compound.

On-Target Effects of this compound: A Comparative Analysis

The following table summarizes the quantitative data from studies comparing the effects of this compound in wild-type (WT) versus knockout (KO) models for its primary targets.

TargetModel SystemExperimental ReadoutEffect in Wild-Type (WT) + this compoundEffect in Knockout (KO) + this compoundConclusion on Target Validation
OAT1 & OAT3 Human subjects vs. Oat1 & Oat3 KO micePlasma and urine metabolomicsAltered levels of numerous metabolites, indicating inhibited renal clearance.[1]Many of the metabolite alterations seen in humans were mirrored in the plasma of Oat1 and/or Oat3 KO mice, suggesting these transporters are key targets.[1]Strong validation of OAT1 and OAT3 as primary targets of this compound.
OAT3 Oat3 KO micePlasma clearance of penicillin GReduced clearance of penicillin G.The difference in penicillin G elimination between WT and KO mice was abolished.[2]Confirms OAT3 as a key transporter for penicillin G clearance inhibited by this compound.
TRPV2 Trpv2 KO miceCardiac inotropy and lusitropyIncreased inotropy and lusitropy (cardiac muscle contractility and relaxation).[3][4]The positive inotropic and lusitropic responses to this compound were significantly blunted.[3]Direct validation of TRPV2 as a mediator of this compound's cardiac effects.
Pannexin-1 Panx1 KO miceSeizure activitySuppressed seizure activity.[5]Seizure activity was already suppressed in the KO mice, and this compound had no further effect.[5]Strong evidence for Pannexin-1 as a target for this compound's anticonvulsant effects.
URAT1 Human subjectsUrate excretionIncreased urinary excretion of uric acid and decreased serum urate levels.[1]N/A (Direct KO comparison with this compound not found)Human data strongly supports URAT1 inhibition as a key mechanism for this compound's uricosuric effect.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Metabolomic Analysis in Human and Knockout Mice
  • Human Study: Healthy participants were administered this compound. Plasma and urine samples were collected before and after dosage.

  • Animal Study: Plasma samples were collected from wild-type, Oat1 knockout, and Oat3 knockout mice.

  • Metabolite Profiling: All samples were subjected to untargeted metabolomics using techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Metabolite levels were compared between pre- and post-Probenecid treatment in humans and between wild-type and knockout mice to identify significantly altered metabolites.[1]

In Vivo Cardiac Function Assessment
  • Animal Model: Wild-type and Trpv2 knockout mice were used.

  • Echocardiography: Transthoracic echocardiography was performed on anesthetized mice before and after this compound administration to measure parameters of cardiac systolic and diastolic function, such as fractional shortening and ejection fraction.

  • Langendorff Perfused Heart: Isolated hearts were mounted on a Langendorff apparatus and perfused with a cardioplegic solution. Contractile function was measured in response to this compound infusion.[3][4]

Seizure Induction and Monitoring
  • Animal Model: Wild-type and Panx1 knockout mice were used.

  • Seizure Induction: Seizures were induced using chemical convulsants (e.g., pentylenetetrazol) or electrical kindling of the hippocampus.

  • Behavioral and Electrophysiological Monitoring: Seizure severity was scored based on behavioral observations. Electroencephalography (EEG) was used to record and analyze electrographic seizure activity, including afterdischarge duration.[5]

Western Blotting for Protein Expression
  • Sample Preparation: Tissue or cell lysates are prepared from wild-type and knockout models. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and imaged. The absence of a band in the knockout sample validates the knockout and the antibody's specificity.

Quantitative PCR (qPCR) for Gene Expression
  • RNA Extraction: Total RNA is isolated from the tissues or cells of wild-type and knockout animals.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific for the target gene and a reference (housekeeping) gene.

  • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, comparing the expression levels in the knockout to the wild-type, normalized to the reference gene. A significant reduction or absence of the target gene's mRNA in the knockout sample confirms the knockout at the transcript level.

Visualizing the Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental designs.

Probenecid_Signaling_Pathways cluster_this compound This compound cluster_targets Molecular Targets cluster_effects Downstream Effects This compound This compound OAT1_OAT3 OAT1/OAT3 This compound->OAT1_OAT3 Inhibits URAT1 URAT1 This compound->URAT1 Inhibits TRPV2 TRPV2 This compound->TRPV2 Activates Pannexin1 Pannexin-1 This compound->Pannexin1 Inhibits MAPK_Signaling Inhibition of MAPK Signaling (JNK, ERK) This compound->MAPK_Signaling Inhibits Metabolite_Clearance Decreased Metabolite Clearance OAT1_OAT3->Metabolite_Clearance Urate_Excretion Increased Urate Excretion URAT1->Urate_Excretion Cardiac_Function Altered Cardiac Function TRPV2->Cardiac_Function Neuronal_Excitability Decreased Neuronal Excitability Pannexin1->Neuronal_Excitability

Figure 1: this compound's known molecular targets and their downstream effects.

Knockout_Validation_Workflow cluster_models Experimental Models cluster_treatment Treatment cluster_analysis Analysis cluster_conclusion Conclusion WT Wild-Type (WT) Model Probenecid_WT Treat with this compound WT->Probenecid_WT KO Knockout (KO) Model (Target Gene Deleted) Probenecid_KO Treat with this compound KO->Probenecid_KO Measure_Effect_WT Measure Physiological/ Biochemical Effect Probenecid_WT->Measure_Effect_WT Measure_Effect_KO Measure Physiological/ Biochemical Effect Probenecid_KO->Measure_Effect_KO Comparison Compare Effects Measure_Effect_WT->Comparison Measure_Effect_KO->Comparison Validated On-Target Effect Validated (Effect is absent or blunted in KO) Comparison->Validated Effect Absent/ Blunted Off_Target Potential Off-Target Effect (Effect persists in KO) Comparison->Off_Target Effect Persists

Figure 2: Experimental workflow for validating on-target drug effects using knockout models.

Logical_Relationship cluster_wildtype Wild-Type Model cluster_knockout Knockout Model Probenecid_WT This compound Target_WT Target Protein (Present) Probenecid_WT->Target_WT Acts on Effect_WT Observed Effect Target_WT->Effect_WT Leads to Probenecid_KO This compound Target_KO Target Protein (Absent) Probenecid_KO->Target_KO No target to act on No_Effect_KO No/Blunted Effect Target_KO->No_Effect_KO Does not lead to

Figure 3: Logical relationship of this compound's action in wild-type versus knockout models.

References

Comparing the in vitro and in vivo efficacy of Probenecid

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the In Vitro and In Vivo Efficacy of Probenecid

This compound is a well-established pharmaceutical agent, first developed to increase the plasma concentration of penicillin by inhibiting its renal excretion.[1] It was later repurposed for the treatment of gout and hyperuricemia due to its uricosuric properties—its ability to increase the excretion of uric acid.[2][3] Modern research has unveiled a more complex pharmacological profile, revealing that this compound interacts with multiple molecular targets. This has sparked interest in its potential for new therapeutic applications, including antiviral therapy, neuroprotection, and cardiovascular conditions.[4][5][6]

This guide provides a comparative analysis of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed protocols. The objective is to offer researchers, scientists, and drug development professionals a clear overview of its multifaceted mechanisms and performance across different experimental systems.

Primary Mechanisms of Action

This compound's effects stem from its interaction with several distinct protein families:

  • Organic Anion Transporters (OATs): In the kidneys, this compound competitively inhibits OAT1 (SLC22A6), OAT3 (SLC22A8), and URAT1 (SLC22A12).[7][8] By blocking URAT1, it prevents the reabsorption of uric acid from the kidney tubules back into the blood, leading to its primary clinical use in treating gout.[3][9] Its inhibition of OAT1 and OAT3 reduces the secretion of various drugs, notably β-lactam antibiotics, thereby prolonging their therapeutic window.[10][11]

  • Pannexin-1 (Panx1) Hemichannels: this compound is a specific inhibitor of Panx1 channels.[12][13] These channels are involved in the non-vesicular release of ATP, which acts as a signaling molecule in inflammatory processes.[14] By blocking Panx1, this compound may exert anti-inflammatory effects independent of its action on uric acid levels.[5][12]

  • Transient Receptor Potential Vanilloid 2 (TRPV2): this compound has been identified as an activator or positive modulator of the TRPV2 channel, a non-selective cation channel.[15][16] Activation of TRPV2 in cardiomyocytes increases calcium influx, which has been shown to improve cardiac contractility and function in both animal models and human subjects.[6][17]

  • Host-Directed Antiviral Activity: this compound has shown potential as a broad-spectrum antiviral agent against viruses like influenza, RSV, and SARS-CoV-2.[4][18] The proposed mechanism is host-directed, possibly involving the inhibition of OAT3, which disrupts a host pathway required for viral replication.[4][19] However, the antiviral efficacy of this compound is a subject of debate, with some studies reporting a lack of activity.[20][21][22]

Data Presentation: In Vitro vs. In Vivo Efficacy

The following tables summarize the quantitative data from key in vitro and in vivo studies, highlighting this compound's diverse effects.

Table 1: Summary of In Vitro Efficacy of this compound

Target/ApplicationExperimental SystemKey FindingQuantitative DataCitation
Pannexin-1 Channel Oocytes expressing Panx1Inhibition of channel currentsIC₅₀ of ~150 µM[12]
TRPV2 Channel HEK293T cells expressing TRPV2Specific activation of the channel100 µM caused rapid current increases[16][23]
Influenza A Virus A549 cellsInhibition of viral replicationIC₅₀ ranging from 5 x 10⁻⁵ to 5 x 10⁻⁴ µM[4]
Influenza A Virus Normal Human Bronchial Epithelial (NHBE) cellsProphylactic and therapeutic inhibitionProphylactic IC₅₀: 0.005 µM; Therapeutic IC₅₀: 0.00049 µM[19]
SARS-CoV-2 Vero E6 cellsNo observable antiviral activityN/A[20][21]
SARS-CoV-2 Human Airway Epithelial Cells (HAEC)No observable antiviral activityN/A[20][21]
SARS-CoV-2 NHBE & Vero E6 cellsPotent inhibition of viral replicationIC₅₀ and IC₉₀ values calculated (specific values not detailed in abstract)[24]
Measles Virus Vero-SLAM cellsProphylactic and therapeutic inhibitionProphylactic IC₅₀: 1.03 µM; Therapeutic IC₅₀: 8.66 µM[25]
Cardiomyocytes Isolated murine cardiomyocytesIncreased myofilament force and Ca²⁺ sensitivityForce: 92.36 vs 80.82 mN/mm²; pCa: 5.67 vs 5.60[6]

Table 2: Summary of In Vivo Efficacy of this compound

ModelCondition/DiseaseDosageKey FindingQuantitative DataCitation
Healthy Humans Organic Anion TransportOral administrationAltered plasma/urine levels of hundreds of metabolites97 metabolites elevated in plasma, decreased in urine[7][26]
Healthy Humans β-lactam pharmacokinetics500mg q6h orallyIncreased antibiotic trough concentrationMedian increase of +228.4%[27]
Humans Gonococcal Infection1g oral + ampicillinReduced treatment failure rateRelative Risk: 0.33 (95% CI 0.20–0.55)[11]
Humans Heart Failure (HFrEF)N/AImproved cardiac systolic functionIncreased fractional shortening by 2.1% vs. placebo[6]
Mice Influenza A Virus Infection200 mg/kg (prophylactic/therapeutic)Reduced morbidity and mortalitySignificant reduction in viral lung titers[4]
Syrian Hamsters SARS-CoV-2 InfectionN/ANo reduction in viral RNA in lung samplesP > 0.05[20][21]
Syrian Hamsters SARS-CoV-2 Infection200 mg/kg or 2 mg/kgBlocked virus replicationSignificant reduction in viral titers[28][29]
Rats Subarachnoid Hemorrhage (SAH)N/AReduced brain water content and neuronal deathReversed increase of Panx1 protein expression (p < 0.05)[5]
Fowls & Turkeys Ampicillin pharmacokinetics200 mg/kg IMIncreased peak serum ampicillin concentration16.5 µg/ml with this compound vs. 4.6 µg/ml alone[30]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to this compound's action and evaluation.

Probenecid_Mechanisms cluster_targets Molecular Targets cluster_effects Physiological Effects cluster_outcomes Therapeutic Applications PRO This compound OATs OAT1, OAT3, URAT1 (Kidney) PRO->OATs Inhibits PANX1 Pannexin-1 (Various Tissues) PRO->PANX1 Inhibits TRPV2 TRPV2 Channel (Cardiomyocytes, Neurons) PRO->TRPV2 Activates URIC Increased Uric Acid Excretion OATs->URIC DRUG Decreased Drug Excretion (e.g., Penicillin) OATs->DRUG ATP Decreased ATP Release & Inflammation PANX1->ATP CALCIUM Increased Ca2+ Influx & Contractility TRPV2->CALCIUM GOUT Gout Treatment URIC->GOUT ANTIBIOTIC Antibiotic Adjuvant DRUG->ANTIBIOTIC INFLAMM Anti-Inflammatory Action ATP->INFLAMM CARDIO Cardioprotection CALCIUM->CARDIO

Caption: this compound's multifaceted mechanism of action.

InVitro_Antiviral_Workflow cluster_prep 1. Preparation cluster_treat 2. Treatment & Infection cluster_inc 3. Incubation cluster_analysis 4. Analysis A Plate host cells (e.g., Vero E6, A549) B Prepare serial dilutions of this compound C Pre-treat cells with This compound (Prophylactic) or control medium B->C D Infect cells with virus (e.g., SARS-CoV-2, Influenza) at a known MOI C->D E Add post-infection medium containing this compound (Therapeutic) D->E F Incubate plates for a defined period (e.g., 48-72h) at 37°C, 5% CO2 E->F G Quantify viral replication (Plaque Assay or RT-qPCR) F->G H Assess cell viability/ cytotoxicity (e.g., Alamar Blue) F->H I Calculate IC50 (50% Inhibitory Concentration) G->I H->I

Caption: Experimental workflow for an in vitro antiviral assay.

Logical_Relationships PRO This compound OAT_INHIB Inhibition of Organic Anion Transporters (OAT1/3, URAT1) PRO->OAT_INHIB PANX1_INHIB Inhibition of Pannexin-1 Channels PRO->PANX1_INHIB TRPV2_ACTIV Activation of TRPV2 Channels PRO->TRPV2_ACTIV URATE Blocks Urate Reabsorption OAT_INHIB->URATE DRUG Blocks Drug Secretion OAT_INHIB->DRUG INFLAMM Reduces Neuroinflammation PANX1_INHIB->INFLAMM CALCIUM Improves Cardiomyocyte Calcium Sensitivity TRPV2_ACTIV->CALCIUM GOUT Gout Therapy URATE->GOUT ANTIBIOTIC Antibiotic Enhancement DRUG->ANTIBIOTIC NEURO Neuroprotection INFLAMM->NEURO CARDIO Improved Cardiac Function CALCIUM->CARDIO

Caption: Logical relationships of this compound's effects.

Experimental Protocols

Below are representative methodologies for key experiments cited in the evaluation of this compound.

In Vitro Protocol: Viral Plaque Assay for Antiviral Efficacy

This protocol is synthesized from methods used to evaluate this compound's effect on viral replication.[25][28]

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for influenza) in 6-well or 12-well plates at a density that will achieve ~95-100% confluency the next day (e.g., 5 x 10⁵ cells/well for a 12-well plate). Incubate overnight at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment and Infection:

    • Prophylactic: Remove the growth medium from the cells and pre-treat with the this compound dilutions for 1-2 hours before infection.

    • Infection: Aspirate the medium and infect the cells with the virus at a pre-determined multiplicity of infection (MOI), typically 0.01 to 0.1, for 1 hour to allow viral adsorption.

    • Therapeutic: After the adsorption period, remove the virus inoculum and add an overlay medium (e.g., containing 2% methylcellulose) mixed with the respective this compound concentrations.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until visible plaques form in the control wells.

  • Quantification:

    • Fix the cells with a 4% formaldehyde or 10% formalin solution.

    • Remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus-only control wells. The IC₅₀ value is determined using non-linear regression analysis.

In Vivo Protocol: Murine Model of Influenza Virus Infection

This protocol is based on studies evaluating this compound's in vivo antiviral effects.[4]

  • Animal Model: Use 6-8 week old BALB/c mice, housed in appropriate BSL-2 conditions. Acclimatize the animals for at least one week before the experiment.

  • Groups: Divide mice into groups (n=6-10 per group):

    • Vehicle Control (infected)

    • This compound Prophylactic Treatment (infected)

    • This compound Therapeutic Treatment (infected)

    • Mock-infected Control

  • Drug Administration: Prepare this compound for intraperitoneal (IP) injection. A typical dose is 200 mg/kg.

    • For the prophylactic group, administer this compound 24 hours prior to infection.

    • For the therapeutic group, administer this compound 24 hours post-infection.

  • Infection: Lightly anesthetize mice and intranasally inoculate them with a non-lethal dose of influenza virus (e.g., A/Mississippi/3/2001) in a small volume (~50 µL) of sterile PBS.

  • Monitoring: Monitor the animals daily for weight loss and signs of morbidity for a period of 7-14 days.

  • Outcome Measurement:

    • At specific time points (e.g., days 3 and 7 post-infection), euthanize a subset of animals from each group.

    • Aseptically harvest the lungs and homogenize the tissue in sterile media.

    • Quantify the viral load in the lung homogenates using a plaque assay (as described above) or by RT-qPCR for viral RNA.

    • Analyze data for statistical significance in weight loss and viral titers between treated and control groups.

Conclusion: A Comparative Overview

The efficacy of this compound demonstrates a fascinating divergence and convergence between in vitro and in vivo models.

  • Well-Correlated Effects: For its primary mechanisms, the in vitro findings translate reliably to in vivo outcomes. Inhibition of organic anion transporters in cell-based assays corresponds directly to the uricosuric and pharmacokinetic-enhancing effects observed in humans and animals.[7][11][27] Similarly, the activation of TRPV2 and subsequent increase in calcium sensitivity in isolated cardiomyocytes align with the improved cardiac function seen in both animal models and human clinical trials.[6]

  • Areas of Discrepancy: The most significant discrepancy arises in its antiviral activity. While some in vitro studies report potent, sub-micromolar inhibition of viruses like influenza and SARS-CoV-2, other independent studies using similar cell lines and methodologies find no antiviral effect.[4][19][20][21] This inconsistency is mirrored in in vivo hamster models for SARS-CoV-2, where different studies have reported contradictory results on viral load reduction.[21][29] These differences may be attributable to subtle variations in experimental protocols, the specific viral strains used, or the timing of drug administration.

  • Emerging Mechanisms: The inhibition of Pannexin-1 is a robust in vitro finding with an IC₅₀ of ~150 µM.[12] This mechanism is increasingly supported by in vivo data where this compound provides neuroprotection in models of brain injury by reducing inflammation, an effect consistent with blocking Panx1-mediated ATP release.[5]

References

A Head-to-Head Comparison of Probenecid and Other Pannexin 1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pannexin 1 (PANX1) channels are crucial mediators of cellular communication, primarily through the release of ATP and other small molecules.[1] Their involvement in a variety of physiological and pathological processes, including inflammation, neuronal signaling, and cancer metastasis, has made them a significant target for therapeutic intervention.[2][3] Probenecid, a drug historically used for treating gout, has emerged as a widely used inhibitor of PANX1 channels.[4][5] This guide provides a head-to-head comparison of this compound with other notable PANX1 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Quantitative Comparison of Pannexin 1 Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various PANX1 inhibitors. This data, derived from electrophysiological and functional assays, offers a quantitative measure of their potency.

InhibitorIC50 Value (for PANX1)Key CharacteristicsReference(s)
This compound ~150 µMSpecific for pannexins over connexins. Also inhibits organic anion transporters.[4][6][7]
Carbenoxolone (CBX) 2-5 µMNon-selective; also inhibits connexin gap junctions and P2X7 receptors.[6][8]
Spironolactone ~7-8 µMPotent inhibitor; also a mineralocorticoid receptor antagonist.[9][10]
Mefloquine ~50 nMHighly potent; shows some specificity for PANX1 over certain connexins at low concentrations.[11][12]
Brilliant Blue FCF ~0.27 µMSelective for PANX1 over P2X7 receptors.[13][14][15]
Brilliant Blue G ~3 µMInhibits both PANX1 and P2X7 receptors.[16]

Detailed Inhibitor Profiles

This compound

This compound is valued in research for its ability to discriminate between pannexin and connexin channels, as it does not affect the latter.[4][17] Its mechanism of action is thought to involve interaction with the first extracellular loop of the PANX1 channel.[18] However, its inhibition of organic anion transporters necessitates careful consideration in experimental design to avoid confounding effects.[4][7]

Carbenoxolone (CBX)

Carbenoxolone is a potent but non-selective inhibitor. Its utility is limited by its effects on connexin gap junctions and P2X7 receptors, which can complicate the interpretation of results in systems where these channels are also active.[6][8]

Spironolactone

Identified as a potent PANX1 inhibitor, spironolactone offers a therapeutic dimension due to its established use as an antihypertensive drug.[9][19] Its dual action as a mineralocorticoid receptor antagonist is a critical factor to consider in experimental contexts.[9][20]

Mefloquine

Mefloquine stands out for its high potency, with an IC50 in the nanomolar range.[11][12] This allows for its use at very low concentrations, potentially increasing its specificity for PANX1 over connexin channels in certain experimental setups.[11]

Brilliant Blue Dyes

Brilliant Blue FCF is a notable tool due to its selectivity for PANX1 over the closely associated P2X7 receptor, a common issue with other inhibitors like Brilliant Blue G.[13][14][15] This selectivity is advantageous for dissecting the specific roles of PANX1 in purinergic signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize PANX1 inhibitors.

Electrophysiology: Whole-Cell Patch Clamp

This technique directly measures the ion flow through PANX1 channels in the cell membrane, providing a precise assessment of inhibitor potency.

Protocol:

  • Cell Preparation: Culture cells expressing PANX1 (e.g., HEK293T cells transfected with a PANX1 expression vector) on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope. Perfuse with an extracellular solution (e.g., 140 mM NaCl, 3 mM KCl, 2 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, pH 7.4).

  • Pipette Preparation: Pull glass micropipettes and fill with an intracellular solution (e.g., 120 mM CsCl, 5 mM NaCl, 2 mM MgCl2, 5 mM EGTA, 2 mM Mg-ATP, 0.1 mM GTP, 10 mM HEPES, pH 7.4).

  • Seal Formation: Approach a cell with the micropipette and form a high-resistance (giga-ohm) seal with the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

  • Data Acquisition: Apply a voltage-clamp protocol (e.g., ramps from -90 mV to +90 mV) to elicit PANX1 currents. Record baseline currents.

  • Inhibitor Application: Perfuse the chamber with the extracellular solution containing the desired concentration of the inhibitor.

  • Data Analysis: Record currents in the presence of the inhibitor and compare them to the baseline to determine the percentage of inhibition. Construct dose-response curves to calculate the IC50 value.

Dye Uptake Assay

This functional assay measures the permeability of the cell membrane to fluorescent dyes, which is increased by open PANX1 channels.

Protocol:

  • Cell Preparation: Plate cells in a multi-well plate and grow to confluence.

  • Assay Buffer: Prepare an assay buffer containing a fluorescent dye that can permeate PANX1 channels (e.g., ethidium bromide or YO-PRO-1).

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the PANX1 inhibitor for a defined period.

  • Channel Activation: Induce PANX1 channel opening using a stimulus such as high extracellular potassium or a specific agonist.

  • Dye Incubation: Add the dye-containing assay buffer to the cells and incubate.

  • Measurement: Measure the fluorescence intensity within the cells using a fluorescence microscope or a plate reader.

  • Data Analysis: Compare the fluorescence in inhibitor-treated cells to control cells to determine the extent of inhibition.

ATP Release Assay

This assay quantifies the amount of ATP released from cells, a primary function of PANX1 channels.

Protocol:

  • Cell Culture: Grow cells to confluence in a multi-well plate.

  • Inhibitor Treatment: Pre-treat the cells with the PANX1 inhibitor at various concentrations.

  • Stimulation: Stimulate the cells to induce PANX1-mediated ATP release (e.g., with a mechanical stimulus or a chemical agonist).

  • Sample Collection: Collect the extracellular medium from each well at specific time points.

  • ATP Measurement: Quantify the ATP concentration in the collected samples using a luciferin-luciferase-based ATP assay kit and a luminometer.

  • Data Analysis: Normalize the ATP release to the total cellular protein content and compare the results from inhibitor-treated and control cells to assess the inhibitory effect.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving PANX1 can aid in understanding the mechanism of action of its inhibitors. The following diagrams, generated using Graphviz, illustrate key PANX1 signaling pathways and a typical experimental workflow for inhibitor screening.

PANX1_Purinergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP_out ATP P2X7R P2X7 Receptor ATP_out->P2X7R Activation Ca_ion Ca²⁺ P2X7R->Ca_ion Influx PANX1 Pannexin 1 Channel PANX1->ATP_out ATP_in ATP ATP_in->PANX1 Release Downstream Downstream Signaling Ca_ion->Downstream

Caption: PANX1-mediated ATP release and purinergic signaling pathway.

PANX1_Inflammasome_Activation Stimulus Pathogen/Danger Signal PANX1 Pannexin 1 Activation Stimulus->PANX1 K_efflux K⁺ Efflux PANX1->K_efflux NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β → IL-1β Caspase1->IL1b Pyroptosis Pyroptosis Caspase1->Pyroptosis

Caption: Role of PANX1 in NLRP3 inflammasome activation.

Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen (e.g., Dye Uptake Assay) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Assay Secondary Assay (e.g., Electrophysiology) Hit_Identification->Secondary_Assay Active Compounds Dose_Response Dose-Response & IC50 Determination Secondary_Assay->Dose_Response Selectivity_Panel Selectivity Profiling (vs. Connexins, P2X7R, etc.) Dose_Response->Selectivity_Panel Lead_Compound Lead Compound Selectivity_Panel->Lead_Compound

Caption: A typical workflow for screening and characterizing PANX1 inhibitors.

References

Safety Operating Guide

Proper Disposal of Probenecid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of probenecid is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.

When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, and tightly fitting safety goggles.[1][2] Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][3]

Step-by-Step Disposal Procedures

The primary and recommended method for this compound disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is imperative not to discharge this compound into sewer systems or contaminate water, foodstuffs, feed, or seed through storage or disposal.[1]

1. Unused or Expired this compound (Solid Form):

  • Collection: Collect the material in a suitable, closed, and clearly labeled container for disposal.[1][2]

  • Licensed Disposal: Arrange for the removal and disposal of the waste by a licensed professional waste disposal service.[1][2]

  • Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

2. Spills and Contaminated Materials:

  • Immediate Action: In case of a spill, evacuate personnel to a safe area and remove all sources of ignition.[1] Use spark-proof tools and explosion-proof equipment during cleanup.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains.[1][2]

  • Cleanup:

    • For powder spills, cover with a plastic sheet or tarp to minimize spreading.[4]

    • Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[1][2] Avoid creating dust.[2][4]

    • For liquid spills, absorb with an inert material such as sand, earth, or vermiculite and place in an appropriate container for disposal.[3][4]

  • Decontamination: Clean the contaminated surfaces thoroughly.[4] A solvent wash with acetone followed by a soap and water solution can be used.[5]

3. Empty Containers:

  • Decontamination: Containers can be triple-rinsed (or the equivalent).[1]

  • Disposal: After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] Alternatively, rinsed containers can be offered for recycling or reconditioning.[1] Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]

Summary of this compound Disposal Options

Waste TypeRecommended Disposal MethodKey Considerations
Unused/Expired this compound Licensed Chemical Destruction Plant or Controlled IncinerationDo not discharge to sewer or contaminate water sources.[1] Must be handled by a licensed professional service.[2]
Spilled this compound Collect and treat as chemical waste for incineration.Use spark-proof tools.[1] Avoid dust formation.[2] Prevent entry into drains.[1][2]
Contaminated Labware Disposal as chemical waste.Segregate from general laboratory waste.
Empty Containers Triple-rinse, then recycle, recondition, or landfill.Puncture containers before landfilling to prevent reuse.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Probenecid_Disposal_Workflow cluster_start cluster_identification cluster_types cluster_actions cluster_disposal start This compound Waste Generated identify_waste Identify Waste Type start->identify_waste unused_expired Unused / Expired This compound identify_waste->unused_expired Solid spill_contaminated Spill / Contaminated Materials identify_waste->spill_contaminated Spill empty_container Empty Container identify_waste->empty_container Container collect_solid Collect in a sealed, labeled container. unused_expired->collect_solid contain_cleanup Contain spill. Clean up with inert absorbent or spark-proof tools. spill_contaminated->contain_cleanup triple_rinse Triple-rinse container. empty_container->triple_rinse licensed_disposal Arrange for disposal by a licensed chemical waste facility (e.g., incineration). collect_solid->licensed_disposal contain_cleanup->licensed_disposal recycle_landfill Puncture and recycle, recondition, or landfill. triple_rinse->recycle_landfill

Caption: Logical workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Probenecid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Probenecid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.